Technical Documentation Center

(R)-(+)-Norverapamil Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-(+)-Norverapamil Hydrochloride

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of (R)-(+)-Norverapamil Hydrochloride

Structural Characterization, Physicochemical Properties, and Analytical Protocols[1] Executive Summary (R)-(+)-Norverapamil Hydrochloride is the hydrochloride salt of the dextrorotatory ( )-enantiomer of norverapamil, th...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Physicochemical Properties, and Analytical Protocols[1]

Executive Summary

(R)-(+)-Norverapamil Hydrochloride is the hydrochloride salt of the dextrorotatory (


)-enantiomer of norverapamil, the major active metabolite of the calcium channel blocker verapamil.[1] Unlike its parent compound, which is a potent L-type calcium channel antagonist (primarily due to the (

)-enantiomer), (R)-norverapamil exhibits significantly reduced cardiovascular activity while retaining potent P-glycoprotein (P-gp) inhibitory properties.[1] This unique pharmacological profile makes it a critical subject of study for multidrug resistance (MDR) reversal in cancer therapy, as it can inhibit drug efflux pumps without inducing the dose-limiting hypotension associated with racemic verapamil.[1]

This guide provides a definitive technical analysis of the chemical structure, molecular weight, and experimental characterization of (R)-(+)-Norverapamil Hydrochloride, designed for researchers in medicinal chemistry and pharmacokinetics.[1]

Chemical Identity & Molecular Structure[1][2][3]

The structural integrity of (R)-(+)-Norverapamil Hydrochloride is defined by the N-demethylation of the parent verapamil structure and the specific (


)-configuration at the quaternary carbon (C2).[1]
Table 1: Chemical Specifications
ParameterSpecification
Common Name (R)-(+)-Norverapamil Hydrochloride
IUPAC Name (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile hydrochloride
CAS Number 147158-71-2 (Specific to R-isomer HCl salt)
Alternative CAS 67812-42-4 (Racemic HCl); 123932-43-4 (R-isomer generic)
Molecular Formula C

H

N

O

[1][2][3] · HCl
Molecular Weight 477.04 g/mol (Salt); 440.58 g/mol (Free Base)
Chiral Center C2 (Quaternary carbon alpha to the nitrile group)
Stereochemistry (

)-configuration; (+)-Dextrorotatory optical rotation
Melting Point 155–165 °C (with decomposition)
Solubility Soluble in Methanol, DMSO, Ethanol; Slightly soluble in Chloroform
Structural Analysis

The molecule consists of two 3,4-dimethoxyphenyl rings connected by an alkyl chain containing a secondary amine (unlike the tertiary amine in verapamil) and a nitrile group.[1] The chirality resides at the C2 position, where the isopropyl group, nitrile group, and the two aromatic-containing chains create a stereocenter.[1]

  • Key Structural Difference: The secondary amine at position N-5 allows for further conjugation or specific hydrogen bonding interactions distinct from verapamil.[1]

  • Stereochemical Designation: The (

    
    )-enantiomer is defined by the spatial arrangement of the isopropyl and nitrile groups relative to the aromatic rings according to Cahn-Ingold-Prelog priority rules.[1]
    
Metabolic Origin & Pharmacological Context[1][6]

(R)-Norverapamil is formed via N-demethylation of (R)-Verapamil, primarily catalyzed by hepatic cytochrome P450 enzymes (CYP3A4).[1][4]

Figure 1: Metabolic Pathway of Verapamil

The following diagram illustrates the stereoselective metabolism of Verapamil to Norverapamil.

MetabolicPathway Verapamil Racemic Verapamil (Parent Drug) R_Ver (R)-Verapamil Verapamil->R_Ver Resolution S_Ver (S)-Verapamil Verapamil->S_Ver Resolution CYP3A4 CYP3A4 (Hepatic N-Demethylation) R_Nor (R)-Norverapamil (Low Ca2+ Block, High P-gp Inhibition) CYP3A4->R_Nor Major Metabolite (Stereoselective) S_Nor (S)-Norverapamil (Active Ca2+ Blocker) CYP3A4->S_Nor Metabolite R_Ver->CYP3A4 S_Ver->CYP3A4

Caption: Stereoselective N-demethylation of Verapamil by CYP3A4 yields (R)- and (S)-Norverapamil.[1][5][2][3][4][6][7][8] The (R)-enantiomer is the target for MDR reversal applications.[1]

Experimental Protocols for Characterization

To ensure scientific integrity, the isolation and identification of (R)-(+)-Norverapamil Hydrochloride must follow rigorous chiral separation and spectroscopic validation.[1]

Protocol A: Chiral Separation via HPLC

Objective: Isolate (R)-Norverapamil from racemic mixtures or biological matrices (plasma) to verify enantiomeric purity.[1]

  • Stationary Phase:

    
    -Acid Glycoprotein (AGP) Column (e.g., Chiral-AGP, 100 x 4.0 mm, 5 µm).[1] The protein-based stationary phase is critical for resolving the basic amine enantiomers.[1]
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 7.0)

    • Solvent B: Isopropanol (IPA) or Acetonitrile[1]

    • Ratio: 92:8 (Buffer:Organic modifier)[1]

  • Flow Rate: 0.9 mL/min[1]

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 315 nm) or UV at 230 nm.[1]

  • Validation Criterion: The (

    
    )-enantiomer typically elutes before the (
    
    
    
    )-enantiomer on AGP columns under these conditions. Calculate the Resolution Factor (
    
    
    );
    
    
    is required for quantitative purity.[1]
Protocol B: Structural Confirmation via LC-MS/MS

Objective: Confirm molecular weight and fragmentation pattern.[1]

  • Instrumentation: Triple Quadrupole Mass Spectrometer (ESI+ mode).

  • Precursor Ion: m/z 441.3

    
     (Free base mass detected).[1]
    
  • Product Ions (MRM Transitions):

    • Quantifier: 441.3

      
       165.1 (Cleavage of the dimethoxyphenyl-ethyl group).[1]
      
    • Qualifier: 441.3

      
       290.2 (Loss of the secondary amine side chain).
      
  • Note: The Hydrochloride salt will dissociate in the LC mobile phase; detection tracks the protonated free base.

Figure 2: Analytical Workflow

The following flowchart details the step-by-step process for validating the (R)-enantiomer identity.

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Sample: (R)-Norverapamil HCl (Solid or Plasma Extract) Dissolution Dissolve in Mobile Phase (pH 7.0 Buffer) Sample->Dissolution Filtration Filter (0.22 µm PTFE) Dissolution->Filtration HPLC Chiral HPLC (AGP Column) Isocratic Elution Filtration->HPLC MS ESI-MS/MS Detection m/z 441.3 -> 165.1 HPLC->MS Result Data Validation: 1. Retention Time Match (vs Std) 2. Mass Transition Confirmation MS->Result

Caption: Analytical workflow for the extraction, separation, and mass spectrometric confirmation of (R)-Norverapamil.

Physicochemical Stability & Handling
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a desiccator at -20°C.[1]

  • Solution Stability: Stock solutions in DMSO or Methanol are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh due to potential hydrolysis of the nitrile group under extreme pH or prolonged storage.[1]

  • Optical Rotation Check: For quality control, a specific optical rotation

    
     measurement in ethanol is recommended.[1] A positive value (+) confirms the (
    
    
    
    )-configuration.[1]
References
  • Santa Cruz Biotechnology. (R)-(+)-Norverapamil Hydrochloride Product Data. Retrieved from

  • Sandström, R., et al. (1999).[1][9] "Enantiomeric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-49.[1][9]

  • Bhatia, N. M., et al. (2013).[1][10] "Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography." Drug Development and Therapeutics, 4(2), 164.[1]

  • MedChemExpress. Norverapamil hydrochloride Datasheet. Retrieved from

  • PubChem. Norverapamil (Compound CID 104972).[1] National Library of Medicine. Retrieved from

Sources

Exploratory

Unlocking the Efflux Modulator: The Pharmacological Mechanism of (R)-Norverapamil as a P-glycoprotein Inhibitor

Executive Summary The clinical utility of racemic verapamil as a multidrug resistance (MDR) reversing agent is notoriously hindered by its potent L-type calcium channel blockade, which induces severe dose-limiting cardio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical utility of racemic verapamil as a multidrug resistance (MDR) reversing agent is notoriously hindered by its potent L-type calcium channel blockade, which induces severe dose-limiting cardiotoxicity (e.g., hypotension, atrioventricular block). However, structural deconstruction of its enantiomers and metabolites reveals a highly valuable pharmacological tool: (R)-Norverapamil .

Generated via the CYP3A4-mediated N-demethylation of R-verapamil, (R)-norverapamil exhibits substantially reduced cardiovascular activity while retaining potent, non-competitive inhibitory action against P-glycoprotein (P-gp/ABCB1). This whitepaper provides an in-depth mechanistic analysis of (R)-norverapamil, detailing its molecular interactions, quantitative pharmacodynamics, and the self-validating experimental methodologies required to accurately quantify its efflux-modulating capabilities.

Molecular Pharmacology & Mechanism of Action

Structural Context and Transporter Binding

P-glycoprotein (ABCB1) is an ATP-binding cassette (ABC) efflux transporter characterized by 12 transmembrane domains (TMDs) and two intracellular nucleotide-binding domains (NBDs). Unlike competitive inhibitors that simply block the primary binding pocket, verapamil and its N-demethylated metabolites act as competitive substrates but non-competitive inhibitors for other structurally distinct victim drugs (e.g., digoxin, paclitaxel, rifampin) [1].

(R)-Norverapamil binds to multiple overlapping allosteric sites within the large central cavity of the P-gp TMDs. The loss of the methyl group during CYP3A4 metabolism does not compromise the spatial geometry required for this cavity binding.

ATPase Stimulation and Efflux Uncoupling

The causality behind (R)-norverapamil's mechanism lies in its interaction with the transporter's catalytic cycle. Binding of (R)-norverapamil to the TMDs transmits an allosteric signal to the NBDs, actively stimulating ATP hydrolysis. Because (R)-norverapamil continuously engages the transporter's conformational cycling (acting as a substrate), it effectively monopolizes the pump. This uncouples the energy derived from ATP hydrolysis from the efflux of co-administered victim substrates, resulting in profound non-competitive inhibition of target drug transport [2].

PgpMechanism Substrate Victim Substrate (e.g., Digoxin) Pgp P-glycoprotein (ABCB1) Transmembrane Domain Substrate->Pgp Binds transport site ATP ATP Hydrolysis (ATPase Activity) Pgp->ATP Stimulates RNorV (R)-Norverapamil RNorV->Pgp Binds modulatory site Efflux Substrate Efflux (Blocked) RNorV->Efflux Non-competitive Inhibition ATP->Efflux Energy coupled

Mechanism of P-gp non-competitive inhibition and ATPase stimulation by (R)-Norverapamil.

Quantitative Pharmacodynamics

Pharmacokinetic modeling demonstrates that P-gp inhibition by verapamil is non-stereospecific. All four primary entities (R-/S-verapamil and R-/S-norverapamil) exhibit equipotent P-gp inhibition, but vastly different toxicity profiles and CYP3A4 mechanism-based inactivation (MBI) rates [1].

Table 1: Pharmacodynamic Profile of Verapamil Enantiomers and Metabolites

CompoundP-gp Inhibition (

)*
CYP3A4 MBI (

)**
Relative Calcium Channel Blockade
S-Verapamil ~0.038 µM0.64 min⁻¹High (Primary active enantiomer)
R-Verapamil ~0.038 µM0.39 min⁻¹Low (~10-20% of S-enantiomer)
S-Norverapamil ~0.038 µM1.12 min⁻¹Moderate
(R)-Norverapamil ~0.038 µM< 0.39 min⁻¹Lowest (Minimal cardiotoxicity)

*Note:


 values are based on physiologically based pharmacokinetic (PBPK) modeling optimized for digoxin transport [1].
**Note: 

represents the maximum potential rate of CYP3A4 covalent modification.

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize (R)-Norverapamil as a P-gp modulator, researchers must employ orthogonal assays that measure both the biochemical energy consumption of the pump and the functional retention of substrates in live cells.

Protocol A: P-gp ATPase Activity Assay (Vesicle-Based)

Causality: Measuring ATP hydrolysis distinguishes between pure inhibitors (which decrease basal ATPase activity) and transport substrates (which stimulate basal ATPase activity). Because (R)-Norverapamil is a competitive substrate that acts as a non-competitive inhibitor to other drugs, it will stimulate ATPase activity. Self-Validation: The protocol uses Sodium Orthovanadate (


), which traps 

ADP in the nucleotide-binding site, completely abolishing P-gp specific ATPase activity. The true P-gp activity is the mathematical difference between total ATP hydrolysis and vanadate-inhibited hydrolysis [3].

Step-by-Step Methodology:

  • Preparation: Thaw recombinant human P-gp overexpressing membranes (e.g., from baculovirus-infected insect cells) and dilute to 1 mg/mL in assay buffer (50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, pH 7.4).

  • Pre-incubation: In a 96-well plate, combine 20 µg of P-gp membranes with varying concentrations of (R)-Norverapamil (0.1 µM to 100 µM).

  • Control Assignment (The Validation Step): For every concentration tested, prepare an identical parallel reaction containing 300 µM Sodium Orthovanadate.

  • Initiation: Add 12 mM Mg-ATP to all wells to initiate the reaction. Incubate at 37°C for 20 minutes.

  • Termination & Detection: Stop the reaction by adding 10% Sodium Dodecyl Sulfate (SDS). Add a colorimetric detection reagent (ascorbic acid/ammonium molybdate) to quantify the liberated inorganic phosphate (

    
    ) at 800 nm.
    
  • Data Synthesis: Subtract the absorbance of the orthovanadate wells from the test wells to isolate P-gp-specific ATPase stimulation.

Protocol B: Calcein-AM Intracellular Trapping Assay (Flow Cytometry)

Causality: Calcein-AM is a highly lipophilic, non-fluorescent P-gp substrate. In wild-type cells, it diffuses across the membrane and is rapidly pumped out by P-gp. If (R)-Norverapamil successfully inhibits P-gp, Calcein-AM remains in the cytosol long enough for intracellular esterases to cleave the acetoxymethyl (AM) ester. This cleavage yields Calcein, a highly fluorescent, hydrophilic molecule that is not a P-gp substrate, permanently trapping the fluorescence inside the cell [4]. Self-Validation: Cyclosporin A (CsA) is used as a benchmark positive control for maximum P-gp inhibition, ensuring the assay's dynamic range is properly calibrated.

Step-by-Step Methodology:

  • Cell Preparation: Seed MDCK-MDR1 (P-gp overexpressing) cells and wild-type MDCK cells at

    
     cells/mL. The wild-type cells serve as a baseline for esterase activity independent of P-gp.
    
  • Modulator Incubation: Pre-incubate the cells with (R)-Norverapamil (test) or 10 µM Cyclosporin A (positive control) for 15 minutes at 37°C in a

    
     incubator.
    
  • Substrate Loading: Add 0.25 µM Calcein-AM to the medium. Incubate for exactly 15 minutes at 37°C in the dark.

  • Arrest and Wash: Rapidly halt the efflux by washing the cells twice with ice-cold PBS. Centrifuge at 400 x g and resuspend in cold assay buffer.

  • Flow Cytometric Quantification: Immediately analyze the cells using a flow cytometer (Excitation: 485 nm, Emission: 535 nm). Calculate the fluorescence shift relative to the Cyclosporin A maximum inhibition threshold.

Workflow Cells Culture MDR Cells (MDCK-MDR1) PreIncubate Pre-incubate with (R)-Norverapamil Cells->PreIncubate Step 1 Calcein Add Calcein-AM (Non-fluorescent) PreIncubate->Calcein Step 2 Esterase Intracellular Cleavage by Esterases Calcein->Esterase Internalization Fluorescence Calcein Trapping (Fluorescent) Esterase->Fluorescence Cytosolic trapping FlowCyto Flow Cytometry Quantification Fluorescence->FlowCyto Step 3 Control Self-Validation: Cyclosporin A Control Control->FlowCyto Benchmarking

Step-by-step workflow of the Calcein-AM efflux assay with built-in positive control validation.

Clinical & Translational Implications

Because (R)-norverapamil decouples P-gp inhibition from L-type calcium channel antagonism, it opens therapeutic windows previously closed to racemic verapamil.

  • Oncology: It serves as a potent chemosensitizer, reversing MDR in solid tumors by preventing the efflux of anthracyclines and taxanes without inducing severe hypotension.

  • Infectious Disease: Recent studies highlight its use as an adjunctive therapy in Tuberculosis (TB). By inhibiting macrophage P-gp, (R)-norverapamil significantly enhances the intracellular accumulation and intramacrophage efficacy of rifampin against Mycobacterium tuberculosis [2].

References

  • Schlender JF, et al. "A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies." Pharmaceutics, 2020.[Link]

  • Adams KN, et al. "A dose-finding study to guide use of verapamil as an adjunctive therapy in tuberculosis." medRxiv, 2023.[Link]

  • Parasrampuria R, et al. "Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine." Antimicrobial Agents and Chemotherapy, 2013.[Link]

  • Wang E, et al. "Flow Cytometric Evaluation of Multidrug Resistance Proteins." Methods in Molecular Biology, 2018.[Link]

Foundational

Stereoselective Metabolic Pathway of Verapamil: The (R)-Norverapamil Conversion Route

Executive Summary This technical guide details the stereoselective biotransformation of the calcium channel blocker Verapamil into its active metabolite, (R)-Norverapamil. While Verapamil is administered as a racemate, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the stereoselective biotransformation of the calcium channel blocker Verapamil into its active metabolite, (R)-Norverapamil. While Verapamil is administered as a racemate, its pharmacokinetics are highly stereoselective.[1][2] The (S)-enantiomer undergoes extensive first-pass metabolism, whereas the (R)-enantiomer displays lower clearance but distinct metabolic preferences.[3] This document focuses on the enzymatic mechanisms, specifically the role of CYP3A4, CYP3A5, and CYP2C8 in the N-demethylation of (R)-Verapamil, and provides a validated experimental workflow for chiral isolation and quantification.

Molecular Mechanism & Enzymology

The conversion of Verapamil to Norverapamil is an oxidative N-demethylation reaction. This process involves the removal of the methyl group from the central nitrogen atom, yielding a secondary amine.

The Stereoselective "Switch"

While both enantiomers undergo N-demethylation, the primary enzyme, CYP3A4 , exhibits substrate-dependent regioselectivity:

  • (S)-Verapamil: Predominantly undergoes N-demethylation to form (S)-Norverapamil .[1][3][4]

  • (R)-Verapamil: Predominantly undergoes N-dealkylation to form D-617 .[3][5]

  • Note: Consequently, the formation of (R)-Norverapamil is a secondary pathway for the (R)-parent, mediated by CYP3A4, CYP3A5, and CYP2C8. This mechanistic divergence explains the complex non-linear pharmacokinetics observed clinically.

Reaction Stoichiometry

The reaction proceeds via a carbinolamine intermediate, which spontaneously collapses to release formaldehyde:


[3][4][5]
Enzyme Contribution Table
EnzymeRole in (R)-Norverapamil FormationKinetic Characteristics
CYP3A4 Major CatalystHigh capacity, but prefers D-617 formation for (R)-substrate.[3] Subject to mechanism-based inactivation (MBI) by Norverapamil.[1]
CYP3A5 ContributorMetabolizes (R) and (S) forms more symmetrically than 3A4.[3][6]
CYP2C8 Minor PathwayInvolved in N-demethylation; also metabolizes Norverapamil further to PR-22.[5]

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the (R) and (S) enantiomers, highlighting the specific route to (R)-Norverapamil.

Verapamil_Metabolism cluster_inputs Substrates (Racemate) cluster_enzymes Enzymatic Complex (Microsomal) cluster_products Primary Metabolites R_Ver (R)-Verapamil CYP3A4 CYP3A4 (Major) R_Ver->CYP3A4 Binding S_Ver (S)-Verapamil S_Ver->CYP3A4 Binding R_Nor (R)-Norverapamil (Target) CYP3A4->R_Nor Minor Route (N-demethylation) S_Nor (S)-Norverapamil CYP3A4->S_Nor Major Route (N-demethylation) D617 D-617 (N-dealkylated) CYP3A4->D617 Major Route (N-dealkylation) CYP3A5 CYP3A5 CYP3A5->R_Nor Contribution R_Nor->CYP3A4 Mechanism-Based Inactivation (MBI)

Figure 1: Stereoselective metabolic divergence of Verapamil. Note the preferential conversion of (R)-Verapamil to D-617 over (R)-Norverapamil by CYP3A4.[3][5]

Experimental Workflow: Chiral Isolation & Quantification

To accurately study the conversion of Verapamil to (R)-Norverapamil, researchers must employ chiral chromatography. Standard Reverse-Phase HPLC cannot distinguish between the enantiomers.

Protocol: In Vitro Microsomal Incubation

Objective: Determine the intrinsic clearance (


) of (R)-Verapamil to (R)-Norverapamil.
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation:

    • Mix HLM (final conc. 0.5 mg/mL) with (R)-Verapamil (1 µM) in buffer.

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Termination:

    • At designated time points (0, 5, 10, 20, 30 min), quench with ice-cold Acetonitrile containing Internal Standard (D6-Verapamil).

  • Extraction:

    • Centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS/MS.

Protocol: Chiral LC-MS/MS Analysis

This method resolves (R) and (S) forms of both parent and metabolite.

ParameterSpecificationRationale
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or Chiral-AGP Amylose-based or glycoprotein phases provide necessary chiral recognition for phenylalkylamines.
Mobile Phase Acetonitrile : 20mM Ammonium Bicarbonate (pH 9.0) [60:40 v/v]Basic pH suppresses ionization of the amine, improving peak shape and retention on AD-RH.
Flow Rate 0.5 mL/minOptimized for electrospray ionization (ESI) efficiency.
Detection MS/MS (ESI Positive)SRM Transitions: Verapamil: m/z 455.3

165.1Norverapamil: m/z 441.3

165.1
Elution Order (S)-Norverapamil

(R)-Norverapamil

(S)-Verapamil

(R)-Verapamil
(R)-enantiomers typically show higher retention on amylose-based columns under these conditions.

Clinical Implications & Autoinhibition[1]

Understanding the (R)-Norverapamil pathway is critical for predicting Drug-Drug Interactions (DDIs).

Mechanism-Based Inactivation (MBI)

Both (R)-Verapamil and (R)-Norverapamil act as mechanism-based inactivators of CYP3A4.[1][4][7] They form a metabolic intermediate complex (MIC) with the heme moiety of the enzyme.

  • Consequence: Repeated dosing leads to non-linear kinetics. As CYP3A4 is inactivated, the clearance of Verapamil decreases, and the half-life increases.

  • Stereoselective Impact: Because (S)-Verapamil is cleared faster initially, the accumulation of (R)-Verapamil and (R)-Norverapamil plays a disproportionate role in the sustained inhibition of CYP3A4 during chronic therapy.

Pharmacodynamic Relevance

While (S)-Verapamil is approximately 10-20 times more potent as a calcium channel blocker (negative inotrope) than (R)-Verapamil, the (R)-enantiomer and (R)-Norverapamil are not inert. They contribute to P-glycoprotein (P-gp) inhibition, affecting the transport of co-administered drugs (e.g., Digoxin).

References

  • Tracy, T. S., et al. (1999). "Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil." British Journal of Clinical Pharmacology. Link

  • Bhatti, L. I., & Foster, B. C. (1998). "Stereoselective metabolism of verapamil in human liver microsomes." Drug Metabolism and Disposition. Link

  • Hedeland, M., et al. (2003). "Enantioselective separation of verapamil and norverapamil using Chiral-AGP." Journal of Chromatography B. Link

  • Shen, Q., et al. (2013). "A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil." Pharmaceutics.[8] Link

  • Sawada, Y., et al. (1996). "Key role of CYP3A4 in the stereoselective metabolism of verapamil."[1][3] European Journal of Clinical Pharmacology. Link

Sources

Exploratory

Stereoselective Dynamics of (R)- and (S)-Norverapamil: A Technical Guide to Pharmacokinetics, Metabolism, and Analytical Workflows

Executive Summary Verapamil is a BCS Class I calcium channel blocker administered clinically as a racemic mixture. While much of the literature focuses on the parent compound, its major active metabolite—norverapamil—exh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verapamil is a BCS Class I calcium channel blocker administered clinically as a racemic mixture. While much of the literature focuses on the parent compound, its major active metabolite—norverapamil—exhibits profound stereoselectivity in its formation, pharmacokinetics, and pharmacodynamics. This technical guide dissects the chiral divergence between (R)-norverapamil and (S)-norverapamil. Designed for drug development professionals, it provides a mechanistic overview of their biotransformation, alongside self-validating, step-by-step protocols for stereospecific quantification and metabolic phenotyping.

The Chiral Landscape of Verapamil Biotransformation

Verapamil undergoes extensive presystemic clearance (70–80%) primarily mediated by intestinal and hepatic Cytochrome P450 3A4 (CYP3A4). The N-demethylation process responsible for generating norverapamil is profoundly stereoselective. (S)-verapamil is metabolized at a significantly higher rate than (R)-verapamil, resulting in disproportionately higher systemic exposure to (S)-norverapamil ()[1].

This enantioselectivity dictates an inverted chiral ratio in the bloodstream: while the parent drug in systemic circulation is predominantly (R)-verapamil due to the rapid first-pass clearance of the (S)-enantiomer, the active metabolite pool becomes heavily enriched with (S)-norverapamil ()[2].

Pharmacokinetic and Pharmacodynamic Divergence

The enantiomers of norverapamil are not merely inactive byproducts; they are pharmacologically active entities with distinct kinetic profiles.

  • Pharmacodynamics (Vasodilation): While (R)-norverapamil has negligible cardiovascular effects, (S)-norverapamil retains approximately 20% of the coronary vasodilator potency of the parent (S)-verapamil ()[3].

  • Downstream Clearance Kinetics: Enantioselectivity persists in subsequent metabolic steps. CYP3A4 preferentially hydroxylates (S)-norverapamil to the D-620 metabolite, exhibiting a lower Michaelis constant (

    
    ) compared to the (R)-enantiomer. Similarly, CYP2C8 demonstrates a 2.3-fold higher maximum velocity (
    
    
    
    ) for the O-demethylation of (S)-norverapamil to PR-22 ()[4].
Table 1: Quantitative Comparison of Norverapamil Enantiomers
Parameter(R)-Norverapamil(S)-Norverapamil
Precursor Parent Drug (R)-Verapamil(S)-Verapamil
Primary Formation Enzyme CYP3A4, CYP3A5CYP3A4 (Preferred), CYP3A5
Pharmacological Potency Negligible cardiovascular effect~20% of (S)-verapamil vasodilator potency
CYP3A4 Kinetics (to D-620)

= 58.9 ± 7.1 µM

= 45.6 ± 6.3 µM (Higher affinity)
CYP2C8 Kinetics (to PR-22) Lower

2.3-fold higher

(Higher capacity)
CYP3A4 Interaction Mechanism-Based Inactivator (MBI)Mechanism-Based Inactivator (MBI)
P-glycoprotein (Pgp) Interaction Non-competitive InhibitorNon-competitive Inhibitor

Systems Pharmacology: CYP3A4 Inactivation and P-glycoprotein Inhibition

Beyond calcium channel antagonism, both (R)- and (S)-norverapamil act as mechanism-based inactivators (MBI) of CYP3A4 and non-competitive inhibitors of P-glycoprotein (Pgp) ()[2].

  • CYP3A4 Auto-inhibition: Both enantiomers irreversibly bind to and destroy the CYP3A4 enzyme, depleting the active enzyme pool until de novo synthesis occurs. This auto-inhibitory feedback loop makes verapamil a moderate clinical index inhibitor for drug-drug interaction (DDI) studies.

  • Pgp Inhibition: Both enantiomers retain the ability to inhibit Pgp-mediated efflux. This property is heavily leveraged in translational medicine, such as reversing multidrug resistance in oncology or enhancing the efficacy of rifampin in tuberculosis therapy, where norverapamil's Pgp inhibition prevents macrophage-induced drug tolerance ()[5].

EnantiomerMetabolism cluster_0 Hepatic First-Pass Metabolism cluster_1 Active Metabolites & Downstream Clearance CYP3A4_1 CYP3A4 / CYP3A5 (N-Demethylation) R_Norverapamil (R)-Norverapamil (CYP3A4 Inactivator) CYP3A4_1->R_Norverapamil S_Norverapamil (S)-Norverapamil (Active Vasodilator) CYP3A4_1->S_Norverapamil R_Verapamil (R)-Verapamil (Lower Potency) R_Verapamil->CYP3A4_1 Slower kinetics S_Verapamil (S)-Verapamil (Higher Potency) S_Verapamil->CYP3A4_1 Faster kinetics CYP3A4_2 CYP3A4 (Hydroxylation) R_Norverapamil->CYP3A4_2 Higher Km CYP2C8 CYP2C8 (O-Demethylation) R_Norverapamil->CYP2C8 Lower Vmax S_Norverapamil->CYP3A4_2 Lower Km / Higher Vmax S_Norverapamil->CYP2C8 2.3x Higher Vmax D620 D-620 Metabolite CYP3A4_2->D620 PR22 PR-22 Metabolite CYP2C8->PR22

Stereoselective biotransformation of verapamil enantiomers into norverapamil and downstream targets.

Experimental Workflows: Stereospecific Quantification and Metabolic Phenotyping

As an application scientist, ensuring robust, self-validating methodologies is paramount. The following protocols detail the causality behind each experimental choice to ensure high-fidelity data generation.

Protocol 1: Stereospecific HPLC-FLD Quantification of Norverapamil Enantiomers in Plasma
  • Objective: Baseline resolution and quantification of (R)- and (S)-norverapamil at nanogram levels without the need for chiral derivatization.

  • Causality & Rationale: Standard C18 columns cannot resolve enantiomers. We utilize an amylose-based chiral stationary phase (Chiralpak AD) which provides chiral recognition via steric fit and hydrogen bonding. Fluorescence detection (FLD) is selected over UV due to the high native fluorescence of the dimethoxyphenyl moieties, ensuring a limit of detection (LOD) of ~7.5 ng/mL in complex matrices ()[6].

Step-by-Step Methodology:

  • Sample Preparation (Alkaline LLE): Spike 500 µL of human plasma with a stable isotope-labeled internal standard (e.g., Norverapamil-d6). Add 100 µL of 1M NaOH to adjust the pH to ~9.5. Causality: Norverapamil (pKa ~8.9) becomes fully unionized under alkaline conditions, maximizing partitioning into the organic extraction solvent (methyl tert-butyl ether, MTBE) while leaving polar matrix proteins and endogenous interferences behind.

  • Extraction & Reconstitution: Vortex with 2 mL MTBE for 5 minutes. Centrifuge at 4000 x g for 10 minutes. Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation: Inject 20 µL onto a Chiralpak AD column (250 mm × 4.6 mm, 5 µm) maintained at 31°C. Use an isocratic mobile phase of Hexane/Ethanol/Diethylamine (85:15:0.1 v/v/v) at a flow rate of 1.0 mL/min. Causality: Diethylamine acts as a basic modifier to suppress secondary interactions with residual silanols on the silica support, preventing peak tailing of the basic amine groups.

  • Fluorescence Detection: Set the FLD to an excitation wavelength of 272 nm and an emission wavelength of 317 nm.

  • System Validation: Ensure the resolution factor (

    
    ) between (R)- and (S)-norverapamil is 
    
    
    
    . The coefficient of variation (CV) for quality control (QC) samples must remain
    
    
    to validate the run.
Protocol 2: In Vitro CYP450 Phenotyping Assay
  • Objective: Determine the stereoselective kinetic parameters (

    
    , 
    
    
    
    ) of norverapamil downstream metabolism.
  • Causality & Rationale: Recombinant human CYP3A4 and CYP2C8 supersomes (co-expressed with cytochrome P450 reductase) are used instead of whole-liver microsomes to isolate specific enzymatic contributions and eliminate confounding compensatory pathways.

Step-by-Step Methodology:

  • Preparation: Prepare a 200 µL incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 20 pmol/mL of recombinant CYP3A4 or CYP2C8.

  • Substrate Addition: Add (R)- or (S)-norverapamil at varying concentrations (10–200 µM). Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before the reaction begins, preventing lag phases in enzyme kinetics.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate for exactly 15 minutes at 37°C in a shaking water bath.

  • Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the protein and denatures the enzymes, capturing the linear phase of steady-state kinetics without allowing over-metabolism.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the formation of D-620 and PR-22. Fit the data to the Michaelis-Menten equation using non-linear regression to derive

    
     and 
    
    
    
    .

Conclusion

The enantiomers of norverapamil exemplify the critical need for stereospecific analysis in drug development. (S)-norverapamil not only drives the residual cardiovascular efficacy of the parent drug but also dominates the downstream metabolic flux through CYP3A4 and CYP2C8. Understanding and quantifying these chiral differences is essential for accurately modeling drug-drug interactions, predicting clearance rates, and leveraging verapamil's P-glycoprotein inhibitory properties in complex therapeutic regimens.

References

  • Verapamil Pathway, Pharmacokinetics Source: ClinPGx URL:[Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies Source: Pharmaceutics (MDPI) / PubMed Central URL:[Link]

  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil Source: British Journal of Clinical Pharmacology URL:[Link]

  • Despite increased plasma concentration, inflammation reduces potency of calcium channel antagonists due to lower binding to the rat heart Source: British Journal of Pharmacology / PubMed Central URL:[Link]

  • A dose-finding study to guide use of verapamil as an adjunctive therapy in tuberculosis Source: eScholarship URL:[Link]

  • Stereoselective CZE Method for Analysis of Verapamil and Norverapamil in Human Plasma Source: Acta Poloniae Pharmaceutica URL:[Link]

Sources

Foundational

Binding Affinity and Pharmacological Profile of (R)-(+)-Norverapamil at L-Type Calcium Channels

Executive Summary (R)-(+)-Norverapamil is the N-demethylated metabolite of the (R)-enantiomer of verapamil. While the parent compound verapamil is a potent L-type calcium channel (LTCC) blocker used for cardiovascular in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(+)-Norverapamil is the N-demethylated metabolite of the (R)-enantiomer of verapamil. While the parent compound verapamil is a potent L-type calcium channel (LTCC) blocker used for cardiovascular indications, its pharmacological profile is highly stereoselective.[1] The (S)-enantiomer carries the majority of the calcium channel blocking activity (eutomer), while the (R)-enantiomer and its metabolite, (R)-norverapamil, exhibit significantly reduced affinity for the phenylalkylamine binding site on the


 subunit (Cav1.2).

This distinction is critical in drug development. (R)-norverapamil retains potent inhibition of P-glycoprotein (P-gp/ABCB1) transporters—crucial for reversing multidrug resistance (MDR) in oncology—while lacking the dose-limiting cardiotoxicity (AV block, negative inotropy) associated with LTCC blockade. This guide analyzes the binding mechanics, quantitative affinity data, and experimental protocols to validate this separation of activity.

Molecular Pharmacology & Binding Mechanism[2]

The Phenylalkylamine (PAA) Binding Site

(R)-norverapamil, like its parent, targets the phenylalkylamine binding site located within the intracellular pore of the voltage-gated L-type calcium channel.

  • Location: Interface of transmembrane segments IIIS6 and IVS6 of the

    
     subunit.
    
  • Key Residues: Critical tyrosine residues (e.g., Tyr-1152 in IVS6) are required for high-affinity binding.

  • Access: The binding site is intracellular.[2] The drug must cross the membrane (lipophilic pathway) or enter through the open hydrophilic pore to reach its receptor site.

Stereoselectivity and State-Dependence

The binding of phenylalkylamines is state-dependent , preferentially stabilizing the channel in the inactivated state . This results in a "frequency-dependent" block, where inhibition increases at higher heart rates.

  • Stereochemical Impact: The spatial orientation of the methoxy-phenyl rings in the (S)-configuration allows for optimal pi-stacking and hydrogen bonding within the pore. The (R)-configuration, present in (R)-norverapamil, creates steric clashes that destabilize this interaction, drastically increasing the dissociation constant (

    
    ) and reducing residency time.
    
Visualizing the Interaction

The following diagram illustrates the binding site localization and the state-dependent access mechanism.

LTCC_Binding_Mechanism Extracellular Extracellular Space Pore Channel Pore (Cav1.2) Extracellular->Pore Ca2+ Influx Intracellular Intracellular Space Pore->Intracellular Drug_S (S)-Norverapamil (High Affinity) Intracellular->Drug_S Drug_R (R)-Norverapamil (Low Affinity) Intracellular->Drug_R Resting Resting State (Low Affinity) Open Open State (Drug Access) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Binding) Open->Inactivated Time/Voltage Inactivated->Resting Repolarization Drug_S->Inactivated Stabilizes (Potent Block) Drug_R->Inactivated Weak Interaction (Rapid Dissociation)

Figure 1: State-dependent binding model showing the preferential affinity of the (S)-enantiomer for the inactivated state, while (R)-norverapamil exhibits weak interaction.

Quantitative Binding Affinity Data

The following data synthesizes comparative potency values from radioligand binding assays (displacement of


-desmethoxyverapamil) and functional patch-clamp assays.
Comparative Potency Table

Note the logarithmic difference in potency between the (S) and (R) enantiomers.

CompoundConfigurationTarget: LTCC (

)
Target: P-gp (MDR1) (

)
Cardiotoxicity Risk
Verapamil (Racemate) (R)/(S) 1:10.25 - 1.5

M
1 - 5

M
High
(S)-Verapamil (S)-(-)0.1 - 0.3

M
~ 2

M
Very High
(R)-Verapamil (R)-(+)> 5 - 10

M
~ 3

M
Low
Norverapamil (Racemate) (R)/(S) 1:1~ 1.5 - 3.0

M
~ 1 - 3

M
Moderate
(R)-Norverapamil (R)-(+) > 15 - 30

M
~ 2 - 4

M
Minimal

Data Interpretation:

  • Eutomer vs. Distomer: (S)-verapamil is the eutomer for calcium channels. (R)-norverapamil acts as the distomer, requiring concentrations 50–100x higher to achieve comparable block.

  • Metabolic Impact: N-demethylation (Verapamil

    
     Norverapamil) generally reduces LTCC affinity by a factor of 2–3x, but the stereochemistry ((R) vs (S)) is the dominant factor driving the 100-fold difference in potency.
    
  • Therapeutic Window: The

    
     for (R)-norverapamil at the calcium channel (>15 
    
    
    
    M) is significantly higher than the concentration required to inhibit P-gp (~2-4
    
    
    M), creating a viable therapeutic window for MDR reversal.

Experimental Methodologies

To empirically validate the low affinity of (R)-norverapamil, two complementary protocols are recommended.

Protocol A: Radioligand Displacement Assay

Objective: Determine the equilibrium dissociation constant (


) of (R)-norverapamil at the phenylalkylamine site.
  • Membrane Preparation:

    • Isolate cardiac sarcolemmal membranes from rat or guinea pig ventricles (rich in Cav1.2).

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge (48,000

      
      , 20 min).
      
  • Ligand Selection:

    • Use

      
      -(-)-Desmethoxyverapamil (D888)  as the specific radioligand for the PAA site.
      
    • Note: Do not use dihydropyridines (e.g.,

      
      -Nitrendipine) for primary affinity determination as PAAs bind to a distinct, allosterically coupled site.
      
  • Incubation:

    • Incubate membranes (100-200

      
      g protein) with 0.5 nM 
      
      
      
      -D888.
    • Add increasing concentrations of (R)-norverapamil (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Filtration & Counting:

    • Terminate reaction by rapid filtration over GF/C glass fiber filters.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Whole-Cell Patch Clamp (Functional Assay)

Objective: Confirm the lack of "use-dependent" block at physiological frequencies.

  • Cell System: HEK293 cells stably expressing Cav1.2 (

    
    ).
    
  • Recording Solution:

    • Extracellular: 10 mM

      
       (charge carrier), 140 mM TEA-Cl (to block K+ channels).
      
    • Intracellular (Pipette): 130 mM CsCl, 10 mM EGTA, 4 mM Mg-ATP.

  • Voltage Protocol:

    • Holding Potential: -80 mV (Resting state).

    • Depolarization: Step to +10 mV for 200 ms.

    • Frequency: Apply pulse trains at 0.1 Hz (Resting block) and 2.0 Hz (Use-dependent block).

  • Drug Application:

    • Perfuse (R)-norverapamil at 1, 10, and 30

      
      M.
      
  • Data Analysis:

    • Measure peak current amplitude (

      
      ).
      
    • Calculate Tonic Block (reduction in 1st pulse of train).

    • Calculate Use-Dependent Block (reduction in last pulse vs 1st pulse at 2 Hz).

    • Expected Result: (R)-norverapamil should show minimal tonic block and significantly less use-dependent block compared to (S)-verapamil.

Clinical & Developmental Implications

Multidrug Resistance (MDR) Reversal

The primary interest in (R)-norverapamil lies in oncology. P-gp pumps chemotherapeutic agents (e.g., doxorubicin, paclitaxel) out of tumor cells, causing resistance.

  • The Challenge: Racemic verapamil reverses MDR but causes heart failure at the required doses due to LTCC blockade by the (S)-enantiomer.

  • The Solution: (R)-norverapamil maintains P-gp inhibition but has >20-fold lower affinity for the heart's calcium channels. This allows for higher dosing to saturate P-gp without inducing AV block or hypotension.

Metabolic Considerations

(R)-norverapamil is a metabolite.[1][3][4][5][6][7] In clinical administration of (R)-verapamil, hepatic CYP3A4 converts the parent to (R)-norverapamil.[6]

  • CYP3A4 Interaction: Both verapamil and norverapamil are substrates and mechanism-based inhibitors of CYP3A4.[6] This leads to complex non-linear pharmacokinetics where the drug inhibits its own metabolism, potentially elevating plasma levels of the less active (R)-metabolites during chronic dosing.

PBPK_Metabolism R_Verapamil (R)-Verapamil (Parent) CYP3A4 CYP3A4 (Liver) R_Verapamil->CYP3A4 N-demethylation R_Norverapamil (R)-Norverapamil (Metabolite) CYP3A4->R_Norverapamil Target_Heart Heart (Cav1.2) Low Affinity R_Norverapamil->Target_Heart Weak Block Target_Tumor Tumor (P-gp) High Affinity R_Norverapamil->Target_Tumor Inhibition

Figure 2: Metabolic pathway and divergent pharmacological targets of (R)-norverapamil.

References

  • Stereoselective Pharmacokinetics and Pharmacodynamics of Verapamil and Norverapamil. Source: British Journal of Clinical Pharmacology.[3] URL:[Link][4]

  • Interaction of Verapamil and Norverapamil with the P-glycoprotein Efflux Pump. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Structural Basis for Phenylalkylamine Binding to L-Type Calcium Channels. Source: National Institutes of Health (PMC). URL:[Link]

  • Comparative Cardiac Effects of Verapamil Enantiomers. Source: Circulation Research. URL:[Link][4]

  • BindingDB Entry: Verapamil and Metabolites Affinity Data. Source: BindingDB. URL:[Link]

Sources

Exploratory

Technical Guide: The Role of (R)-Norverapamil in Multidrug Resistance (MDR) Reversal

Executive Summary The clinical failure of chemotherapeutic regimens is frequently attributed to Multidrug Resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical failure of chemotherapeutic regimens is frequently attributed to Multidrug Resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[1][2] While Verapamil was the first identified P-gp inhibitor, its clinical utility is limited by dose-limiting cardiovascular toxicity (hypotension, AV block) mediated by L-type calcium channel blockade.

(R)-Norverapamil , the N-demethylated metabolite of (R)-Verapamil (Dexverapamil), represents a pivotal molecule in MDR research. It retains potent P-gp inhibitory capacity while exhibiting significantly reduced affinity for calcium channels compared to its parent compound. This guide details the mechanistic rationale, pharmacological profile, and experimental validation of (R)-Norverapamil as a high-affinity, low-toxicity MDR reversal agent.

Molecular & Pharmacological Profile[3][4][5][6][7]

The Chirality Advantage

Verapamil exists as a racemate.[2][3][4][5][6][7] The (S)-enantiomer is responsible for the potent calcium channel blocking activity (cardiotoxicity). The (R)-enantiomer (Dexverapamil) has 10–20 fold lower calcium channel affinity but retains P-gp inhibitory potential.

(R)-Norverapamil is generated via N-demethylation of (R)-Verapamil by CYP3A4.[7][8] It is critical because it accumulates in plasma during chronic Dexverapamil therapy, contributing significantly to the sustained reversal of MDR in vivo without exacerbating cardiotoxicity.

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective metabolism of Verapamil, highlighting the formation of the active MDR-reversing metabolite, (R)-Norverapamil.

VerapamilMetabolism cluster_activity Pharmacological Activity R_Ver (R)-Verapamil (Dexverapamil) CYP CYP3A4 (Hepatic Metabolism) R_Ver->CYP N-demethylation S_Ver (S)-Verapamil (Cardiotoxic) S_Ver->CYP R_Nor (R)-Norverapamil (Target: MDR Reversal) CYP->R_Nor Major Metabolite (Long Half-life) S_Nor (S)-Norverapamil CYP->S_Nor Act1 P-gp Inhibition: Retained R_Nor->Act1 Act2 Ca2+ Blockade: Minimal R_Nor->Act2

Caption: Stereoselective metabolism of Verapamil yielding (R)-Norverapamil, which retains P-gp inhibition with minimal cardiotoxicity.

Mechanism of Action: Dual-Target Modulation

(R)-Norverapamil functions through a "Dual-Hit" mechanism that enhances the intracellular accumulation of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel, Vinblastine).

  • Direct P-gp Inhibition (Primary): (R)-Norverapamil acts as a competitive substrate or non-competitive inhibitor of P-gp. It binds to the transmembrane domains of the transporter, blocking the drug efflux pore or locking the transporter in a conformation that prevents ATP hydrolysis. This restores the intracellular concentration of chemotherapeutics.[9]

  • CYP3A4 Inactivation (Secondary/Synergistic): (R)-Norverapamil is a mechanism-based inactivator of CYP3A4.[7][8] Since many P-gp substrates are also metabolized by CYP3A4, this inhibition reduces the systemic clearance of the co-administered chemotherapy, further increasing its bioavailability.

Mechanism cluster_cell Intracellular Space Chemo Chemotherapy Agent (Substrate) Pgp P-glycoprotein (ABCB1) (Efflux Pump) Chemo->Pgp Normal Efflux Chemo_In Accumulated Chemo (Apoptosis Triggered) Chemo->Chemo_In Accumulation Pgp_Blocked P-gp (Inhibited) Pgp->Pgp_Blocked Inhibition RNor (R)-Norverapamil RNor->Pgp High Affinity Binding (Blocks Efflux) Cell Cancer Cell (MDR+)

Caption: (R)-Norverapamil binds P-gp, preventing chemotherapy efflux and triggering apoptosis in MDR cells.

Experimental Framework: Validating Reversal Activity

To quantify the efficacy of (R)-Norverapamil, researchers must employ self-validating protocols. The two gold-standard assays are the Rhodamine 123 Accumulation Assay (functional transport) and the MTT Cytotoxicity Reversal Assay (phenotypic survival).

Protocol 1: Rhodamine 123 (Rh123) Accumulation Assay

Objective: To measure the inhibition of P-gp efflux function by (R)-Norverapamil.

Materials:

  • Cell Lines: P-gp overexpressing cells (e.g., K562/DOX, MCF-7/ADR) and parental sensitive controls.

  • Reagents: Rhodamine 123 (Sigma), (R)-Norverapamil (test compound), Verapamil (positive control), PBS (ice-cold).

  • Instrumentation: Flow Cytometer (excitation 488 nm, emission 530 nm).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells in the logarithmic growth phase. Resuspend at

    
     cells/mL in complete media.
    
  • Inhibitor Pre-incubation (Critical Step):

    • Aliquot cells into flow cytometry tubes.[9]

    • Add (R)-Norverapamil at graded concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM).

    • Include a "Vehicle Control" (DMSO < 0.1%) and "Positive Control" (Racemic Verapamil 10 µM).

    • Incubate for 15 minutes at 37°C . Why? Allows the inhibitor to bind P-gp before the substrate enters.

  • Substrate Loading:

    • Add Rh123 to a final concentration of 0.5 µg/mL (approx 1.3 µM).

    • Incubate for 45 minutes at 37°C in the dark.

  • Efflux/Washing:

    • Centrifuge cells (300 x g, 5 min, 4°C).

    • Wash twice with Ice-Cold PBS. Why? Cold temperature halts metabolic processes, "freezing" the transporter state to prevent dye leakage during analysis.

  • Analysis:

    • Resuspend in 500 µL cold PBS.

    • Analyze immediately via flow cytometry. Measure Mean Fluorescence Intensity (MFI).

Data Calculation:



A FAR > 1.0 indicates inhibition of efflux.
Protocol 2: MTT Cytotoxicity Reversal Assay

Objective: To determine if (R)-Norverapamil restores chemosensitivity.

Methodology:

  • Seeding: Plate MDR cells (

    
    /well) in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Add (R)-Norverapamil at a fixed sub-toxic concentration (determined via preliminary toxicity assay, typically 2–5 µM).

    • Add serial dilutions of the cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

  • Calculation: Calculate IC50 values.

    
    
    

Quantitative Data Summary

The following table summarizes the comparative efficacy of Verapamil species in MDR reversal, derived from consensus in literature (References 1, 3, 5).

CompoundP-gp Inhibition (

)
Ca2+ Channel AffinityCardiotoxicity RiskMDR Reversal Potential
(S)-Verapamil HighVery HighHigh (Limit)Low (due to toxicity)
(R)-Verapamil Moderate-HighLow (1/10th of S)LowHigh
(R)-Norverapamil High Very Low Very Low Very High

(R)-Norverapamil combines the safety profile of the R-enantiomer with the high P-gp affinity of the metabolite.

Clinical Implications & Future Directions

While (R)-Verapamil (Dexverapamil) advanced to Phase II/III clinical trials, its success was hampered by the high serum concentrations required (5–10 µM) to fully block P-gp, which still elicited some cardiovascular side effects.

The Role of (R)-Norverapamil: In modern drug development, (R)-Norverapamil serves two functions:

  • Biomarker of Efficacy: In trials using Dexverapamil, monitoring (R)-Norverapamil levels is crucial as it contributes significantly to the total P-gp inhibitory load.

  • Lead Optimization: Structural analogs of (R)-Norverapamil are being explored to further strip away the residual calcium channel activity while enhancing P-gp binding affinity.

References

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Source: PMC / NIH [Link]

  • Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents. Source: Clinical Pharmacology & Therapeutics (via ClinPGx) [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil. Source: MDPI Pharmaceutics [Link]

  • Reversal of multidrug resistance by verapamil analogues. Source: Biochemical Pharmacology (PubMed) [Link]

  • Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans. Source: European Journal of Clinical Pharmacology [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of (R)-(+)-Norverapamil Hydrochloride

[1][2] Executive Summary (R)-(+)-Norverapamil Hydrochloride (CAS: 147158-71-2) is the hydrochloride salt of the dextrorotatory enantiomer of norverapamil, the primary N-demethylated metabolite of the calcium channel bloc...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(R)-(+)-Norverapamil Hydrochloride (CAS: 147158-71-2) is the hydrochloride salt of the dextrorotatory enantiomer of norverapamil, the primary N-demethylated metabolite of the calcium channel blocker verapamil.[1][2][3] Unlike its parent compound and the (S)-enantiomer, which are potent L-type calcium channel antagonists, (R)-(+)-Norverapamil exhibits significantly reduced cardiotoxicity while retaining potent P-glycoprotein (P-gp) inhibitory activity.[1][2][3] This unique pharmacological profile makes it a critical candidate for research into multidrug resistance (MDR) reversal agents in oncology, allowing for the sensitization of resistant tumor cells to chemotherapeutics without inducing the dose-limiting hypotension and bradycardia associated with racemic verapamil.[1][3]

This guide provides a rigorous technical analysis of the physicochemical properties, stability, and analytical protocols required for the precise handling and characterization of this compound in drug development workflows.[3]

Chemical Identity & Stereochemistry[1][2][3][4]

The distinction between the (R)- and (S)-enantiomers is non-trivial in a biological context.[1][2][3] While the (S)-enantiomer is responsible for the majority of the calcium channel blocking activity (cardiovascular effect), the (R)-enantiomer is the primary driver of P-gp inhibition with a wider therapeutic window.[3]

ParameterDetail
Chemical Name (R)-(+)-α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride
Common Name (R)-(+)-Norverapamil Hydrochloride
CAS Number 147158-71-2 (Specific to (R)-HCl salt)
Molecular Formula C₂₆H₃₆N₂O₄[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 477.04 g/mol
Chirality R-configuration at the quaternary carbon; Dextrorotatory (+)
Salt Form Monohydrochloride

Physicochemical Parameters

The following data aggregates experimental values relevant for formulation and assay development.

Physical Constants
PropertyValueContext/Notes
Appearance White to off-white crystalline solidHygroscopic; store desiccated.[1][2][3][6]
Melting Point >165°C (decomposition)Distinct from free base (~50-60°C).[1][2][3]
pKa ~8.92 (Basic amine)Ionized at physiological pH (7.4).[1][2][3]
LogP ~3.79 (Optimized)Highly lipophilic; crosses membranes easily.[1][2]
H-Bond Donors 2Amine and HCl proton.[1][2][3]
H-Bond Acceptors 5Ether oxygens and nitrile nitrogen.[1][2][3]
Solubility Profile

Data represents saturation limits at 25°C.

SolventSolubility (approx.)Application
Water ~15 mg/mLAqueous buffers; pH dependent.[1][2][3]
DMSO ≥10 mg/mLPreferred stock solution solvent.[1][2][3]
Ethanol ≥10 mg/mLAlternative organic stock.[1][2]
PBS (pH 7.2) ~0.25 mg/mLLimited solubility in saline buffers due to chloride ion common-ion effect.[1][2][3]

Biological Context & Mechanism[1][2][3][6]

To understand the utility of (R)-(+)-Norverapamil, one must visualize its metabolic origin and divergent pharmacological pathway.[1][2][3] The (R)-enantiomer bypasses the cardiotoxic "calcium block" pathway while effectively blocking the P-gp efflux pump.[3]

G Verapamil Racemic Verapamil (Parent Drug) CYP3A4 CYP3A4 (Hepatic Metabolism) Verapamil->CYP3A4 N-demethylation R_Nor (R)-(+)-Norverapamil (Target Metabolite) CYP3A4->R_Nor Stereoselective Metabolism S_Nor (S)-(-)-Norverapamil CYP3A4->S_Nor Ca_Channel L-Type Ca2+ Channel (Cardiotoxicity) R_Nor->Ca_Channel Low Affinity (Weak Block) P_gp P-glycoprotein (MDR1) (Efflux Pump Inhibition) R_Nor->P_gp High Affinity (Inhibition) S_Nor->Ca_Channel High Affinity (Strong Block)

Figure 1: Metabolic pathway and divergent pharmacological activity of Norverapamil enantiomers.[1][2][3] Note the (R)-enantiomer's selectivity for P-gp over Calcium channels.[2][3]

Analytical Characterization Protocols

Self-Validating Protocol: Chiral HPLC Separation

Objective: To confirm enantiomeric purity (>98% ee) and distinguish (R)-(+)-Norverapamil from the (S)-enantiomer or racemate.

Principle: Standard C18 columns cannot separate enantiomers.[1][2][3] A protein-based chiral stationary phase (AGP) or cellulose-based phase is required.[1][2][3]

Methodology:

  • Column: Chiral-AGP (α1-acid glycoprotein) column, 100 x 4.0 mm, 5 µm.[1][2][3]

  • Mobile Phase:

    • Solvent A: 10 mM Sodium Phosphate buffer (pH 7.0).

    • Solvent B: Acetonitrile.[1][2][3][9]

    • Isocratic Ratio: 90% A / 10% B (Adjust based on retention).[1][2][3]

  • Flow Rate: 0.9 mL/min.

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 315 nm) for high sensitivity; UV at 230 nm for high concentration.[1][2][3]

  • Validation Criteria (System Suitability):

    • Inject racemic Norverapamil standard first.[1][2][3]

    • Resolution factor (

      
      ) between (R) and (S) peaks must be > 1.5.[1][3]
      
    • (S)-Norverapamil typically elutes after (R)-Norverapamil on AGP columns (verify with pure standards).

Handling & Stability Workflow

(R)-(+)-Norverapamil HCl is stable in solid form but susceptible to degradation in solution.[1][2][3]

Stability Stock Solid Powder (Store at -20°C, Desiccated) Weighing Weighing (Avoid humidity, hygroscopic) Stock->Weighing Solubilization Solubilization (DMSO or Ethanol) Weighing->Solubilization Aliquot Aliquot into Vials (Single-use volumes) Solubilization->Aliquot Freeze Flash Freeze (-80°C Storage) Aliquot->Freeze Use Thaw & Dilute (Aqueous Buffer) Freeze->Use Immediate Use Discard Discard Unused (Do NOT refreeze) Use->Discard

Figure 2: Recommended handling workflow to prevent hydrolytic degradation and concentration drift.

References

  • Tracy, T.S., et al. (1999).[1][2] Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil.[1] British Journal of Clinical Pharmacology.[1][3] [Link]

  • PubChem. Norverapamil (Compound Summary). [Link][1][2]

  • Brandsteterová, E., et al. (1999).[1][2][3] Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. Neoplasma.[1][2][3] [Link]

Sources

Exploratory

CAS number and IUPAC name for (R)-(+)-Norverapamil HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological Profile, Chiral Separation, and Multidrug Resistance (MDR) Reversal Applications[1][2] Executive Summary: The Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological Profile, Chiral Separation, and Multidrug Resistance (MDR) Reversal Applications[1][2]

Executive Summary: The Chiral Advantage

(R)-(+)-Norverapamil HCl represents a pivotal "chiral switch" opportunity in adjuvant chemotherapy.[1][2] While its parent compound, Verapamil, is a potent L-type calcium channel blocker used for cardiovascular indications, its clinical utility in reversing Multidrug Resistance (MDR) in cancer is limited by dose-dependent cardiotoxicity (hypotension, AV block).[1][2]

(R)-(+)-Norverapamil is the N-demethylated metabolite of (R)-Verapamil.[1][2] Crucially, it retains potent P-glycoprotein (P-gp/ABCB1) inhibitory activity while exhibiting significantly reduced calcium channel blocking potency (approx. 20% of the S-enantiomer).[1][2] This specific pharmacological profile allows for higher therapeutic dosing to effectively inhibit P-gp efflux pumps in resistant tumor cells without inducing severe cardiovascular side effects.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise identification of the enantiomer and salt form is critical for reproducibility, as the CAS registry contains distinct entries for the racemate, free base, and specific salts.[1]

Table 1: Chemical Specifications
ParameterTechnical Detail
Common Name (R)-(+)-Norverapamil Hydrochloride
CAS Number 147158-71-2 (Specific to R-isomer HCl salt) Note: 67812-42-4 refers to (±)-Norverapamil HCl
IUPAC Name (2R)-2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile hydrochloride
Molecular Formula C₂₆H₃₆N₂O₄[1][2][3][4][5][6][7] · HCl
Molecular Weight 477.04 g/mol
Chirality R-configuration at the quaternary carbon (C2)
Solubility Soluble in Methanol, Ethanol, DMSO; slightly soluble in water.[1][2]
pKa ~8.6 (Secondary amine)

Pharmacological Mechanism: Decoupling Toxicity from Efficacy[2]

The therapeutic rationale for (R)-(+)-Norverapamil relies on the stereoselective binding affinities of the molecule.[2]

Mechanism of Action
  • P-gp Inhibition: (R)-Norverapamil acts as a competitive inhibitor of the P-glycoprotein efflux pump.[2] It binds to the transmembrane domains of P-gp, preventing the efflux of cytotoxic agents (e.g., Paclitaxel, Doxorubicin, Vinblastine) from the tumor cell.[1]

  • Reduced Cardiotoxicity: The L-type calcium channel (Cav1.[1]2) binding site has a strict steric requirement.[1] The (S)-enantiomer of Verapamil fits this pocket with high affinity, causing vasodilation and negative inotropy.[1][2] The (R)-enantiomer (and its metabolite (R)-Norverapamil) has a lower affinity, widening the therapeutic window.[1][2]

Figure 1: Differential Signaling & Metabolism Pathway

G cluster_0 Metabolic Conversion cluster_1 Pharmacological Targets cluster_2 Clinical Outcome Verapamil Verapamil (Racemate) CYP CYP3A4 (N-Demethylation) Verapamil->CYP R_Nor (R)-Norverapamil CYP->R_Nor Major Metabolite S_Nor (S)-Norverapamil CYP->S_Nor Minor Metabolite Cav L-Type Ca2+ Channel (Cardiovascular) R_Nor->Cav Low Affinity (Weak Block) Pgp P-glycoprotein (MDR1) (Tumor Resistance) R_Nor->Pgp High Affinity (Strong Inhibition) S_Nor->Cav High Affinity (Potent Block) S_Nor->Pgp Moderate Affinity Tox Hypotension / AV Block Cav->Tox Eff MDR Reversal (Chemosensitization) Pgp->Eff Inhibition leads to...

Caption: Stereoselective metabolic and pharmacodynamic pathways of Verapamil metabolites.[1][2] (R)-Norverapamil preferentially targets P-gp over Calcium channels.[1][2]

Synthesis Protocol: N-Demethylation of (R)-Verapamil[2]

While enzymatic routes exist, the chemical synthesis via the Von Braun reaction or chloroformate-mediated demethylation is the standard for high-purity production.[1][2]

Starting Material: (R)-Verapamil HCl (CAS: 38176-02-2).[1][2][7]

Step-by-Step Workflow
  • Free Base Formation: Neutralize (R)-Verapamil HCl with 1N NaOH and extract into Dichloromethane (DCM). Dry over MgSO₄.[1]

  • Carbamate Formation:

    • Dissolve (R)-Verapamil free base in anhydrous 1,2-dichloroethane (DCE).

    • Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equivalents) dropwise at 0°C under Nitrogen.[1][2]

    • Reflux for 1 hour. This forms the intermediate carbamate.

  • Cleavage (Methanolysis):

    • Evaporate the solvent to obtain the carbamate residue.

    • Dissolve residue in Methanol and reflux for 60 minutes. This decarboxylates the intermediate to yield the secondary amine.

  • Purification:

    • Evaporate Methanol.[1] Recrystallize from Isopropanol/Diethyl ether to obtain (R)-Norverapamil HCl.[1][2]

Figure 2: Synthetic Pathway Logic

Synthesis Step1 (R)-Verapamil (Tertiary Amine) Intermed Quaternary Ammonium / Carbamate Intermediate Step1->Intermed N-Dealkylation attack Reagent + 1-Chloroethyl chloroformate (ACE-Cl) Reagent->Intermed Product (R)-Norverapamil HCl (Secondary Amine) Intermed->Product Step 2 Step2 Methanol Reflux (Decarboxylation) Step2->Product

Caption: Chemical N-demethylation of Verapamil using the ACE-Cl method to yield Norverapamil.

Analytical Protocol: Chiral HPLC Separation

Quantifying the enantiomeric purity is essential, as even small amounts of (S)-Norverapamil can reintroduce cardiotoxicity.[1][2]

Method: Normal Phase Chiral HPLC

This protocol utilizes an Amylose-based chiral stationary phase, which is standard for separating Verapamil analogs.[1][2]

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic secondary amine.

  • Flow Rate: 1.0 mL/min.[1][8]

  • Temperature: 25°C.

  • Detection: UV at 230 nm or Fluorescence (Ex 280 nm / Em 310 nm).[1]

  • Expected Retention:

    • (R)-Norverapamil elutes before (S)-Norverapamil on Chiralpak AD columns (Verification with standards is required as elution order can shift with mobile phase modifiers).

Biological Validation: P-gp Inhibition Assay[1][2]

To validate the efficacy of (R)-Norverapamil in a drug development context, a functional efflux assay is required.[1][2]

Protocol: Rhodamine 123 Accumulation Assay

Objective: Measure the inhibition of P-gp mediated efflux in MDR cells (e.g., Caco-2 or MDR-MDCK).[1][2]

  • Cell Preparation: Seed MDR1-MDCK cells in 24-well plates (50,000 cells/well). Incubate until confluent.

  • Treatment:

    • Wash cells with HBSS (Hank's Balanced Salt Solution).[1]

    • Add (R)-Norverapamil HCl (Test) at varying concentrations (0.1 - 50 µM).

    • Include Cyclosporin A (10 µM) as a positive control inhibitor.[1]

    • Incubate for 30 mins at 37°C.

  • Substrate Addition:

    • Add Rhodamine 123 (fluorescent P-gp substrate) to a final concentration of 5 µM.[1][2]

    • Incubate for 60 mins.

  • Efflux Phase (Optional for Retention Assay):

    • Remove supernatant, wash with ice-cold PBS to stop transport.[1][2]

    • Lyse cells (0.1% Triton X-100).[1]

  • Quantification:

    • Measure fluorescence (Ex 485 nm / Em 530 nm).

    • Result Interpretation: Increased intracellular fluorescence compared to vehicle control indicates P-gp inhibition.[1][2]

References

  • Brandsteterová, E., et al. (1999).[1][9] Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. Neoplasma, 46(4), 207-211.[1][2] Retrieved from [Link]

  • Bhatia, P. A., et al. (2013).[1][8] Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Drug Development and Therapeutics.[1] Retrieved from [Link]

  • Perrotton, T., et al. (2020).[1] A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil. Pharmaceutics, 12(6). Retrieved from [Link]

Sources

Foundational

In Vitro Toxicological and Pharmacological Profiling of Verapamil Metabolites: A Comprehensive Technical Guide

Executive Summary Verapamil, a prototypical L-type calcium channel blocker, is characterized by its extensive first-pass hepatic metabolism, yielding over 70 distinct metabolites[1]. While the parent compound is well-cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verapamil, a prototypical L-type calcium channel blocker, is characterized by its extensive first-pass hepatic metabolism, yielding over 70 distinct metabolites[1]. While the parent compound is well-characterized, the in vitro toxicological and pharmacological profiles of its metabolites—specifically Norverapamil, D617, D620, and D703—are critical for understanding off-target toxicities, drug-drug interactions (DDIs), and potential therapeutic repurposing. This whitepaper synthesizes the mechanistic causality behind the CYP450-mediated metabolism of verapamil, the electrophysiological impact of its metabolites on cardiac ion channels, and provides self-validating in vitro protocols for evaluating these interactions.

Metabolic Pathways and Cytochrome P450 Kinetics

The biotransformation of verapamil is stereoselective and primarily driven by the Cytochrome P450 (CYP) system, specifically CYP3A4, CYP3A5, and CYP2C8[2]. The structural divergence of these metabolites dictates their subsequent toxicological profiles.

  • N-demethylation yields Norverapamil , a major active metabolite that retains approximately 20% of the parent drug's vasodilating activity[3].

  • N-dealkylation produces D617 , the predominant urinary metabolite, which is largely devoid of cardiovascular activity[4].

  • O-demethylation generates metabolites such as D703 , which are further processed into D620 [4].

Causality Insight: The preference for N-demethylation versus N-dealkylation is concentration-dependent and stereoselective. For instance, CYP3A5 metabolizes S-verapamil to D620 at twice the rate of R-verapamil[4]. Understanding these kinetics is vital for predicting patient-specific DDIs based on CYP polymorphism.

MetabolicPathway Verapamil Verapamil (Parent Drug) Norverapamil Norverapamil (N-demethylation) Verapamil->Norverapamil CYP3A4/5, CYP2C8 D617 D617 (N-dealkylation) Verapamil->D617 CYP3A4/5, CYP2C8 D703 D703 (O-demethylation) Verapamil->D703 CYP2C Subfamily D620 D620 (Further Metabolism) Norverapamil->D620 CYP3A4/5 D703->D620 O-demethylation

Figure 1: Primary CYP450-mediated metabolic pathways of Verapamil.

In Vitro Electrophysiology: hERG Inhibition and Cardiotoxicity

A primary toxicological concern in drug development is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which mediates the rapid delayed rectifier potassium current (


). Inhibition of hERG delays cardiac repolarization, manifesting as QT interval prolongation[5].

Mechanistic Causality:In vitro Xenopus oocyte models demonstrate that the structural integrity of the verapamil molecule heavily influences hERG blockade. Verapamil and Norverapamil exhibit equipotent hERG inhibition (


)[5]. The O-demethylated metabolite D703 is even more potent (

). Conversely, N-dealkylated metabolites (D617 and D620) show no hERG inhibition up to 30 µM[5]. This indicates that the extended N-alkyl chain is a critical pharmacophore for binding within the inner cavity of the hERG channel.
Table 1: Values of Verapamil and Metabolites on Cardiac Channels[5]
CompoundhERG (

, µM)
Kv1.1 (

, µM)
Kv1.5 (

, µM)
(±)-Verapamil 3.8 ± 0.214.0 ± 2.75.1 ± 0.5
Norverapamil 3.8 ± 0.3N/AN/A
D703 2.2 ± 0.4N/AN/A
D617 > 30.0N/AN/A
D620 > 30.0N/AN/A

Mechanism-Based Inhibition (MBI) of CYP3A4

Verapamil's propensity to cause severe DDIs is not merely due to competitive inhibition, but rather mechanism-based inhibition (MBI) of CYP3A4. Both verapamil and norverapamil undergo catalysis by CYP3A4 to form a reactive intermediate that tightly binds to the enzyme's heme iron, creating a metabolic intermediate complex (MIC) that irreversibly inactivates the enzyme[6].

Table 2: Inactivation Kinetics of CYP3A4 by Verapamil and Metabolites[6]
Compound

(

)

(µM)
Inactivation Potency (

)
S-Norverapamil 1.125.89Highest
S-Verapamil 0.642.97High
R-Verapamil 0.396.46Moderate
D617 0.077.93Lowest

Insight: Norverapamil exhibits a higher maximum inactivation rate (


) than the parent drug, making it a highly potent perpetrator of DDIs in vivo, particularly because it accumulates in plasma upon repeated dosing[6].
Protocol 1: In Vitro CYP3A4 Time-Dependent Inhibition (TDI) Assay

To accurately profile the MBI potential of verapamil metabolites, a two-step incubation protocol must be employed.

Causality of Design: The two-step method separates the inactivation phase (primary incubation) from the activity measurement phase (secondary incubation). A 10-fold dilution between steps ensures that competitive inhibition is minimized, isolating the irreversible enzyme loss.

Step-by-Step Methodology:

  • Primary Incubation (Inactivation): Incubate Human Liver Microsomes (HLMs, 1 mg/mL) with the test metabolite (e.g., Norverapamil at 0.1–50 µM) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the formation of the reactive intermediate.

  • Time-Course Sampling: At pre-determined intervals (e.g., 0, 5, 10, 15, 20, 30 minutes), extract a 10 µL aliquot from the primary incubation.

  • Secondary Incubation (Activity Measurement): Transfer the 10 µL aliquot into 90 µL of a secondary incubation mixture containing a CYP3A4-specific probe substrate (e.g., Midazolam at

    
    ) and fresh NADPH. Incubate for 10 minutes.
    
  • Quenching & Analysis: Quench the secondary reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1-hydroxymidazolam via LC-MS/MS.

Self-Validating Controls:

  • Minus-NADPH Control: A parallel primary incubation lacking NADPH. If enzyme activity drops here, the inhibition is reversible/competitive, not mechanism-based.

  • Positive Control: Troleandomycin (a known CYP3A4 MBI) to confirm assay sensitivity.

AssayWorkflow S1 1. Primary Incubation HLMs + Metabolite S2 2. NADPH Addition Initiate MBI S1->S2 S3 3. Time-Course Aliquot Sampling S2->S3 S4 4. Secondary Incubation Add Marker Substrate S3->S4 S5 5. LC-MS/MS Quantify Activity S4->S5

Figure 2: Two-step Time-Dependent Inhibition (TDI) Assay Workflow.

Off-Target Efficacy: Efflux Pump Inhibition

Beyond toxicity, the pharmacological profile of verapamil metabolites offers unique therapeutic avenues. Verapamil is a well-known inhibitor of P-glycoprotein (P-gp) and mycobacterial efflux pumps (e.g., MmpS5-MmpL5)[7].

Mechanistic Causality: The dose-limiting toxicity of verapamil as an efflux pump inhibitor in oncology or infectious disease (e.g., Tuberculosis) is its potent calcium channel blockade, which causes severe hypotension. However, in vivo, verapamil is rapidly converted to Norverapamil. Norverapamil retains the ability to inhibit P-gp and the Mycobacterium tuberculosis MmpS5-MmpL5 efflux pump with equal potency to the parent drug, but possesses significantly reduced vasodilatory action[7][8]. This makes Norverapamil a highly attractive candidate for potentiating the activity of drugs like bedaquiline or rifampicin without inducing severe cardiovascular toxicity[7].

Protocol 2: In Vitro P-glycoprotein (P-gp) Efflux Inhibition Assay

This protocol utilizes Caco-2 cell monolayers to evaluate the ability of Norverapamil to inhibit P-gp-mediated efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow differentiation and formation of tight junctions.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400

    
     are used. Add Lucifer Yellow to the apical chamber; if basolateral fluorescence exceeds 1% per hour, discard the well.
    
  • Assay Preparation: Wash monolayers with Hank's Balanced Salt Solution (HBSS). Pre-incubate with Norverapamil (test inhibitor) at varying concentrations (1-100 µM) for 30 minutes.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add a known P-gp substrate (e.g., Digoxin) to the apical chamber.

    • Basolateral to Apical (B-A): Add Digoxin to the basolateral chamber.

  • Sampling: Collect aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replenish with fresh buffer containing the inhibitor.

  • Quantification: Analyze Digoxin concentrations via LC-MS/MS and calculate the Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An ER approaching 1.0 in the presence of Norverapamil confirms complete P-gp inhibition.

Conclusion

The in vitro toxicological profiling of verapamil metabolites reveals a complex landscape of structure-activity relationships. While N-dealkylated metabolites like D617 are largely benign, N-demethylated (Norverapamil) and O-demethylated (D703) metabolites carry significant hERG liability and CYP3A4 mechanism-based inhibition potential. Conversely, the retention of efflux pump inhibition by Norverapamil, decoupled from severe calcium channel blockade, highlights the importance of comprehensive metabolite profiling not just for safety, but for uncovering novel therapeutic applications.

References

  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology.[Link]

  • Effect of Verapamil Enantiomers and Metabolites on Cardiac K+ Channels Expressed in Xenopus Oocytes. Cellular Physiology and Biochemistry / Karger Publishers.[Link]

  • Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition / PubMed.[Link]

  • Verapamil Pathway, Pharmacokinetics. ClinPGx.[Link]

  • Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • New Verapamil Analogs Inhibit Intracellular Mycobacteria without Affecting the Functions of Mycobacterium-Specific T Cells. Antimicrobial Agents and Chemotherapy / ASM Journals.[Link]

  • In vitro identification of metabolites of verapamil in rat liver microsomes. Acta Pharmacologica Sinica / PubMed.[Link]

  • Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography / CORE.[Link]

Sources

Protocols & Analytical Methods

Method

preparation of (R)-Norverapamil stock solution for cell culture

Application Note: Precision Preparation of (R)-Norverapamil Stock Solution for Cell Culture Executive Summary & Scientific Rationale (R)-Norverapamil (specifically the hydrochloride salt) is a critical pharmacological to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of (R)-Norverapamil Stock Solution for Cell Culture

Executive Summary & Scientific Rationale

(R)-Norverapamil (specifically the hydrochloride salt) is a critical pharmacological tool used primarily to inhibit P-glycoprotein (P-gp/MDR1) efflux pumps without the potent L-type calcium channel blocking activity associated with its parent compound, (S)-Verapamil.

While racemic Verapamil is a standard P-gp inhibitor, its use in sensitive cell lines (e.g., cardiomyocytes, neurons) is confounded by calcium channel blockade, which alters cellular excitability and survival. (R)-Norverapamil retains P-gp inhibitory potency (IC50 ~ 0.3 µM) while exhibiting significantly reduced cardiovascular toxicity , making it the superior reagent for isolating transporter-specific effects in multidrug resistance (MDR) studies [1, 2].

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). We select DMSO over aqueous buffers for the primary stock to ensure long-term stability, prevent hydrolysis, and maintain sterility without the need for filtration, which can result in compound loss due to membrane adsorption.

Physicochemical Profile & Safety

Before handling, verify the specific salt form of your reagent. This protocol assumes (R)-Norverapamil Hydrochloride .[1][2]

PropertySpecificationNotes
Compound Name (R)-Norverapamil HydrochlorideEnsure R-enantiomer specificity.
CAS Number 147158-71-2Specific to the R-isomer HCl salt.[1][2]
Molecular Weight 477.04 g/mol Critical for Molarity calculations.
Solubility (DMSO) ~20 mg/mL (42 mM)Highly soluble; suitable for high-conc. stocks.
Solubility (Water) ~50 mg/mLSoluble, but aqueous stocks degrade faster.
Appearance White to off-white solidHygroscopic; store desiccated.

Safety Precaution: Norverapamil is a bioactive modulator. Always handle powder within a biological safety cabinet or fume hood wearing nitrile gloves and eye protection.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1.0 mL of a 10 mM (R)-Norverapamil HCl stock solution.

Materials Required
  • (R)-Norverapamil HCl powder (stored at -20°C, desiccated).[3]

  • High-grade anhydrous DMSO (Cell Culture Grade, ≥99.9%).

  • Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes.

  • Analytical balance (readability 0.01 mg).

  • Vortex mixer.

Step-by-Step Methodology

1. Equilibration: Remove the vial of (R)-Norverapamil HCl from the freezer. Allow it to equilibrate to room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces condensation, which degrades the hygroscopic powder and alters the weighing accuracy.

2. Mass Calculation: To generate 1 mL of a 10 mM solution, calculate the required mass:




3. Weighing & Solubilization:

  • Weigh approximately 4.8 mg of powder into a sterile microcentrifuge tube. Record the exact mass (e.g., you weigh 4.92 mg).

  • Calculate the exact volume of DMSO required to achieve 10 mM:

    
    
    
    • Example: If mass = 4.92 mg:

      
      
      
  • Add the calculated volume of sterile DMSO to the tube.

4. Dissolution:

  • Vortex vigorously for 30–60 seconds.

  • Inspect visually.[1][3][4][5][6] The solution should be crystal clear. If particles remain, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 37°C.

5. Aliquoting & Storage:

  • Divide the stock into small aliquots (e.g., 50 µL) in amber tubes to protect from light.

  • Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

  • Constraint: Avoid repeated freeze-thaw cycles.[7] Use a "single-use" aliquot strategy.

Application in Cell Culture (P-gp Inhibition)[7][8][9]

To inhibit P-glycoprotein transport in cell assays (e.g., Caco-2, MDCK-MDR1, or resistant cancer lines):

  • Target Working Concentration: Typically 5 µM to 10 µM .

  • Dilution Factor: 1:1000 to 1:2000.

  • Vehicle Control: Ensure the final DMSO concentration in the culture medium is < 0.5% (v/v) , ideally < 0.1%, to prevent solvent-induced cytotoxicity.

Example Dilution Workflow (for 10 µM final):

  • Thaw one 50 µL aliquot of 10 mM stock.

  • Add 1 µL of stock to 1 mL of pre-warmed cell culture medium.

  • Mix immediately. Final concentration = 10 µM; DMSO = 0.1%.

Process Visualization

Norverapamil_Prep Start Start: (R)-Norverapamil HCl (Desiccated, -20°C) Equilibrate Equilibrate to Room Temp (30 mins) Start->Equilibrate Weigh Weigh Powder (Target: ~4.8 mg) Equilibrate->Weigh Prevent Condensation Calc Calculate DMSO Volume (Based on Exact Mass) Weigh->Calc Dissolve Add DMSO & Vortex (Target: 10 mM) Calc->Dissolve QC QC: Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Sonicate) Aliquot Aliquot (50 µL) Amber Tubes QC->Aliquot Pass Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store Use Cell Culture Use (Dilute 1:1000 for 10 µM) Store->Use Thaw

Figure 1: Logical workflow for the preparation and storage of (R)-Norverapamil stock solution, ensuring stability and accuracy.

References

  • Pauli-Magnus, C., et al. (2000). "Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein." Journal of Pharmacology and Experimental Therapeutics, 293(2), 376-382.

  • Perloff, M. D., et al. (2003). "Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents."[8][9] Journal of Pharmacy and Pharmacology, 55(1), 13-19.

  • MedKoo Biosciences. (2023). "Norverapamil HCl Product Data Sheet."

  • Sigma-Aldrich. (2023). "(R)-Verapamil/Norverapamil Solubility and Stability Data."

Sources

Application

Application Note: Precision P-gp Inhibition Profiling using (R)-Norverapamil

This Application Note is designed for researchers and drug development professionals seeking a high-precision protocol for P-glycoprotein (P-gp/MDR1) inhibition profiling. It departs from standard templates to provide a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking a high-precision protocol for P-glycoprotein (P-gp/MDR1) inhibition profiling. It departs from standard templates to provide a "field-guide" style resource, emphasizing the specific utility of (R)-Norverapamil as a potent, pharmacologically refined alternative to racemic verapamil.

Methodology: Bidirectional Transporter Assay (Caco-2 / MDCK-MDR1) Document ID: AN-PGP-RNV-01 Version: 2.0 (Current)

Executive Summary & Scientific Rationale

The Challenge: Specificity in Efflux Inhibition

In ADME/Tox screening, P-glycoprotein (P-gp/ABCB1) is the primary gatekeeper affecting the bioavailability of new chemical entities (NCEs). While Verapamil (racemate) is the FDA-listed standard inhibitor, it possesses significant L-type calcium channel blocking activity (Class IV antiarrhythmic), which can confound assays involving electrically active cells or complex tissue models.

The Solution: (R)-Norverapamil

(R)-Norverapamil , the N-demethylated metabolite of (R)-verapamil, offers a superior pharmacological profile for specific in vitro applications:

  • High Potency: It exhibits P-gp inhibitory potency equal to or greater than the parent compound (IC₅₀ ~0.3 µM vs. 1.1 µM for verapamil in some models).

  • Reduced Off-Target Activity: It retains significantly lower calcium channel blocking affinity compared to (S)-verapamil, reducing the risk of cytotoxicity or ion-channel interference in sensitive cell lines.

  • Metabolic Relevance: As a major metabolite, understanding its specific interaction profile is critical for predicting in vivo drug-drug interactions (DDIs).

Mechanism of Action & Assay Principle

The assay utilizes a polarized cell monolayer (Caco-2 or MDCK-MDR1) grown on a permeable support. P-gp is expressed on the Apical (luminal) membrane and actively pumps substrates back into the donor compartment (Apical side), limiting absorption.

Inhibition Logic:

  • Basal State: A probe substrate (e.g., Digoxin) shows high Efflux Ratio (ER > 2.0).

  • Inhibited State: Co-incubation with (R)-Norverapamil blocks the P-gp ATPase or substrate binding site.

  • Result: The Apical-to-Basolateral (A→B) transport increases, Basolateral-to-Apical (B→A) transport decreases, and the ER collapses toward unity (1.0).

Visualization: P-gp Efflux & Inhibition Pathway

Pgp_Mechanism node_apical Apical Compartment (Donor / Lumen) pgp P-gp Transporter (Efflux Pump) node_basal Basolateral Compartment (Receiver / Blood) node_cell Cell Cytosol sub_in Substrate (Intracellular) sub_out Substrate (Digoxin) sub_out->node_cell Passive Diffusion (Slow) sub_in->node_basal Net Absorption (Restored) sub_in->pgp Binding inhibitor (R)-Norverapamil inhibitor->pgp Blocks Efflux Site (Competitive/Allosteric) pgp->sub_out Active Efflux (ATP-Dependent)

Figure 1: Mechanism of P-gp mediated efflux and restoration of absorptive transport by (R)-Norverapamil inhibition.

Materials & Experimental Design

Biological System[1][2][3]
  • Cell Line: Caco-2 (ATCC® HTB-37™) or MDCK-MDR1 (NKI).

  • Culture Format: 24-well or 96-well Transwell® inserts (0.4 µm pore size, polycarbonate or PET).

  • Differentiation: 21 days (Caco-2) or 4–7 days (MDCK-MDR1) to form tight junctions.

Key Reagents
ReagentRoleRecommended ConcentrationSupplier Notes
(R)-Norverapamil Inhibitor 0.1 – 100 µM (Dose Response)50 µM (Single Point)TargetMol / Sigma. Prepare in 100% DMSO.
Digoxin Probe Substrate10 µMFDA-recommended P-gp probe.
Lucifer Yellow Integrity Marker100 µMParacellular permeability check.
HBSS (pH 7.4) Transport BufferN/ASupplement with 10 mM HEPES.
Stock Solution Preparation ((R)-Norverapamil)[4]
  • Solubility: (R)-Norverapamil HCl is soluble in DMSO (>20 mg/mL).

  • Master Stock: Dissolve 5 mg in 1.018 mL DMSO to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

  • Working Solution: Dilute 1:200 in HBSS to achieve 50 µM (Final DMSO = 0.5%).

    • Note: Ensure Final DMSO concentration in the assay does not exceed 1% (v/v) to maintain monolayer integrity.

Detailed Protocol: Bidirectional Transport Assay

Phase 1: System Validation (Pre-Assay)

Before applying the inhibitor, you must validate the "tightness" of the cell monolayer.

  • Measure TEER (Transepithelial Electrical Resistance):

    • Use an EVOM™ meter.

    • Acceptance Criteria: TEER > 250 Ω[2][3]·cm² (Caco-2) or > 800 Ω·cm² (MDCK).

    • Action: Discard wells below this threshold; they will yield false "high permeability" data.

Phase 2: Equilibration & Dosing

This protocol describes a Co-incubation setup (Inhibitor present in both donor and receiver to maintain equilibrium).

  • Wash: Remove culture medium. Wash monolayers 2x with pre-warmed HBSS (37°C).

  • Pre-Incubation (Crucial Step):

    • Add HBSS containing (R)-Norverapamil (50 µM) to both Apical (A) and Basolateral (B) chambers.

    • Incubate for 30 minutes at 37°C.

    • Why? This saturates the P-gp binding sites before the substrate competes.

  • Dosing (Start of Transport):

    • A→B Group: Replace Apical buffer with Substrate (Digoxin 10 µM) + (R)-Norverapamil (50 µM) . Fill Basolateral with HBSS + (R)-Norverapamil.

    • B→A Group: Replace Basolateral buffer with Substrate (Digoxin 10 µM) + (R)-Norverapamil (50 µM) . Fill Apical with HBSS + (R)-Norverapamil.

Phase 3: Sampling & Analysis
  • Incubation: Incubate at 37°C with orbital shaking (50 rpm) to minimize the Unstirred Water Layer (UWL).

  • Sampling Timepoints:

    • Take 50 µL aliquots from the Receiver compartment at 60, 90, and 120 minutes.

    • Replace volume with fresh pre-warmed buffer (+ Inhibitor) immediately.

  • Donor Recovery: At the final timepoint (120 min), sample the Donor compartment to calculate Mass Balance (Recovery).

  • Analysis: Quantify Digoxin via LC-MS/MS (e.g., MRM transition m/z 798.4 → 651.4 for Digoxin).

Experimental Workflow Diagram

Workflow cluster_assay Bidirectional Transport start Start: Confluent Monolayer (Day 21) teer QC: TEER Measurement (>250 Ω·cm²) start->teer wash Wash & Equilibrate (HBSS, 37°C) teer->wash Pass preinc Pre-Incubation (30 min) + (R)-Norverapamil wash->preinc dose_AB Group A→B: Donor: Apical Receiver: Basal preinc->dose_AB dose_BA Group B→A: Donor: Basal Receiver: Apical preinc->dose_BA sample Sampling (Receiver) 60, 90, 120 min dose_AB->sample dose_BA->sample analysis LC-MS/MS Analysis Calc: Papp & ER sample->analysis

Figure 2: Step-by-step workflow for the (R)-Norverapamil inhibition assay.

Data Analysis & Interpretation

Apparent Permeability ( )

Calculate


 (cm/s) for both directions (A→B and B→A):

[2][3]
  • 
    : Rate of permeation (µmol/s) [Slope of cumulative amount vs. time].
    
  • 
    : Surface area of insert (0.33 cm² for 24-well).
    
  • 
    : Initial donor concentration (µM).
    
Efflux Ratio (ER)

The ER indicates the magnitude of active transport:



  • ER > 2.0: Indicates active efflux (P-gp substrate).[4]

  • ER < 2.0 (with Inhibitor): Confirms P-gp involvement if the ER drops significantly compared to the control.

Percent Inhibition

To quantify the potency of (R)-Norverapamil:



IC₅₀ Determination

If running a dose-response (e.g., 0.1, 1, 10, 50, 100 µM), plot % Inhibition vs. Log[(R)-Norverapamil] and fit to a sigmoidal 4-parameter logistic equation.

Troubleshooting & Validation Criteria

IssuePossible CauseCorrective Action
Low ER (< 2) for Digoxin Control P-gp expression low or lost.Check passage number (< 60). Verify differentiation time. Use MDCK-MDR1 for higher expression.
Low Recovery (< 70%) Non-specific binding (NSB) to plastic or cell accumulation.Add 1% BSA to receiver buffer (scavenger). Check intracellular accumulation.
TEER Drop after Dosing Toxicity or DMSO > 1%.Reduce DMSO concentration. Verify (R)-Norverapamil solubility.
High A→B in Control Leaky monolayer.Re-check TEER. Ensure Lucifer Yellow Papp <

cm/s.

References

  • FDA Guidance for Industry. (2020).[5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[6] U.S. Food and Drug Administration.[5][6][7][8] Link

  • International Transporter Consortium (ITC). (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215–236. Link

  • Pauli-Magnus, C., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein.[9][10] Journal of Pharmacology and Experimental Therapeutics, 293(2), 376-382. Link

  • Rautio, J., et al. (2006).[11] In vitro P-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug Metabolism and Disposition, 34(5), 786-792. Link

  • Creative Bioarray. Caco-2 Permeability Assay Protocols.Link

Sources

Method

Application Note &amp; Protocol: Establishing Optimal Buffer Conditions for the Stability Analysis of (R)-Norverapamil

Introduction (R)-Norverapamil is a significant active metabolite of Verapamil, a widely used calcium channel blocker for treating cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] The stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-Norverapamil is a significant active metabolite of Verapamil, a widely used calcium channel blocker for treating cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] The stability of (R)-Norverapamil is a critical quality attribute that can influence the safety and efficacy of Verapamil drug products. A thorough understanding of its degradation pathways and the factors influencing its stability is paramount during drug development, formulation, and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal buffer conditions for the stability analysis of (R)-Norverapamil. The protocols outlined herein are designed to establish a robust, scientifically sound, and self-validating system for assessing the stability of this compound, in alignment with international regulatory expectations.[2][3][4][5][6][7][8][9]

The Causality Behind Experimental Choices: Why Buffer Conditions are Critical

The stability of a drug substance in an aqueous environment is profoundly influenced by the pH of the solution. For ionizable molecules like (R)-Norverapamil, which possesses a basic nitrogen atom, the pH of the medium dictates the extent of its ionization. Verapamil has a pKa value in the range of 8.73-8.9.[10][11] The ionized and un-ionized forms of a molecule can exhibit significantly different susceptibilities to various degradation pathways, such as hydrolysis and oxidation.[12] Therefore, a systematic investigation of pH effects is essential to identify the pH of maximum stability.

The choice of buffer species is equally important. Buffer components can act as catalysts in degradation reactions (general acid-base catalysis) or may interact with the drug substance. Hence, the selection of an appropriate buffer system is crucial to ensure that the observed degradation is a true reflection of the drug's intrinsic stability and not an artifact of the experimental conditions. This application note will guide the user through a pH-rate profile study, a cornerstone of pre-formulation and stability testing, to elucidate these critical parameters for (R)-Norverapamil.

Part 1: Physicochemical Properties and Known Degradation Pathways

A foundational understanding of the physicochemical properties of (R)-Norverapamil is essential for designing a meaningful stability study.

Table 1: Physicochemical Properties of Verapamil and Norverapamil

PropertyValue/InformationSource(s)
Chemical FormulaC26H36N2O4[1]
Molar Mass440.584 g·mol−1[1]
pKa (Verapamil)8.73 - 8.9[10][11]
Degradation PathwaysN-dealkylation, N-demethylation, O-demethylation[13][14][15]
SusceptibilityProne to degradation under oxidative and basic conditions.[12]
Optimal pH Stability (Verapamil HCl)3.2 to 5.6[16]
Solubility (Verapamil HCl)Freely soluble in water.[17]

*(R)-Norverapamil is formed via N-demethylation of (R)-Verapamil, primarily by the action of CYP3A4 and CYP2C8 enzymes.[13][14] Like its parent compound, it is susceptible to further metabolism and chemical degradation. Forced degradation studies on Verapamil have indicated that oxidative and basic conditions are the primary drivers of its degradation.[12] It is reasonable to hypothesize that (R)-Norverapamil will exhibit a similar degradation profile.

Part 2: Experimental Design for Determining Optimal Buffer Conditions

A systematic approach is required to identify the optimal buffer conditions for (R)-Norverapamil stability. The following workflow outlines the key stages of this process.

experimental_workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Stability Study cluster_analysis Phase 3: Analysis & Data Interpretation A Prepare Buffer Solutions (pH 2-10) C Incubate Samples at Stressed Conditions (e.g., 40°C, 60°C) A->C B Prepare (R)-Norverapamil Stock Solution B->C D Withdraw Aliquots at Pre-defined Time Points C->D E Analyze Samples using a Stability-Indicating HPLC Method D->E F Quantify (R)-Norverapamil and Degradation Products E->F G Determine Degradation Rate Constants (k) at each pH F->G H Construct pH-Rate Profile (log k vs. pH) G->H I Identify pH of Maximum Stability H->I

Figure 1: Experimental workflow for determining optimal buffer conditions for (R)-Norverapamil.

Protocol 1: Preparation of Buffer Solutions for pH-Rate Profile Study

This protocol describes the preparation of a series of buffers covering a pH range of 2 to 10. It is recommended to use buffers with a pKa close to the desired pH to ensure adequate buffer capacity.

Materials:

  • Citric acid

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions (0.1 M):

    • Citric Acid: Dissolve 21.01 g of citric acid monohydrate in 1 L of high-purity water.

    • Sodium Phosphate Monobasic: Dissolve 13.80 g of sodium phosphate monobasic monohydrate in 1 L of high-purity water.

    • Sodium Phosphate Dibasic: Dissolve 14.20 g of anhydrous sodium phosphate dibasic in 1 L of high-purity water.

    • Boric Acid: Dissolve 6.18 g of boric acid in 1 L of high-purity water.

    • Sodium Hydroxide (0.1 M): Prepare and standardize.

    • Hydrochloric Acid (0.1 M): Prepare and standardize.

  • Prepare Buffer Solutions (50 mM):

    • Use the stock solutions to prepare buffers of the desired pH as indicated in Table 2.

    • For each buffer, mix the indicated volumes of the stock solutions and adjust the final volume to 200 mL with high-purity water.

    • Verify the final pH with a calibrated pH meter and adjust with 0.1 M NaOH or 0.1 M HCl if necessary.

Table 2: Buffer Compositions for pH-Rate Profile Study

Target pHBuffer SystemStock Solution 1Volume (mL)Stock Solution 2Volume (mL)
2.0Glycine/HCl0.1 M Glycine500.1 M HCl~44
3.0Citrate0.1 M Citric Acid61.50.1 M Sodium Citrate38.5
4.0Acetate0.1 M Acetic Acid810.1 M Sodium Acetate19
5.0Acetate0.1 M Acetic Acid35.50.1 M Sodium Acetate64.5
6.0Phosphate0.1 M NaH2PO487.70.1 M Na2HPO412.3
7.0Phosphate0.1 M NaH2PO4390.1 M Na2HPO461
8.0Phosphate0.1 M NaH2PO45.30.1 M Na2HPO494.7
9.0Borate0.1 M Boric Acid/KCl500.1 M NaOH~21
10.0Borate0.1 M Boric Acid/KCl500.1 M NaOH~43.6

Part 3: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is a prerequisite for any stability study. Such a method must be able to accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and simultaneously resolve it from any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for (R)-Norverapamil

This protocol provides a starting point for a stability-indicating HPLC method. Method validation should be performed according to ICH Q2(R1) guidelines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • Chromatographic data system (CDS)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-15 min, 20-80% B; 15-17 min, 80% B; 17-18 min, 80-20% B; 18-25 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like (R)-Norverapamil.

  • Ammonium Formate Buffer: Volatile and compatible with mass spectrometry (MS), which is useful for identifying unknown degradation products.[18]

  • Acidic pH (3.5): Promotes good peak shape for basic compounds by suppressing the interaction of the protonated amine with residual silanols on the silica support.

  • Gradient Elution: Ensures that both the parent drug and any potential degradation products (which may have a wide range of polarities) are eluted with good resolution and peak shape.

  • Detection at 278 nm: Verapamil exhibits a UV maximum at this wavelength, providing good sensitivity.[10]

Part 4: Performing the pH-Rate Profile Study

This section details the execution of the stability study to generate the data for the pH-rate profile.

Protocol 3: Isothermal Stability Study of (R)-Norverapamil

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (R)-Norverapamil in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For each buffer solution (pH 2-10), pipette a known volume of the buffer into an amber HPLC vial.

    • Spike a small volume of the (R)-Norverapamil stock solution into each vial to achieve a final concentration of approximately 50 µg/mL. Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <5% of the total volume) to avoid altering the buffer's properties.

    • Prepare triplicate samples for each pH and time point.

  • Incubation:

    • Place the vials in a temperature-controlled oven or water bath set at an elevated temperature (e.g., 60 °C) to accelerate degradation.

    • Simultaneously, store a set of samples at a lower temperature (e.g., 40 °C) and in a refrigerator (2-8 °C) as controls.

  • Time Points:

    • Withdraw vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

  • Sample Analysis:

    • At each time point, immediately quench the degradation reaction by placing the vials in an ice bath or by adding a quenching agent if necessary.

    • Analyze the samples using the validated stability-indicating HPLC method (Protocol 2).

Data Analysis and Interpretation
  • Quantification:

    • From the HPLC data, determine the concentration of (R)-Norverapamil remaining at each time point for each pH.

    • Identify and, if possible, quantify any major degradation products.

  • Degradation Kinetics:

    • For each pH, plot the natural logarithm of the (R)-Norverapamil concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the observed degradation rate constant (-k_obs).

  • pH-Rate Profile Construction:

    • Plot the logarithm of the observed rate constant (log k_obs) against the pH.

    • The resulting graph is the pH-rate profile for (R)-Norverapamil at the specific temperature of the study.

ph_rate_profile Hypothetical pH-Rate Profile for (R)-Norverapamil xaxis pH yaxis log(k) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 min_point Region of Maximum Stability

Figure 2: Hypothetical pH-rate profile for (R)-Norverapamil.

The nadir of the V-shaped or U-shaped curve in the pH-rate profile indicates the pH at which (R)-Norverapamil exhibits the greatest stability. Based on literature for Verapamil, this is expected to be in the acidic to slightly acidic range (pH 3-6).[16]

Conclusion

This application note provides a comprehensive framework for determining the optimal buffer conditions for the stability analysis of (R)-Norverapamil. By systematically evaluating the effect of pH on the degradation rate, researchers can identify the pH of maximum stability, which is critical information for the development of stable liquid formulations and for defining appropriate analytical conditions. The protocols provided herein are intended as a guide and may require optimization based on the specific laboratory instrumentation and the purity of the (R)-Norverapamil standard. Adherence to a scientifically sound, systematic approach as outlined will ensure the generation of reliable and defensible stability data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • Ovalab. (2026). Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. ekocentrum ovalab.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. (2006). TSI Journals.
  • Verapamil Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Norverapamil. (n.d.). Wikipedia.
  • Quality Guidelines. (n.d.). ICH.
  • Verapamil and Impurity Analyzed with HPLC - AppNote. (n.d.). MTC USA.
  • Verapamil metabolism and CYP3A4 inactivation. (n.d.).
  • ICH guideline for stability testing. (n.d.). Slideshare.
  • U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. (2020). MDPI.
  • HPLC method for determination of verapamil in human plasma after solid-phase extraction. (n.d.). CORE.
  • Verapamil. (n.d.). PubChem.
  • Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. (n.d.).
  • BioBoston Consulting. (2024).
  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021.
  • A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector. (2025).
  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. (n.d.). PMC.
  • Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chrom
  • A validated method for the determination of verapamil and norverapamil in human plasma. (2001). PubMed.
  • Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. (n.d.). Journal of Food and Drug Analysis.
  • (R)-Norverapamil. (n.d.). TargetMol.
  • Optimized HPLC Method for Verapamil Analysis. (n.d.). Scribd.
  • Norverapamil-d7. (n.d.). PubChem.
  • Verapamil. (n.d.). Deranged Physiology.
  • Verapamil (CAS 52-53-9) - Chemical & Physical Properties. (n.d.). Cheméo.
  • Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. (2025).
  • Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed‐phase high performance liquid chromatography. (2013). Drug Development and Therapeutics.

Sources

Application

Application Note: Synthesis, Chiral Resolution, and Analytical Quantification of (R)-(+)-Norverapamil

Target Audience: Synthetic chemists, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, field-validated guide on the synthesis, enantioselective purification, and analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, field-validated guide on the synthesis, enantioselective purification, and analytical quantification of (R)-(+)-norverapamil, emphasizing mechanistic causality and rigorous quality control.

Introduction & Pharmacological Rationale

Verapamil is a well-known calcium channel blocker administered as a racemic mixture. However, its clinical utility as a P-glycoprotein (P-gp) inhibitor for reversing multidrug resistance (MDR) in oncology and infectious diseases (e.g., tuberculosis) is fundamentally limited by its dose-dependent cardiotoxicity[1].

(R)-(+)-Norverapamil, the N-demethylated major metabolite of the (R)-enantiomer, presents a highly optimized pharmacological profile. It retains the potent P-gp efflux pump inhibition necessary for MDR reversal but exhibits only ~20% of the cardiac activity of the parent compound[1][2]. Isolating this specific enantiomer requires precise synthetic deconstruction and advanced chiral chromatography.

Mechanistic Pathways & Workflows

To obtain enantiopure (R)-(+)-norverapamil, scientists must first synthesize racemic norverapamil via the selective N-demethylation of verapamil, followed by preparative chiral resolution.

N-Demethylation Strategies

Direct chemical synthesis of norverapamil de novo is inefficient. Instead, N-demethylation of commercially available verapamil is the standard approach.

  • Chemical Route (Olofson's Reagent): Standard ether cleavage reagents (e.g., BBr₃) are strictly incompatible due to the four methoxy groups on verapamil's aromatic rings. 1-Chloroethyl chloroformate (ACE-Cl) is utilized because it selectively attacks the tertiary amine to form a quaternary ammonium intermediate. This intermediate thermally decomposes into a carbamate, which is subsequently cleaved via methanolysis to yield the secondary amine without disrupting the ether linkages[3].

  • Biocatalytic Route: For green chemistry applications, prokaryotic cytochrome P450 enzymes (specifically CYP105D1 from Streptomyces griseus) can execute a highly specific, one-step N-demethylation in aqueous conditions, bypassing the need for toxic halogenated solvents[2].

Enantioselective Resolution

Because norverapamil lacks strongly acidic or primary amine moieties, classical diastereomeric salt resolution is low-yielding. Preparative High-Performance Liquid Chromatography (HPLC) using cellulose-based chiral stationary phases (CSPs) is the definitive standard[4]. Reversed-phase conditions utilizing a Chiralcel OD-RH column (cellulose tris(3,5-dimethylphenylcarbamate)) provide exceptional chiral recognition via targeted hydrogen bonding and


 interactions[5].

Visualizations

SyntheticWorkflow RacVerapamil Racemic Verapamil (Starting Material) Demethylation Selective N-Demethylation (ACE-Cl or CYP105D1) RacVerapamil->Demethylation RacNorverapamil Racemic Norverapamil (Secondary Amine) Demethylation->RacNorverapamil Methanolysis ChiralHPLC Preparative Chiral HPLC (Chiralcel OD-RH) RacNorverapamil->ChiralHPLC Resolution R_Norverapamil (R)-(+)-Norverapamil (Target MDR Reversal Agent) ChiralHPLC->R_Norverapamil Fraction 2 S_Norverapamil (S)-(-)-Norverapamil (Byproduct) ChiralHPLC->S_Norverapamil Fraction 1

Workflow for the synthesis and chiral resolution of (R)-(+)-Norverapamil.

Pgp_Inhibition R_NorV (R)-(+)-Norverapamil Pgp P-glycoprotein (Efflux Pump) R_NorV->Pgp Inhibits Drugs Chemotherapeutics / TB Drugs (e.g., Rifampin) Pgp->Drugs Efflux (Blocked) Drugs->Pgp Substrate Cell Intracellular Drug Accumulation Drugs->Cell Retained MDR Multidrug Resistance (MDR) Reversal Cell->MDR Leads to

Pharmacological rationale: (R)-(+)-Norverapamil inhibits P-gp, reversing MDR.

Quantitative Data Summaries

Table 1: Comparison of N-Demethylation Strategies for Norverapamil Synthesis [2][3]

ParameterChemical Method (ACE-Cl)Biocatalytic Method (CYP105D1)
Reagent 1-Chloroethyl chloroformateCYP105D1 (Streptomyces griseus)
Reaction Conditions Aprotic solvent (e.g., 1,2-dichloroethane), 10–80°CAqueous buffer, mild physiological temp
Conversion Rate High (>85% yield post-methanolysis)Moderate (61.73% bioconversion)
Scalability Excellent for industrial/preparative scaleCurrently limited by enzyme expression levels
Selectivity Chemoselective for tertiary aminesHighly specific N-demethylation

Table 2: Analytical Validation for Norverapamil Enantiomers in Human Plasma [5] (Using Chiralcel OD-RH, Fluorescence Detection: Ex 280 nm / Em 315 nm)

AnalyteConcentrationAbsolute Recovery (%)Inter-day Precision (CV %)
(R)-Norverapamil 10 ng/mL96.314.9
(R)-Norverapamil 250 ng/mL107.05.8
(S)-Norverapamil 10 ng/mL110.015.6
(S)-Norverapamil 250 ng/mL124.04.3

Detailed Experimental Protocols

Protocol A: Chemical Synthesis of Racemic Norverapamil

Causality Note: This protocol utilizes the von Braun reaction modification (Olofson's reagent) to prevent the cleavage of the critical methoxy groups on the verapamil scaffold[3].

  • Preparation of Free Base: Dissolve Verapamil HCl (10.0 g) in 100 mL of distilled water. Basify to pH 10 using 1M NaOH. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield verapamil free base.

  • Quaternary Ammonium Salt Formation: Dissolve the verapamil free base in 100 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Cool the reaction flask to 0°C.

  • ACE-Cl Addition: Dropwise, add 1-chloroethyl chloroformate (ACE-Cl) in a 1:3 molar ratio (verapamil:ACE-Cl).

  • Thermal Decomposition: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Methanolysis: Evaporate the DCE under reduced pressure. Resuspend the resulting crude carbamate intermediate in 100 mL of anhydrous methanol. Reflux for 1 hour to cleave the carbamate, yielding the hydrochloride salt of racemic norverapamil.

  • Purification: Concentrate the methanol. Basify the residue with saturated NaHCO₃ and extract with DCM. Purify the crude racemic norverapamil via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1).

    • Validation Checkpoint: Confirm product identity via LC-MS (Expected [M+H]⁺ = 441.3 m/z) and ¹H-NMR (absence of the N-methyl singlet at ~2.2 ppm).

Protocol B: Preparative Chiral HPLC Resolution of (R)-(+)-Norverapamil

Causality Note: Reversed-phase chiral chromatography is employed here. The hexafluorophosphate buffer acts as a chaotropic ion-pairing agent, suppressing peak tailing caused by secondary amine interactions with residual silanols on the stationary phase[4][5].

  • System Setup: Equip a preparative HPLC system with a Chiralcel OD-RH column (e.g., 20 mm i.d. × 250 mm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 30 mM ammonium hexafluorophosphate buffer and HPLC-grade acetonitrile in a 66:34 (v/v) ratio. Adjust the aqueous buffer to pH 4.6 using dilute phosphoric acid. Degas thoroughly.

  • Sample Preparation: Dissolve racemic norverapamil in the mobile phase to a concentration of 20 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Flow rate: 10.0 mL/min.

    • Temperature: Ambient (20–25°C).

    • Detection: UV at 280 nm.

  • Fraction Collection: Inject 1.0 mL of the sample. Collect the two major peaks. (S)-(-)-Norverapamil typically elutes first under these specific reversed-phase conditions, followed by the target (R)-(+)-Norverapamil[5].

  • Recovery: Pool the fractions containing the second peak. Remove acetonitrile under reduced pressure, basify the aqueous remainder, extract with ethyl acetate, dry, and evaporate to yield purified (R)-(+)-Norverapamil.

    • Validation Checkpoint: Assess enantiomeric excess (ee) using Protocol C. Target ee > 99%. Confirm absolute configuration via polarimetry (positive optical rotation).

Protocol C: Analytical LC-Fluorescence Quantification & QC

Causality Note: Fluorescence detection is chosen over UV to achieve a 10 ng/mL limit of detection, ensuring rigorous quality control and enabling downstream pharmacokinetic bioanalysis[5].

  • Column: Analytical Chiralcel OD-RH (5 µm, 4.6 mm i.d. × 150 mm).

  • Mobile Phase: 30 mM hexafluorophosphate / acetonitrile (66:34, v/v, pH 4.6). Isocratic elution at 1.0 mL/min.

  • Detection: Fluorescence detector set to Excitation = 280 nm, Emission = 315 nm.

  • Procedure: Inject 10 µL of the purified (R)-(+)-norverapamil sample (diluted to 1 µg/mL).

    • Validation Checkpoint: Calculate the peak area ratio of (R)-enantiomer to any trace (S)-enantiomer. The method should yield baseline resolution (Rs > 1.5) between the two enantiomers[5].

References

1.3 2.2 3.4 4.6 5.1 6.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of (R)-Norverapamil HCl

Welcome to the technical support guide for (R)-Norverapamil Hydrochloride. This resource is designed for researchers, scientists, and formulation development professionals to address common challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (R)-Norverapamil Hydrochloride. This resource is designed for researchers, scientists, and formulation development professionals to address common challenges associated with the aqueous solubility of this compound. Here, you will find scientifically grounded troubleshooting advice and frequently asked questions to facilitate your experimental success.

Introduction

(R)-Norverapamil is the R-enantiomer of Norverapamil, the primary active metabolite of Verapamil.[1][2] Verapamil itself is a widely used calcium channel blocker.[3] Like its parent compound, (R)-Norverapamil HCl is a weakly basic drug, and its hydrochloride salt form is utilized to improve its handling and initial aqueous solubility.[4][5] However, researchers frequently encounter challenges in achieving desired concentrations in aqueous buffers, particularly as the pH approaches neutral or physiological conditions. This guide provides a systematic approach to understanding and overcoming these solubility limitations.

Understanding the Molecule: Physicochemical Properties

A clear understanding of the physicochemical properties of (R)-Norverapamil HCl is fundamental to troubleshooting solubility issues. As a weakly basic compound, its solubility is highly dependent on pH.[4][6]

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₂₆H₃₆N₂O₄ · HCl[7][8]Indicates a moderately large organic molecule.
Molecular Weight 477.04 g/mol [7][8]Influences diffusion and dissolution rates.
Form White to off-white solid[7]The physical form can impact dissolution kinetics.
pKa The pKa of the tertiary amine is crucial. For the parent drug, Verapamil, the pKa is approximately 8.7.[5] The pKa of Norverapamil is expected to be similar.As a weak base, the compound is more soluble at a pH below its pKa, where it is predominantly in its ionized (protonated) form.
logP The logP for Norverapamil is estimated to be around 5.17.[9]This high value indicates significant lipophilicity, suggesting inherently poor aqueous solubility of the free base.
General Solubility Sparingly soluble in water.[10] Slightly soluble in methanol and chloroform.[7]The hydrochloride salt improves water solubility compared to the free base, but limitations persist, especially in buffered solutions.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve (R)-Norverapamil HCl in a neutral pH buffer (e.g., PBS pH 7.4), and it's not dissolving well or is precipitating. Why is this happening?

A1: This is a common and expected behavior for a weakly basic drug like (R)-Norverapamil HCl.[4][11] The hydrochloride salt is more soluble in acidic conditions. As the pH of the buffer increases towards and surpasses the pKa of the molecule (around 8.7 for the parent compound, Verapamil), the equilibrium shifts from the more soluble, ionized (protonated) form to the less soluble, neutral free base form.[5][6] This decrease in the proportion of the ionized species leads to a significant drop in overall solubility and can cause precipitation. For the parent compound, Verapamil HCl, the solubility is significantly higher in acidic media (like 0.1 N HCl) compared to phosphate buffer at pH 7.4.[6][12]

Q2: What is a good starting solvent for preparing a stock solution of (R)-Norverapamil HCl?

A2: While direct dissolution in aqueous buffers is often desired for final experimental concentrations, preparing a concentrated stock solution in an organic solvent is a common and effective strategy.[13] For Verapamil HCl, solvents like DMSO and ethanol are often used to prepare stock solutions.[13][14] However, it's crucial to be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as even low concentrations can have physiological effects.[13] For (R)-Norverapamil HCl, slight solubility in methanol has been noted.[7]

Q3: Can I just sonicate the buffer solution for a longer time to dissolve the compound?

A3: Sonication can aid in the dissolution process by breaking down agglomerates and increasing the contact between the solid and the solvent.[14] However, it cannot overcome the fundamental thermodynamic limit of solubility at a given pH. If the concentration you are trying to achieve is above the saturation solubility in that specific buffer, sonication will only create a temporary, unstable supersaturated solution or a fine suspension, which is likely to precipitate over time.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are facing persistent solubility issues, this guide provides a systematic approach to identify the root cause and find a viable solution.

Diagram: Troubleshooting Workflow

Solubility_Troubleshooting start Start: (R)-Norverapamil HCl Solubility Issue check_ph Is the buffer pH < pKa? start->check_ph lower_ph Strategy 1: Lower Buffer pH (e.g., pH 4.5-6.5) check_ph->lower_ph No use_cosolvent Strategy 2: Use a Co-solvent (e.g., Ethanol, Propylene Glycol) check_ph->use_cosolvent Yes, but still insoluble success Solubility Achieved lower_ph->success change_buffer Strategy 3: Change Buffer Species (e.g., Acetate, Citrate) use_cosolvent->change_buffer use_cosolvent->success change_buffer->success consider_alternatives Consider Advanced Formulation (e.g., Cyclodextrins, SEDDS) change_buffer->consider_alternatives If still issues

Caption: A decision tree for troubleshooting the solubility of (R)-Norverapamil HCl.

Strategy 1: pH Adjustment

This is the most direct and impactful method for improving the solubility of ionizable drugs.[15]

  • The "Why": As a weak base, decreasing the pH of the aqueous buffer will increase the proportion of the protonated, ionized form of (R)-Norverapamil, which is significantly more water-soluble than the neutral free base.[5][11] Studies on the parent compound, Verapamil HCl, have demonstrated this strong pH-dependent solubility.[6]

  • Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers (e.g., acetate, phosphate) with varying pH values (e.g., 4.5, 5.5, 6.5, 7.4).

    • Add an excess amount of (R)-Norverapamil HCl to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

    • Plot the measured solubility against the buffer pH to determine the optimal pH range for your desired concentration.

  • Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Buffer pHExpected Solubility of Verapamil HCl (Illustrative)
1.2 High (e.g., >3 mg/mL)[4]
4.5 Moderate to High (e.g., >3 mg/mL)[4]
6.8 Low (e.g., ~2 mg/mL)[4]
7.4 Very Low (e.g., ~0.25 mg/mL in PBS)[13]
Strategy 2: Use of Co-solvents

When pH adjustment alone is insufficient or not viable for your experimental system, the addition of a water-miscible organic solvent can be an effective strategy.[15][16]

  • The "Why": Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the lipophilic nature of the (R)-Norverapamil molecule (LogP ~5.17).[9] This effectively increases the solubility of the less soluble free base form of the drug. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[16]

  • Protocol: Co-solvent Screening

    • Select a buffer in which (R)-Norverapamil HCl has at least minimal solubility.

    • Prepare several solutions of this buffer containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v ethanol).

    • Attempt to dissolve your target concentration of (R)-Norverapamil HCl in each co-solvent/buffer mixture.

    • Observe for complete dissolution.

    • Important: Always run a vehicle control (buffer with the same concentration of co-solvent but without the drug) in your experiments to account for any effects of the co-solvent itself.

Strategy 3: Buffer Species and Ionic Strength Considerations

The choice of buffer can have a subtle but significant impact on drug solubility, independent of pH.[17][18]

  • The "Why":

    • Buffer Species: Different buffer anions can form salts with the protonated drug that have varying solubilities.[11] For some weakly basic drugs, phosphate buffers have been shown to decrease solubility compared to other buffers at the same pH, potentially due to the formation of less soluble phosphate salts.[11] Citrate or acetate buffers might offer better solubility in certain cases.[19]

    • Ionic Strength: High concentrations of salts in a buffer can decrease the solubility of a drug through a "salting-out" effect.[11][18]

  • Protocol: Buffer Comparison

    • Prepare different buffers (e.g., phosphate, citrate, acetate) at the same pH and buffer strength.

    • Determine the saturation solubility of (R)-Norverapamil HCl in each buffer system as described in the pH assessment protocol.

    • If a particular buffer system is required, try reducing its concentration (buffer strength) to see if solubility improves, while ensuring it still has sufficient buffering capacity for your experiment.[20]

Advanced Strategies

If the above methods are not sufficient, more advanced formulation techniques may be necessary, although these require more significant development effort.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules, increasing their apparent water solubility.[21]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can be used to pre-dissolve the drug in a lipid-based formulation that forms a fine emulsion upon contact with aqueous media.[22][23]

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges of (R)-Norverapamil HCl and prepare solutions suitable for a wide range of scientific investigations.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Ascent. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Cayman Chemical. (n.d.). Verapamil (hydrochloride) Product Information.
  • PubChem. (n.d.). Verapamil.
  • Japanese Pharmacopoeia. (n.d.). Verapamil Hydrochloride.
  • Cell Signaling Technology. (n.d.). Verapamil (Hydrochloride) (#49079) Datasheet.
  • AWS. (2017, March 15). Analytical tools used for characterization and development of Minitablets: A Verapamil Hydrochloride Case Study.
  • APExBIO. (n.d.). Verapamil HCl.
  • PubMed. (2003, March 6). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen.
  • ResearchGate. (2015, December 20). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • SciELO. (n.d.). Effect of Formulation Variables on Verapamil Hydrochloride Release from Hydrated HPMC Matrices.
  • PMC. (2021, October 18). Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools.
  • United States Biological. (n.d.). (R)-(+)-Norverapamil Hydrochloride - Data Sheet.
  • Daicel Pharma Standards. (n.d.). R-Nor Verapamil.HCl.
  • ChemScene. (n.d.). 67812-42-4 | Norverapamil (hydrochloride).
  • ResearchGate. (n.d.). Solubility (cs) of verapamil HCl at 37 °C, as a function of the pH in...
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Journal of Applied Pharmaceutical Research. (2025, October 31). pH independent controlled release of verapamil hydrochloride using HPMC-alginate matrices & organic acids.
  • Dissolution Technologies. (2017, August). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • Santa Cruz Biotechnology. (n.d.). (R)-(+)-Norverapamil Hydrochloride.
  • ChemicalBook. (2026, January 13). NORVERAPAMIL HYDROCHLORIDE.
  • MedKoo Biosciences. (n.d.). Norverapamil HCl.
  • PMC. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2025, August 6). (PDF) Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution.
  • MedChemExpress. (n.d.). Norverapamil hydrochloride.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation.
  • ChemicalBook. (2024, May 7). Verapamil hydrochloride.
  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • Pharmaceutical Development and Technology. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Cayman Chemical. (n.d.). Norverapamil (hydrochloride).
  • Sigma-Aldrich. (n.d.). (±)-Norverapamil = 98 HPLC.
  • Axios Research. (n.d.). Verapamil HCl.

Sources

Optimization

Technical Support Center: Troubleshooting Norverapamil Peak Tailing in RP-HPLC

Welcome to the Technical Support Center. This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak tailing for Norverapamil in Reversed-Phase High-Performance Liquid Chromatography (RP-H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak tailing for Norverapamil in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Norverapamil, the active N-demethylated metabolite of the calcium channel blocker verapamil, is a basic compound containing a secondary amine. With a high pKa of approximately 9.79[1], it remains fully protonated (positively charged) under most standard RP-HPLC conditions. This chemical property makes it notoriously susceptible to secondary interactions with the stationary phase, leading to severe peak asymmetry and compromised quantitative accuracy[2][3].

Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating protocols to restore peak symmetry.

Part 1: Diagnostic Logic & Root Cause Analysis

Before altering your mobile phase chemistry, you must determine whether the tailing is a systemic hardware failure or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing for Norverapamil Q1 Inject Neutral Probe (e.g., Uracil or Toluene) Start->Q1 Check Do all peaks tail (including neutral)? Q1->Check Phys Physical Issue (Blocked Frit / Column Void) Check->Phys  Yes   Chem Chemical Issue (Silanol Interactions) Check->Chem  No   FixPhys Reverse & Flush Column or Replace Hardware Phys->FixPhys FixChem Optimize Mobile Phase pH or Add Triethylamine (TEA) Chem->FixChem

Diagnostic workflow to differentiate physical hardware issues from chemical secondary interactions.

Self-Validating Diagnostic: The Neutral Probe Test

To trust your troubleshooting direction, you must validate the failure mode. Inject a neutral, unretained compound (like uracil) alongside Norverapamil.

  • Chemical Cause: If the neutral probe yields a perfectly symmetrical Gaussian peak but Norverapamil tails, the issue is strictly chemical (ion-exchange with the stationary phase).

  • Physical Cause: If all peaks in the chromatogram tail equally, the column has a physical defect, such as a partially blocked inlet frit, a collapsed silica bed (void volume), or excessive extra-column dead volume[4].

Part 2: Mechanistic FAQs

Q1: Why does Norverapamil exhibit severe peak tailing compared to neutral analytes? A: In RP-HPLC, the primary retention mechanism should be hydrophobic interactions with the bonded phase (e.g., C18). However, silica-based columns contain residual, unbonded silanol groups (-Si-OH)[2]. These silanols are acidic (pKa ~3.5–4.5). At a mobile phase pH above 4.0, they ionize into negatively charged silanoate ions (-Si-O⁻)[5]. Because Norverapamil's secondary amine is fully protonated (pKa 9.79)[1], it undergoes a strong secondary ion-exchange interaction with these anionic sites. This dual-retention mechanism causes the drug molecules to desorb at varying rates, elongating the trailing edge of the peak[2][3].

Q2: How does adjusting the mobile phase pH resolve this secondary interaction? A: pH manipulation dictates the ionization state of the stationary phase. By lowering the mobile phase pH below 3.0 (using strong modifiers like trifluoroacetic acid or phosphoric acid), you force the residual silanol groups to become fully protonated (-Si-OH)[5]. This neutralizes their negative charge, effectively shutting down the ion-exchange pathway. Consequently, Norverapamil is retained solely by the intended hydrophobic interactions, restoring peak symmetry[6].

Q3: I cannot lower my mobile phase pH due to method constraints. What additives can I use to mask these interactions? A: If you must operate at a mid-range pH, you should add a silanol suppressor, such as Triethylamine (TEA), to the mobile phase at a concentration of 20–25 mM[7]. TEA is a small, strongly basic amine that aggressively competes with Norverapamil for the active silanol sites[8]. Because TEA is present in vast excess, it saturates the stationary phase. Furthermore, its ethyl groups provide steric shielding, physically blocking the bulkier Norverapamil molecules from interacting with the silica backbone[8][9].

Part 3: Quantitative Comparison of Mitigation Strategies

When optimizing your method, evaluate the trade-offs of each chemical intervention. The table below summarizes the expected impact on the USP Tailing Factor (


), where a value of 1.0 represents perfect symmetry and values 

indicate problematic tailing.
StrategyMechanism of ActionTypical ConditionExpected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Improvement
ProsCons
Low pH Mobile Phase Protonates silanols (-Si-O⁻

-Si-OH), eliminating ion-exchange.
pH 2.0 – 3.0 (e.g., 0.1% TFA)2.5

1.1
Highly effective; volatile additives (TFA) are MS-compatible.May degrade standard Type A silica over time; alters retention times.
Amine Modifier (TEA) Competitively binds and sterically shields active silanol sites[8].20 – 25 mM TEA in aqueous buffer[7]2.5

1.2
Excellent for mid-pH methods; highly reproducible.TEA suppresses MS ionization; distinct odor; requires longer equilibration.
Column Chemistry Physical shielding of silanols via high-density bonding or polar-embedded groups[3].Base-Deactivated Silica (BDS) / End-capped C182.5

1.3
Permanent solution; no need for complex mobile phase additives.Higher consumable cost; end-capping can degrade over time.
Part 4: Experimental Protocol – Implementing a TEA Mobile Phase

If you opt to use Triethylamine (TEA) to rescue a tailing method, follow this self-validating protocol to ensure the system is properly primed and the intervention is successful.

Protocol Step1 Prepare 25 mM TEA in Aqueous Buffer Step2 Adjust pH to Target (e.g., pH 6.0) Step1->Step2 Step3 Filter (0.45 µm) & Degas Step2->Step3 Step4 Equilibrate Column (≥10 Column Volumes) Step3->Step4 Step5 Calculate USP Tf (Target ≤ 1.2) Step4->Step5

Step-by-step mobile phase preparation workflow using Triethylamine to suppress active silanols.

Step-by-Step Methodology:

  • Baseline Assessment: Inject your Norverapamil standard under current conditions. Calculate the USP Tailing Factor (

    
    ). Record this baseline metric.
    
  • Buffer Preparation: Measure 3.5 mL of high-purity Triethylamine (TEA) and add it to 1.0 L of your aqueous mobile phase component to achieve an approximate concentration of 25 mM[7].

  • pH Adjustment: TEA is highly basic and will spike the pH of your aqueous phase. Carefully titrate the solution with an appropriate acid (e.g., glacial acetic acid or phosphoric acid) until you reach your method's target pH (e.g., pH 6.0).

  • Filtration & Degassing: Filter the modified aqueous phase through a 0.45 µm (or 0.22 µm for UHPLC) membrane to remove particulates. Sonicate or vacuum-degas the solvent.

  • System Equilibration: TEA requires time to saturate the stationary phase[8]. Flush the column with the TEA-modified mobile phase for a minimum of 10 to 15 column volumes (e.g., 20–30 minutes at 1.0 mL/min for a standard 150 x 4.6 mm column).

  • Self-Validation: Re-inject the Norverapamil standard. Recalculate the

    
    . A successful intervention will yield a 
    
    
    
    . If the
    
    
    remains unchanged, the issue is likely a physical column defect (void volume) requiring column replacement[4].
References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • Hawach. "Reasons for Peak Tailing of HPLC Column." Hawach Scientific.[Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials.[Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub.[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs. [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. [Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online. [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Stability of (R)-Norverapamil in Frozen Biological Samples

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the long-term stability of (R)-Norverapamil in frozen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the long-term stability of (R)-Norverapamil in frozen biological samples. Ensuring the stability of analytes in biological matrices is a critical component of bioanalytical method validation and is essential for generating reliable pharmacokinetic and toxicokinetic data.[1] This guide provides evidence-based recommendations and practical solutions to common challenges encountered during the storage and analysis of (R)-Norverapamil.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of biological samples containing (R)-Norverapamil.

Q1: What is the recommended temperature for long-term storage of biological samples containing (R)-Norverapamil?

For long-term stability, storing biological samples at -80°C is recommended. While some data suggests stability at -20°C for verapamil and norverapamil for up to three months, storage at -80°C provides a greater margin of safety against potential degradation over extended periods. Lowering the storage temperature significantly reduces the rate of both enzymatic and chemical degradation by decreasing the amount of unfrozen water in the sample matrix.[2] One study on the enantiomers of the parent drug, verapamil, demonstrated stability in rat plasma for at least 30 days when stored at -80°C.[3][4]

Q2: For how long can I store plasma samples containing (R)-Norverapamil at -20°C?

Based on available data for the racemate, norverapamil plasma samples are stable for at least three months when stored at -20°C. However, for storage periods exceeding this duration, it is highly advisable to use a lower temperature of -80°C to minimize any risk of degradation.

Q3: Is (R)-Norverapamil stable in frozen urine samples?

While specific long-term stability data for (R)-Norverapamil in frozen urine is limited in the readily available literature, general principles of analyte stability suggest that storage at -80°C is the most prudent approach. Urine can have varying pH and enzymatic activity, which can influence analyte stability. Therefore, a conservative approach to storage is recommended.

Q4: Can freeze-thaw cycles affect the stability of (R)-Norverapamil?

Yes, multiple freeze-thaw cycles can potentially lead to the degradation of analytes in biological samples. It is recommended to minimize the number of freeze-thaw cycles. If a sample needs to be analyzed at multiple time points, it is best practice to aliquot the sample into smaller volumes before the initial freezing. Stability assessments for verapamil and norverapamil have been conducted for up to three freeze-thaw cycles without significant degradation.[3]

Q5: Is there a risk of chiral inversion of (R)-Norverapamil to (S)-Norverapamil during frozen storage?

Currently, there is no published evidence to suggest that chiral inversion of (R)-Norverapamil occurs under standard frozen storage conditions (-20°C or -80°C). However, as with any chiral drug, it is a parameter that should be considered and potentially evaluated during comprehensive stability studies, especially for long-term storage.

Troubleshooting Guide

This section provides guidance on how to address common issues that may arise during the analysis of stored biological samples containing (R)-Norverapamil, with a focus on stability-related problems.

Observed Problem Potential Cause(s) Recommended Action(s)
Consistently low recovery of (R)-Norverapamil from stored QC samples compared to freshly prepared samples. 1. Degradation during long-term storage: The storage duration may have exceeded the stability limits at the given temperature. 2. Improper storage conditions: Temperature fluctuations in the freezer. 3. Degradation due to matrix effects: The biological matrix (e.g., hemolyzed plasma, lipemic plasma) may be contributing to instability.1. Review the storage temperature and duration. If samples were stored at -20°C for an extended period, consider re-validating stability for that duration or recommend storage at -80°C for future studies. 2. Check freezer temperature logs for any deviations. Ensure samples are stored in a location with stable temperature. 3. Evaluate the stability of (R)-Norverapamil in different types of matrices as part of the method validation.
High variability in (R)-Norverapamil concentrations between aliquots of the same sample. 1. Incomplete thawing and mixing: The analyte may not be uniformly distributed in the sample after thawing. 2. Multiple freeze-thaw cycles: Different aliquots may have undergone a different number of freeze-thaw cycles.1. Ensure samples are completely thawed and thoroughly but gently mixed (e.g., by vortexing at low speed) before taking an aliquot for analysis. 2. Strictly control and document the number of freeze-thaw cycles for each aliquot. Avoid using aliquots that have been thawed and refrozen multiple times if stability has not been established for that number of cycles.
Appearance of unexpected peaks in the chromatogram of stored samples. 1. Formation of degradation products: (R)-Norverapamil may have degraded into one or more new chemical entities. 2. Matrix-related interference: Endogenous components in the matrix may have changed over time, leading to interfering peaks.1. Attempt to identify the degradation products using mass spectrometry. This can provide insights into the degradation pathway. 2. Re-evaluate the selectivity of the analytical method using aged blank matrix.
Shift in retention time of (R)-Norverapamil in stored samples. 1. Change in sample pH: The pH of the biological matrix can change over time, which may affect the ionization state and chromatographic behavior of the analyte. 2. Interaction with matrix components: (R)-Norverapamil may form adducts with components of the biological matrix during storage.1. Measure the pH of the thawed sample. If a significant change is observed, consider adjusting the sample preparation procedure to include a pH adjustment step. 2. Investigate potential adduct formation using high-resolution mass spectrometry.

Experimental Protocols

Protocol 1: Long-Term Stability Study Design

This protocol outlines a general procedure for conducting a long-term stability study for (R)-Norverapamil in a biological matrix (e.g., human plasma) in accordance with regulatory guidelines.

Objective: To determine the stability of (R)-Norverapamil in a specific biological matrix at different storage temperatures over a defined period.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • (R)-Norverapamil reference standard.

  • Validated bioanalytical method for the quantification of (R)-Norverapamil.

  • Calibrated freezers set at -20°C and -80°C.

Procedure:

  • Prepare two sets of quality control (QC) samples at a minimum of two concentration levels (low and high) by spiking the blank biological matrix with known amounts of (R)-Norverapamil.

  • Divide each set of QC samples into aliquots in appropriate storage tubes.

  • Analyze one set of aliquots (time zero samples) immediately using the validated bioanalytical method to establish the initial concentration.

  • Store the remaining aliquots at -20°C and -80°C.

  • At predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months), retrieve a set of QC samples from each storage temperature.

  • Allow the samples to thaw completely at room temperature and mix thoroughly.

  • Analyze the samples using the validated bioanalytical method.

  • Calculate the mean concentration of the stored QC samples and compare it to the mean concentration of the time zero samples. The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the time zero concentration.

Data Presentation

Table 1: Summary of Published Stability Data for Verapamil and Norverapamil in Biological Matrices
AnalyteMatrixStorage TemperatureDurationStabilityReference
(R)- and (S)-VerapamilRat Plasma-80°C30 daysStable[3][4]
Verapamil and NorverapamilHuman Plasma-20°C3 monthsStable

Visualizations

Diagram 1: Workflow for a Long-Term Stability Study

G cluster_0 Preparation cluster_1 Time Zero Analysis cluster_2 Storage cluster_3 Analysis at Time Points cluster_4 Data Evaluation A Prepare QC Samples (Low and High Conc.) B Aliquot Samples A->B C Analyze Time 0 Samples B->C D Store at -20°C B->D E Store at -80°C B->E G Compare to Time 0 C->G F Analyze Stored Samples (e.g., 1, 3, 6 months) D->F E->F F->G H Determine Stability G->H

Caption: Workflow for a long-term stability study of (R)-Norverapamil.

Diagram 2: Metabolic Pathway of Verapamil to Norverapamil

G Verapamil Verapamil Norverapamil (R)-Norverapamil (and S-enantiomer) Verapamil->Norverapamil N-demethylation (CYP3A4, CYP2C8) Metabolites Further Metabolites (e.g., D-620) Norverapamil->Metabolites Further Metabolism (CYP3A4, CYP2C8)

Caption: Primary metabolic pathway of Verapamil to Norverapamil.[5][6]

References

  • Simultaneous analysis of the enantiomers of verapamil and ... (n.d.). Retrieved March 3, 2026, from [Link]

  • Al-Ghananeem, A. M., et al. (2021).
  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545–552.
  • Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Retrieved March 3, 2026, from [Link]

  • Brandsteterova, E., et al. (1999). Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. Neoplasma, 46(4), 207-11.
  • Simultaneous analysis of the enantiomers of verapamil and ... (n.d.). Retrieved March 3, 2026, from [Link]

  • Shaik, A. H., et al. (n.d.). Stability results for S-(−)-and R-(+)-verapamil in rat plasma under different storage conditions. Retrieved March 3, 2026, from [Link]

  • Li, W., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. Current Pharmaceutical Analysis, 1(2), 153-162.
  • Guttman, A., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. Chirality, 7(4), 256-62.
  • BioPharma Services Inc. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. Retrieved March 3, 2026, from [Link]

  • Karlsson, A., et al. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-9.
  • Development of a Screening System for the Determination of Compounds in Urine by Automated On-line Extraction HPLC-DAD for Toxicological Analysis. (n.d.). Retrieved March 3, 2026, from [Link]

  • Norverapamil. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved March 3, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved March 3, 2026, from [Link]

  • Enantiomeric separation of verapamil and norverapamil using Chiral-AGP® as the stationary phase. (n.d.). Retrieved March 3, 2026, from [Link]

  • Singhal, P., et al. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS.
  • Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study.
  • Redefining Therapies for Drug‐Resistant Tuberculosis: Synergistic Effects of Antimicrobial Peptides, Nanotechnology, and Computational Design. (n.d.). Retrieved March 3, 2026, from [Link]

  • QUERCETIN. (2023, December 21). Retrieved March 3, 2026, from [Link]

  • Browsing SciDok - Publikationen der UdS. (n.d.). Retrieved March 3, 2026, from [Link]

  • Guo, T. (n.d.). Tina GUO. Retrieved March 3, 2026, from [Link]

  • Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. (2025, August 8). Retrieved March 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression of Norverapamil in LC-MS/MS

Introduction: The "Invisible" Killer of Quantitation Norverapamil (N-demethylverapamil) presents a classic challenge in bioanalysis. As a secondary amine with high lipophilicity (LogP ~3.8) and basicity (pKa ~8.9), it be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Killer of Quantitation

Norverapamil (N-demethylverapamil) presents a classic challenge in bioanalysis. As a secondary amine with high lipophilicity (LogP ~3.8) and basicity (pKa ~8.9), it behaves similarly to its parent, Verapamil, but often elutes slightly earlier or later depending on the stationary phase.

In positive electrospray ionization (ESI+), Norverapamil is highly susceptible to ion suppression caused by endogenous phospholipids (Glycerophosphocholines or GPChs). These lipids elute late in reversed-phase gradients, often bleeding into subsequent injections or co-eluting exactly where your analyte sits, "stealing" charge and preventing droplet evaporation.

This guide moves beyond basic troubleshooting to provide a mechanistic approach to isolating Norverapamil from these matrix effects.

Phase 1: Diagnostics

Q: My internal standard response varies wildly between samples. Is this ion suppression or an extraction issue?

A: You must distinguish between extraction recovery (loss of sample) and matrix effect (loss of signal). The definitive test is the Post-Column Infusion (PCI) experiment.

Do not rely solely on Matrix Factor (MF) calculations from spiked extracts, as they provide a "summary" number but do not tell you where in the chromatogram the suppression occurs.

Protocol: Post-Column Infusion Setup
  • Setup: Tee-in a syringe pump containing neat Norverapamil (1 µg/mL) into the LC flow after the column but before the MS source.

  • Flow: Set syringe flow to 10-20 µL/min (sufficient to generate a steady baseline signal of ~1e5 cps).

  • Injection: Inject a blank extracted matrix (e.g., plasma extracted via your current method).

  • Observation: Watch the steady baseline. A dip (negative peak) indicates ion suppression; a rise indicates enhancement.

Visualization of PCI Workflow:

PCI_Setup LC_Pump LC Pump (Gradient Flow) Autosampler Autosampler (Inject Extracted Blank) LC_Pump->Autosampler Column Analytical Column (Separation) Autosampler->Column Tee T-Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Norverapamil Std) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize ion suppression zones in real-time.

Phase 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my signal still suppressed?

A: Protein precipitation is a "dirty" technique. It removes proteins but leaves behind >95% of phospholipids .

Phospholipids (specifically lysophospholipids) are the primary cause of ion suppression for hydrophobic bases like Norverapamil. They have high mass (m/z 496, 524, 758, etc.) and high surface activity, dominating the droplet surface in the ESI plume.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . Norverapamil is basic; alkalinizing the plasma drives it into the organic phase while leaving zwitterionic phospholipids behind in the aqueous phase.

Comparative Data: Extraction Efficiency vs. Matrix Effect
MethodExtraction SolventRecovery (%)Matrix Effect (ME%)Verdict
PPT Acetonitrile (1:3)>95%45-60% (High Suppression) ❌ Unsuitable for low LOQ
LLE Ethyl Acetate85-90%95-105% (Negligible)✅ Recommended
LLE MTBE (Methyl tert-butyl ether)90-95%90-100% (Negligible)✅ Excellent
SPE Mixed-Mode Cation Exchange (MCX)>90%98-102% (Cleanest)✅ Best for complex matrices
Protocol: Optimized LLE for Norverapamil
  • Aliquot: 50 µL Plasma.

  • IS Spike: Add 10 µL Internal Standard (Norverapamil-D7).

  • Alkalinization: Add 50 µL 0.1 M NaOH or Ammonium Hydroxide (pH > 10). Crucial: This neutralizes the amine (pKa ~8.9), making it hydrophobic.

  • Extraction: Add 600 µL MTBE or Ethyl Acetate/Hexane (50:50).

  • Agitate: Vortex 10 mins; Centrifuge 5 mins @ 4000g.

  • Transfer: Remove supernatant to a clean plate.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase.

Phase 3: Chromatographic Optimization

Q: Norverapamil elutes during the "Phospholipid Wash." How do I move it?

A: If you cannot remove the matrix (Phase 2), you must separate it. Phospholipids generally elute late in a reversed-phase gradient (high %B).

Strategy 1: The "Ballistic" Gradient Push phospholipids to the very end of the run by holding high organic (%B > 95%) for 1-2 minutes after the analyte elutes, then diverting flow to waste.

Strategy 2: Column Chemistry & pH Norverapamil peaks can tail significantly due to silanol interactions.

  • Standard Approach: C18 column, Formic Acid (pH 3). Good sensitivity, but risk of phospholipid co-elution.

  • Alternative Approach: Phenyl-Hexyl column. The pi-pi interactions with the aromatic rings of Norverapamil provide alternative selectivity, often shifting the analyte away from lipid interference.

Decision Logic for Column/Mobile Phase:

Chromatography_Logic Problem Start: Norverapamil Co-elutes with Matrix (Suppression) Step1 Check Mobile Phase pH Problem->Step1 Branch1 Acidic (Formic Acid) Step1->Branch1 Branch2 Basic (Ammonium Bicarbonate) Step1->Branch2 Result1 High Sensitivity (ESI+) Risk: Peak Tailing Branch1->Result1 Result2 Sharper Peaks (Neutral Analyte) Risk: Lower ESI Signal Branch2->Result2 Action1 Switch Column: Phenyl-Hexyl or Biphenyl Result1->Action1 Action2 Use High pH Resistant C18 (e.g., BEH C18) Result2->Action2

Figure 2: Decision tree for optimizing chromatography to resolve Norverapamil from matrix suppression zones.

Phase 4: Internal Standards

Q: Can I use Verapamil-D3 as an Internal Standard for Norverapamil?

A: Absolutely not.

While they are structurally similar, Verapamil and Norverapamil have different retention times (RT). Verapamil is a tertiary amine, while Norverapamil is a secondary amine.

  • If Norverapamil elutes at 2.5 min (in a suppression zone) and Verapamil-D3 elutes at 2.8 min (clean zone), the IS will not correct for the signal loss of the analyte.

  • Requirement: You must use Norverapamil-D3 or Norverapamil-D7 . The IS must co-elute perfectly with the analyte to experience the exact same suppression event.

Phase 5: Source Parameters (ESI vs. APCI)

Q: Would switching to APCI help?

A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase rather than the liquid phase.

  • When to switch: If you have high concentrations (>10 ng/mL) and cannot clean up the sample further.

  • Trade-off: APCI is typically less sensitive than ESI for Norverapamil. You may lose the Lower Limit of Quantitation (LLOQ).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Buhrman, D. L., et al. (1996). Quantitation of Verapamil and Norverapamil in Human Plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Specific reference for Phospholipid removal strategies).

  • PubChem. (2024). Norverapamil Compound Summary. National Library of Medicine. Link

Troubleshooting

degradation products of (R)-(+)-Norverapamil under light exposure

Welcome to the Technical Support Center for API Photostability and Environmental Fate. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical and analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Photostability and Environmental Fate. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical and analytical challenges associated with the photodegradation of chiral APIs, specifically focusing on (R)-(+)-Norverapamil .

This guide abandons generic advice in favor of mechanistic causality, ensuring that your experimental protocols are robust, reproducible, and self-validating.

FAQ 1: Mechanistic Understanding of Photodegradation

Q: What are the primary photodegradation pathways for (R)-(+)-Norverapamil, and which m/z fragments should I monitor during LC-MS/MS analysis?

A: (R)-(+)-Norverapamil (m/z 441.2), the primary active N-demethylated metabolite of verapamil, is highly susceptible to photochemical transformation in aqueous environments[1]. The degradation does not typically occur via direct photolysis (as it weakly absorbs UV light >300 nm), but rather proceeds via a photocatalyzed mechanism driven by reactive oxygen species (ROS) or trace metal sensitizers (e.g., Fe³⁺)[2].

The degradation of (R)-(+)-Norverapamil branches into two primary mechanistic pathways:

  • Hydroxylation: ROS attack the aromatic rings or the aliphatic chain, adding +16 Da to the precursor mass.

  • N-Dealkylation & Splitting: Cleavage at the secondary amino group position, which splits the molecule into distinct smaller fragments, most notably at m/z 277 and m/z 196[3][4].

Pathway Nor (R)-(+)-Norverapamil [m/z 441.2] Path1 Hydroxylation Nor->Path1 Path2 N-Dealkylation Nor->Path2 ROS hv / ROS Photocatalysis ROS->Nor Initiates Hydro Hydroxynorverapamil [m/z 457.2] Path1->Hydro Frag1 Dealkylated Fragment [m/z 277.2] Path2->Frag1 Frag2 Amine Fragment [m/z 196.1] Path2->Frag2

Photodegradation pathways of (R)-(+)-Norverapamil via hydroxylation and N-dealkylation.

Table 1: Quantitative Summary of Key Photodegradation Products

Precursor m/z Product m/z Mass Shift Structural Modification / Causality
441.2 441.2 None Intact (R)-(+)-Norverapamil precursor[5].
441.2 457.2 +16 Da Hydroxylation driven by hydroxyl radical (•OH) attack on the aromatic ring.
441.2 277.2 -164 Da N-dealkylation cleavage product; indicates breakdown of the central pharmacophore[4].

| 441.2 | 196.1 | -245 Da | Secondary amine fragment resulting from complete splitting at the amino group[3]. |

FAQ 2: Experimental Troubleshooting & Kinetics

Q: I am seeing highly inconsistent degradation kinetics across my technical replicates under simulated solar light. What is causing this variance?

A: Variance in photostability assays usually stems from a failure to control the photocatalytic environment , rather than the light source itself. Because (R)-(+)-Norverapamil degradation is primarily an indirect, photocatalyzed process, its kinetics are hyper-sensitive to the aqueous matrix.

  • Trace Iron (Fe³⁺) Contamination: Ferric ions in natural waters or poorly purified buffers act as potent homogeneous photocatalysts. Even micromolar variations of Fe³⁺ between replicates will drastically accelerate the degradation rate[2].

  • Vial Material: If you are using standard borosilicate glass vials, you are inadvertently filtering out critical UV-B wavelengths. You must use Quartz vials for the irradiation group to ensure full-spectrum transmittance.

  • Dissolved Oxygen (DO): Since the splitting of the molecule relies heavily on ROS generation, variations in headspace oxygen or dissolved oxygen will bottleneck the reaction.

Q: How do I set up a robust, self-validating LC-MS/MS protocol to track these specific photoproducts without artifacts?

A: A self-validating protocol must account for "dark degradation" (hydrolysis) and post-sampling artifact generation. Follow this step-by-step methodology:

Step-by-Step Methodology: Time-Resolved LC-MS/MS Photostability Assay

  • Matrix Preparation: Prepare a 5 µM solution of (R)-(+)-Norverapamil in ultra-pure water (18.2 MΩ·cm) buffered to pH 7.4. Crucial: Spike with a known, controlled concentration of a photosensitizer (e.g., 1 mg/L humic acid or 10 µM Fe³⁺) to standardize the ROS generation rate.

  • Vial Allocation (Self-Validation): Aliquot the solution into two sets of vials: Quartz vials (Irradiation group) and Amber glass vials (Dark control group). The dark control validates that any observed degradation is strictly photochemical, not hydrolytic.

  • Irradiation & Sampling: Place vials in a solar simulator (e.g., Xenon arc lamp, 300–800 nm). Extract 100 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Immediate Quenching (Causality): Do not just place samples in the autosampler. Long-lived ROS will continue to degrade the API while waiting in the queue. Immediately quench the reaction by adding 10 µL of a radical scavenger (e.g., ascorbic acid or tert-butanol) or flash-freeze the aliquot.

  • LC-ESI-MS/MS Analysis: Inject onto a C18 column using a gradient of 0.02% formic acid in water/acetonitrile. Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode, tracking the transitions 441.2 → 165.2 (parent) and 441.2 → 277.2 (primary photoproduct)[6].

  • Mass Balance Calculation: Plot the molar decay of the parent against the molar appearance of the fragments. A mass balance <90% indicates the formation of undetected volatile organics or complete mineralization to CO₂.

Protocol S1 1. Sample Prep (Quartz vs Amber) S2 2. Solar Simulator (Controlled ROS/Fe3+) S1->S2 S3 3. Time-Course Sampling & Quench S2->S3 S4 4. LC-ESI-MS/MS (MRM Mode) S3->S4 S5 5. Kinetic & Mass Balance Analysis S4->S5

Self-validating LC-MS/MS workflow for monitoring (R)-(+)-Norverapamil photostability.

FAQ 3: Ecotoxicology & Downstream Assays

Q: My ecotoxicity assays using Daphnia magna show high mortality and reduced body size even after the parent drug (verapamil) has fully photodegraded. Why is the "degraded" water still toxic?

A: This is a classic environmental fate misinterpretation. When verapamil photodegrades, it does not immediately mineralize into harmless byproducts. Instead, one of its primary photodegradation pathways yields norverapamil (and its enantiomers)[1].

Toxicity assays have conclusively shown that while the parent verapamil may elicit minimal direct negative responses at sublethal concentrations, its photoproduct mixture significantly lowers the number of juveniles, clutches, and body size in Daphnia magna[1]. Crucially, exposing Daphnia directly to isolated norverapamil produces the exact same—if not more pronounced—toxic effects as the entire photoproduct mixture[1].

The Causality: (R)-(+)-Norverapamil retains substantial pharmacological activity (L-type calcium channel blocking) and is highly resistant to rapid biological clearance in aquatic invertebrates. Therefore, your assay is detecting the persistent, potent toxicity of the norverapamil photoproduct, proving that photochemical degradation does not always equate to environmental detoxification.

References

  • Toxicity assessment of verapamil and its photodegradation products PubMed / Environmental Science and Pollution Research[Link]

  • Catalytic photodegradation of pharmaceuticals - homogeneous and heterogeneous photocatalysis PubMed / Photochemical & Photobiological Sciences[Link]

  • Degradation of Verapamil hydrochloride in water by gliding arc discharge ResearchGate[Link]

  • TiO2 Photocatalyzed Oxidation of Drugs Studied by Laser Ablation Electrospray Ionization Mass Spectrometry D-NB.info / Journal of the American Society for Mass Spectrometry[Link]

  • Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods PMC / MDPI Pharmaceutics[Link]

Sources

Optimization

storage temperature requirements for (R)-(+)-Norverapamil Hydrochloride

Technical Support Center: (R)-(+)-Norverapamil Hydrochloride Storage & Handling Case ID: TECH-NV-004 Subject: Optimization of Storage Conditions and Stability Protocols for (R)-(+)-Norverapamil HCl Status: Resolved / Ref...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-(+)-Norverapamil Hydrochloride Storage & Handling

Case ID: TECH-NV-004 Subject: Optimization of Storage Conditions and Stability Protocols for (R)-(+)-Norverapamil HCl Status: Resolved / Reference Guide

Quick Reference Specifications

Compound Identity:

  • Chemical Name: (R)-(+)-Norverapamil Hydrochloride[1][2]

  • CAS Number: 147158-71-2[1][2]

  • Molecular Weight: 477.04 g/mol [1][2]

  • Appearance: White to off-white solid[2]

Storage Matrix:

ParameterSolid State (Lyophilized)Solubilized (Stock Solution)
Temperature -20°C (Optimal)-80°C (Recommended)
Container Tightly sealed, amber vialAmber glass or foil-wrapped polypropylene
Atmosphere Desiccated, Inert gas (Argon/N2) preferredInert gas headspace
Shelf Life 12-24 months (if undisturbed)< 6 months (-80°C); < 1 month (-20°C)
Light Sensitivity High (Photosensitive)Critical (Rapid degradation)
Hygroscopicity ModerateN/A (Keep anhydrous solvents dry)

Critical Storage Protocols

As a Senior Application Scientist, I often see degradation occur not because the freezer wasn't cold enough, but because the transition phases were mishandled. Follow these protocols to ensure data integrity.

A. The "Cold Chain" Receipt Protocol

Upon receiving the shipment, do not immediately toss the vial into the freezer.

  • Equilibration: If the vial appears cold/frozen upon arrival, allow it to equilibrate to room temperature inside a desiccator before opening. Why? Opening a cold vial in humid lab air causes immediate condensation, introducing water that catalyzes hydrolysis.

  • Aliquot Strategy: Avoid repeated freeze-thaw cycles. Dissolve the master stock and aliquot into single-use volumes immediately.

  • Seal Integrity: Parafilm is insufficient for long-term storage at -20°C due to permeability. Use screw caps with PTFE liners.

B. Solubilization & Solution Storage

(R)-(+)-Norverapamil HCl is a salt; its solubility is pH-dependent.

  • Preferred Solvent: DMSO (up to 10-25 mg/mL) or Ethanol.

  • Aqueous Solubility: Sparingly soluble in water/PBS directly. Acidify slightly or dissolve in DMSO first, then dilute into aqueous buffer.

  • The "Precipitation Trap": When diluting a DMSO stock into aqueous media (e.g., for cell culture), ensure the final DMSO concentration is <0.5% to prevent cytotoxicity, but watch for precipitation. Vortex immediately upon addition.

Troubleshooting & FAQs

Q1: My stock solution has turned from clear/colorless to a faint yellow. Is it still usable?

  • Diagnosis: This indicates photodegradation or oxidation . Norverapamil, like its parent Verapamil, is sensitive to UV/visible light, which can cleave the molecule or induce N-oxidation.

  • Action: Discard the solution. The degradation products (e.g., N-oxides or cleavage fragments) can act as confounding variables in ion channel assays.

  • Prevention: Always wrap vials in aluminum foil or use amber glass. Work under low light if possible.

Q2: I stored the solid at 4°C instead of -20°C for a week. Is it compromised?

  • Analysis: Short-term storage (1-2 weeks) at 4°C is generally acceptable if the vial was kept dry and dark. The primary risk at 4°C is not thermal degradation, but moisture ingress if the seal is imperfect.

  • Action: Inspect for clumping (sign of moisture absorption). If the powder is free-flowing, it is likely safe. Re-seal under argon and move to -20°C.

Q3: Can I use a "frost-free" freezer?

  • Critical Warning: NO. Frost-free freezers cycle temperatures (warming up to melt ice) multiple times a day. This thermal cycling promotes crystal growth and degradation, especially in solutions. Use a manual-defrost freezer.

Q4: The compound is not dissolving in PBS (pH 7.4).

  • Explanation: The hydrochloride salt dissociates, but the free base of Norverapamil is hydrophobic. At neutral pH, the equilibrium shifts toward the less soluble free base.

  • Solution: Dissolve in 100% DMSO first to create a 10mM stock. Dilute this stock into the buffer. If precipitation persists, lower the concentration or use a solubility enhancer like cyclodextrin (if compatible with your assay).

Technical Deep Dive: Stability Mechanisms

Degradation Pathways:

  • Photolysis: Exposure to light leads to N-dealkylation and fragmentation of the dimethoxyphenyl chain. This is the most rapid degradation vector in solution.

  • Hydrolysis: While the amide bonds are relatively stable, the hydrochloride salt is hygroscopic. Absorbed water creates a localized acidic environment that can accelerate oxidation of the secondary amine.

  • Stereochemical Stability: (R)-(+)-Norverapamil is the specific enantiomer. Racemization is generally not a concern under standard storage conditions (-20°C, neutral/acidic pH), but exposure to strong bases or extreme heat could theoretically promote racemization.

Handling Logic: The secondary amine in Norverapamil is a reactive nucleophile. Avoid storing in solvents containing ketones (like acetone) which can form imines (Schiff bases), or aldehydes. DMSO is the standard because it is a polar aprotic solvent that stabilizes the salt form without reacting.

Visual Guide: Storage & Handling Workflow

The following diagram outlines the decision logic for handling (R)-(+)-Norverapamil HCl to maximize stability.

StorageProtocol Start Compound Receipt (R)-(+)-Norverapamil HCl Inspect Visual Inspection (White Solid?) Start->Inspect Equilibrate Equilibrate to RT (Desiccator, 1 hr) Inspect->Equilibrate Pass Fail Discard / Contact Support (Yellowing/Clumping) Inspect->Fail Fail Decision Immediate Use? Equilibrate->Decision SolidStore Reseal under Argon/N2 Protect from Light Decision->SolidStore No (Long Term) Solubilize Dissolve in DMSO (Stock: 10-25 mg/mL) Decision->Solubilize Yes (Experiment) Freezer Store at -20°C (Manual Defrost) SolidStore->Freezer Aliquot Aliquot to Single-Use Vials (Amber) Solubilize->Aliquot DeepFreeze Store at -80°C (Max 6 Months) Aliquot->DeepFreeze

Caption: Decision matrix for the receipt, solubilization, and long-term preservation of (R)-(+)-Norverapamil HCl, emphasizing moisture and light protection.

References

  • National Institutes of Health (NIH). (2020). Toxicity assessment of verapamil and its photodegradation products. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Norverapamil Bioanalysis &amp; Protein Binding

Introduction: The Physicochemical Barrier Welcome to the technical support hub for Norverapamil bioanalysis. If you are experiencing low recovery, non-linear calibration curves at low concentrations, or variable matrix e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Barrier

Welcome to the technical support hub for Norverapamil bioanalysis. If you are experiencing low recovery, non-linear calibration curves at low concentrations, or variable matrix effects, you are likely battling Alpha-1-Acid Glycoprotein (AAG) .

While Albumin is the most abundant plasma protein, Norverapamil (the N-demethylated metabolite of Verapamil) is a basic lipophilic drug (


) that binds preferentially and avidly to AAG. Crucially, AAG is an acute-phase reactant ; its concentration can spike 3-4 fold in patients with inflammation, cancer, or post-surgery compared to healthy volunteers.

The Implication: An assay validated on healthy plasma may fail when applied to patient samples because the "protein sponge" (AAG) is significantly larger, trapping more analyte and preventing extraction.

Module 1: Sample Preparation & Extraction

Problem: Low or inconsistent recovery across different patient populations. Root Cause: Incomplete disruption of the Norverapamil-AAG complex.

Mechanism of Failure

In standard Protein Precipitation (PPT), organic solvents denature proteins. However, if the pH is neutral, the basic Norverapamil molecule remains positively charged and may get trapped within the precipitating protein pellet rather than releasing into the supernatant.

Protocol 1: Acidified Protein Precipitation (High Throughput)

Best for: Routine PK studies where sensitivity requirements are moderate (>1 ng/mL).

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Internal Standard: Add 20 µL of Norverapamil-D7 (SIL-IS) in 50:50 MeOH:H2O.

    • Note: Do not use an analog IS (like Verapamil) if possible. Only a stable isotope labeled IS can track the specific binding equilibrium of Norverapamil.

  • Disruption (Critical Step): Add 200 µL of 0.1% Formic Acid in Acetonitrile (cold).

    • Why? The acid lowers the pH, ensuring Norverapamil is fully ionized but, more importantly, it alters the tertiary structure of AAG, forcing the release of the drug before the protein aggregates.

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Inject supernatant directly or dilute 1:1 with water to improve peak shape.

Protocol 2: pH-Switched Liquid-Liquid Extraction (LLE)

Best for: High sensitivity (<0.1 ng/mL) and elimination of matrix effects.

  • Basification: To 100 µL plasma, add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) .

    • Why? You must neutralize the amine charge (

      
      ) to make the molecule hydrophobic enough to enter the organic phase.
      
  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitate: Tumble/shake for 10 minutes. Centrifuge to separate layers.

  • Flash Freeze: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the organic top layer.

  • Dry & Reconstitute: Evaporate under nitrogen. Reconstitute in Mobile Phase A (0.1% Formic Acid) .

    • Self-Validating Step: The reconstitution acidifies the sample, ensuring it is ready for Reverse Phase LC retention.

Module 2: Visualizing the Binding & Extraction Logic

The following diagram illustrates the competitive equilibrium and how we manipulate it during extraction.

Norverapamil_Extraction Drug Free Norverapamil (Basic Amine) Complex Drug-Protein Complex (Trapped) Drug->Complex High Affinity Binding AAG Alpha-1-Acid Glycoprotein (AAG) AAG->Complex Precipitate Protein Pellet (Waste) Complex->Precipitate Standard PPT (Drug Co-precipitates) Acid Acidic Acetonitrile (Disruptor) Complex->Acid Add Solvent Supernatant Organic Supernatant (Analyte Recovered) Acid->Precipitate Denatured Protein Acid->Supernatant Released Drug (Solubilized)

Caption: Figure 1. Mechanism of Acidic Disruption. Standard precipitation risks trapping the drug; acidification forces release into the supernatant.

Module 3: Troubleshooting & FAQs

Data Summary: Extraction Method Comparison
ParameterProtein Precip (Standard)Protein Precip (Acidified)LLE (pH 10)
Recovery (Healthy Plasma) 75-80%90-95%>95%
Recovery (High AAG Plasma) 40-50% (FAIL) 85-90%>95%
Matrix Effect (Ion Suppression) HighModerateLow
Throughput Very HighHighLow
Recommendation Do not use.Routine Use High Sensitivity
Frequently Asked Questions

Q: My calibration curve is linear, but my QC samples at the Low level (LQC) are failing in patient samples. Why? A: This is the classic "AAG Shift." Your calibration curve was likely prepared in healthy donor plasma (low AAG). Your patient samples likely have high AAG. The high AAG in the patient samples is binding the drug more aggressively than in your standards, leading to lower recovery if your extraction isn't breaking that bond 100%. Fix: Switch to the Acidified PPT or LLE protocols above.

Q: I see "ghost peaks" or carryover in blank samples after a high concentration injection. A: Norverapamil is highly lipophilic. It adsorbs to the rotor seal and injection needle of the autosampler. Fix: Use a needle wash solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The Isopropanol is critical for solubilizing the lipophilic residue.

Q: Can I use Verapamil-D3 as an Internal Standard for Norverapamil? A: It is risky. While chemically similar, Verapamil is a tertiary amine while Norverapamil is a secondary amine. Their pKa values and hydrophobicity differ slightly, meaning they may not bind to AAG with the exact same affinity. Fix: Always use Norverapamil-D3 or Norverapamil-D7 .

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific assay failure.

Troubleshooting_Tree Start Identify Issue Issue1 Low Absolute Recovery Start->Issue1 Issue2 Ion Suppression / Matrix Effect Start->Issue2 Issue3 Non-Linear Cal Curve Start->Issue3 CheckpH Check Extraction pH Issue1->CheckpH CheckPL Check Phospholipids Issue2->CheckPL CheckAds Check Adsorption Issue3->CheckAds Action1 If PPT: Add 0.1% Formic Acid to solvent CheckpH->Action1 Action2 If LLE: Ensure pH > 9.5 (Basify Plasma) CheckpH->Action2 Action3 Switch to LLE (Removes PLs) CheckPL->Action3 Action4 Use SLE (Supported Liquid Extraction) CheckPL->Action4 Action5 Use Polypropylene tubes (No Glass) CheckAds->Action5 Action6 Add 0.1% Tween-20 to Urine samples CheckAds->Action6

Caption: Figure 2. Diagnostic workflow for Norverapamil bioanalytical failures.

References

  • Determination of verapamil and norverapamil in human plasma by liquid chromatography. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed). Context: Establishes the baseline LLE method using basification (pH 9.0) for extraction.[1][2][3][4][5][6] URL:[Link]

  • Verapamil plasma binding: relationship to alpha 1-acid glycoprotein and drug efficacy. Source: Clinical Pharmacology & Therapeutics.[3] Context: Definitive evidence linking Verapamil/Norverapamil binding variability directly to AAG levels rather than Albumin. URL:[Link]

  • Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics. Source: ResearchGate (Review).[7] Context: Explains the mechanism of AAG as an acute-phase protein and its impact on basic drugs like Norverapamil. URL:[Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium. Source: The AAPS Journal. Context: Guidelines on handling adsorption issues and stability assessments for lipophilic compounds. URL:[Link]

Sources

Optimization

troubleshooting inconsistencies in P-gp inhibition data with Norverapamil

I have gathered significant information from the second round of searches. I can now address the core requirements of the prompt with a good degree of scientific integrity and detail.

Author: BenchChem Technical Support Team. Date: March 2026

I have gathered significant information from the second round of searches. I can now address the core requirements of the prompt with a good degree of scientific integrity and detail.

Here's what I have:

  • Norverapamil vs. Verapamil: Norverapamil is a more potent P-gp inhibitor than verapamil. This is a key piece of information for the troubleshooting guide.

  • IC50 Variability: I have found multiple sources confirming that IC50 values for P-gp inhibitors can vary significantly between labs and even between different assay setups within the same lab. This variability is attributed to cell line differences (passage number, origin), choice of probe substrate, and the specific calculation method used to determine the IC50.

  • Cell Passage Number: The passage number of Caco-2 cells, in particular, has a significant impact on P-gp expression, with higher passage numbers generally leading to higher expression and more robust efflux ratios. This is a critical troubleshooting point.

  • Probe Substrate Influence: The choice of P-gp probe substrate (e.g., digoxin, rhodamine 123, N-methylquinidine) can affect the resulting IC50 value of an inhibitor.

  • Assay-Specific Troubleshooting: I have found general troubleshooting guides for transwell assays which can be adapted to the specifics of P-gp inhibition assays. This includes issues like inconsistent cell seeding, air bubbles, and incorrect pore size.

  • Norverapamil Properties: I have information on its metabolism from verapamil and its non-stereospecific P-gp inhibition. I also found some information on its stability.

  • Data Interpretation: The search results provide context on how to interpret efflux ratios and the impact of different calculation methods on the final IC50 values.

Here's what I'm still missing and will address in the content generation phase:

  • Specific, quantitative data for a direct comparison table: While I know norverapamil is more potent, a table with specific IC50 values from different studies under varying conditions would be highly beneficial. I will need to carefully extract and present this from the search results.

  • Detailed, step-by-step protocols for specific experiments: I have the general steps, but I will need to synthesize these into detailed, actionable protocols for the "Experimental Protocols" section, as if I were a Senior Application Scientist writing a manual.

  • Graphviz diagrams: I will need to create these from scratch based on my understanding of the workflows and mechanisms. I have enough information to design a logical flow for these diagrams.

  • A cohesive Q&A structure: I will need to organize the information into a logical question-and-answer format that flows from common, simple problems to more complex ones.

  • A complete reference list: I will need to compile all the sources I've used into a formatted reference list with clickable URLs.

I believe I have enough foundational knowledge from the searches to proceed with generating the content. I will now move on to structuring the technical support center, writing the content, creating the tables and diagrams, and compiling the references, ensuring all aspects of the user's request are met. I will not need to perform additional searches at this stage.

Final Answer: I have completed my research and am now ready to generate the comprehensive technical support guide as requested.

Introduction

Welcome to the technical support center for P-glycoprotein (P-gp) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability or unexpected results in their experiments, with a particular focus on the use of norverapamil as a model inhibitor. As a potent N-demethylated metabolite of verapamil, norverapamil is an excellent tool for studying P-gp-mediated efflux.[1][2] However, like any biological assay, P-gp inhibition studies are susceptible to a range of variables that can lead to inconsistent data.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you identify and resolve common issues. Our goal is to enhance the robustness and reproducibility of your P-gp inhibition data.

Frequently Asked Questions (FAQs)

Q1: Why are my norverapamil IC50 values different from published data?

A1: This is one of the most common queries we receive. Significant inter-laboratory variability in P-gp IC50 values is a well-documented phenomenon.[3] A study involving 23 laboratories demonstrated that IC50 values for the same inhibitor could vary by over 100-fold depending on the experimental setup.[3]

Several key factors contribute to this variability:

  • Cell-Based vs. Vesicle-Based Assays: Different assay platforms have inherent variations. Cell-based assays, such as those using Caco-2 or MDCK-MDR1 cells, involve the complexity of cellular uptake and efflux.[3] Vesicle-based assays provide a more direct measure of interaction with the transporter but may not fully recapitulate the cellular environment.[4]

  • Choice of P-gp Probe Substrate: The probe substrate used to measure P-gp activity (e.g., Digoxin, Rhodamine 123, Calcein-AM) can influence the inhibitor's apparent potency due to different binding sites or affinities.[4]

  • Cell Line Passage Number: The expression and activity of P-gp can change as cell lines are passaged. For Caco-2 cells, P-gp expression generally increases with higher passage numbers.[5][6][7] It is crucial to use a consistent passage range for all experiments.

  • Data Analysis Method: The mathematical method used to calculate the percentage of P-gp inhibition and subsequently the IC50 value can significantly impact the final result.[8]

Q2: I'm observing high variability between replicate wells in my transwell assay. What are the likely causes?

A2: High variability in transwell assays often points to technical inconsistencies in the experimental setup. Here are the most common culprits:

  • Uneven Cell Seeding: An inconsistent number of cells seeded into each transwell insert will lead to variable monolayer confluence and P-gp expression. Ensure your cell suspension is homogenous and that you are seeding each well with the same volume and concentration.[9][10]

  • Incomplete Monolayer Formation: The integrity of the cell monolayer is paramount. If the monolayer is not fully confluent, the probe substrate can leak through the gaps, leading to inaccurate permeability measurements. Always check the transepithelial electrical resistance (TEER) values before starting your experiment to ensure monolayer integrity.

  • Air Bubbles: Air bubbles trapped between the transwell membrane and the medium in the receiver plate can impede the transport of the substrate, leading to artificially low permeability values.[9][10]

  • Inconsistent Washing or Sampling: Be meticulous with your washing and sampling techniques. Residual compounds from incomplete washing or inconsistent sampling volumes will introduce significant error.

Q3: Should I use norverapamil or its parent compound, verapamil, as my positive control inhibitor?

A3: While both are effective P-gp inhibitors, norverapamil is often the preferred choice for a dedicated P-gp inhibition assay. Studies have shown that norverapamil is a more potent inhibitor of P-gp than verapamil.[11][12] For example, one study reported an IC50 of 0.3 µM for norverapamil versus 1.1 µM for verapamil when using digoxin as the substrate in Caco-2 cells.[2][13]

Using a more potent inhibitor like norverapamil can provide a wider dynamic range in your assay, making it easier to discern subtle inhibitory effects of your test compounds.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent P-gp Expression in Caco-2 Cells

Underlying Cause: Caco-2 cells are known for their heterogeneity, and P-gp expression can vary significantly with the passage number.[6] Low-passage Caco-2 cells often have inadequate P-gp expression for robust efflux studies, while very high-passage cells may exhibit altered characteristics.[6][14][15]

Troubleshooting Steps:

  • Standardize Passage Number: Define a specific range of passage numbers for your experiments (e.g., passages 40-60) and adhere to it strictly.

  • Characterize Your Cell Line: Periodically perform a validation experiment using a known P-gp substrate (e.g., digoxin or rhodamine 123) and a positive control inhibitor (norverapamil) to confirm consistent P-gp activity.

  • Western Blot Analysis: If you continue to see inconsistencies, consider performing a western blot to quantify P-gp expression levels in your cell lysates at different passage numbers. This will provide direct evidence of any changes in protein expression.[6]

Issue 2: Unexpectedly High or Low IC50 Values

Underlying Cause: The interplay between the inhibitor, the probe substrate, and the assay system can lead to unexpected IC50 values.

Troubleshooting Workflow:

G start Unexpected IC50 Value Observed check_inhibitor Verify Norverapamil Concentration & Stability start->check_inhibitor check_inhibitor->start If error found, correct & repeat check_substrate Review Probe Substrate Concentration check_inhibitor->check_substrate If concentration is correct check_substrate->start If error found, correct & repeat check_cells Assess Cell Monolayer Integrity (TEER) check_substrate->check_cells If substrate conc. is appropriate check_cells->start If monolayer is compromised, re-culture re_evaluate_data Re-evaluate Data Analysis Method check_cells->re_evaluate_data If monolayer is intact compare_substrates Test with a Different Probe Substrate re_evaluate_data->compare_substrates If analysis method is sound final_conclusion Conclude on Assay-Specific IC50 Value compare_substrates->final_conclusion

Caption: Troubleshooting workflow for unexpected IC50 values.

Explanation of Steps:

  • Verify Inhibitor Concentration and Stability: Ensure that your stock solution of norverapamil is at the correct concentration and has been stored properly. Norverapamil is generally stable, but repeated freeze-thaw cycles should be avoided.[16] Prepare fresh dilutions for each experiment.

  • Review Probe Substrate Concentration: The concentration of the probe substrate should ideally be at or below its Km value for P-gp. If the substrate concentration is too high, it can lead to an overestimation of the IC50 value for your inhibitor.

  • Assess Cell Monolayer Integrity: As mentioned in the FAQs, a leaky monolayer will compromise your results. Always confirm high TEER values before proceeding.

  • Re-evaluate Data Analysis Method: Different methods for calculating percent inhibition can yield different IC50 values.[8] Ensure you are using a consistent and appropriate method. The efflux ratio-based calculation is a common and robust approach.

  • Test with a Different Probe Substrate: If all other parameters are correct, consider that the interaction between norverapamil and your chosen probe substrate may be influencing the results. Repeating the experiment with a different P-gp substrate can provide valuable confirmatory data.

Data Presentation

Table 1: Comparative P-gp Inhibitory Potency of Verapamil and Norverapamil
CompoundAssay SystemP-gp SubstrateReported IC50 (µM)Reference
Verapamil Caco-2 cellsDigoxin1.1[2]
Norverapamil Caco-2 cellsDigoxin0.3[2]
Verapamil P-gp VesiclesN-methylquinidine3.9[4]
Norverapamil PBPK Model(Inferred)~0.15 (Ki)[12]

Note: IC50 and Ki values are highly dependent on the experimental conditions and should be compared with caution.

Experimental Protocols

Protocol 1: Determination of Norverapamil IC50 in a Transwell Assay (e.g., MDCK-MDR1 cells)

This protocol outlines the determination of the IC50 value of norverapamil by measuring its inhibitory effect on the transport of a probe substrate across a P-gp-expressing cell monolayer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed MDCK-MDR1 cells on Transwell inserts culture_cells 2. Culture for 3-5 days to form a monolayer seed_cells->culture_cells check_teer 3. Verify monolayer integrity (TEER measurement) culture_cells->check_teer pre_incubate 4. Pre-incubate with Norverapamil (serial dilutions) check_teer->pre_incubate add_substrate 5. Add P-gp probe substrate (e.g., Digoxin) pre_incubate->add_substrate incubate 6. Incubate for 1-2 hours at 37°C add_substrate->incubate collect_samples 7. Collect samples from donor & receiver chambers incubate->collect_samples quantify 8. Quantify substrate concentration (LC-MS/MS) collect_samples->quantify calculate_papp 9. Calculate apparent permeability (Papp) quantify->calculate_papp calculate_ic50 10. Plot % inhibition vs. Norverapamil concentration and calculate IC50 calculate_papp->calculate_ic50

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: Verapamil vs. (R)-Norverapamil in MDR Reversal

[1] Executive Summary & Core Directive The Clinical Paradox: Verapamil is the "gold standard" first-generation P-glycoprotein (P-gp) inhibitor, yet its clinical utility in reversing Multidrug Resistance (MDR) is severely...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

The Clinical Paradox: Verapamil is the "gold standard" first-generation P-glycoprotein (P-gp) inhibitor, yet its clinical utility in reversing Multidrug Resistance (MDR) is severely limited by dose-limiting cardiovascular toxicity (hypotension, bradycardia, AV block).

The Solution: (R)-Norverapamil, the N-demethylated metabolite of the (R)-enantiomer, emerges as a superior candidate. It decouples the desired MDR reversal activity from the undesired L-type calcium channel blockade.

Key Finding: While Verapamil and (R)-Norverapamil exhibit comparable molar potency in P-gp inhibition (with some assays suggesting (R)-Norverapamil is up to 3-fold more potent), (R)-Norverapamil possesses significantly reduced cardiovascular activity (approx. 20% of parent compound). This dramatically widens the therapeutic window, allowing for plasma concentrations sufficient to inhibit P-gp without inducing cardiac arrest.

Mechanistic Comparison

Mode of Action: P-gp Inhibition

Both compounds function as competitive inhibitors of the ATP-Binding Cassette (ABC) transporter P-glycoprotein (MDR1/ABCB1). They bind to the transmembrane domains of P-gp, blocking the efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel, Vinblastine) and restoring intracellular drug accumulation.

Stereoselectivity & Calcium Channels[2]
  • P-gp Inhibition: Research indicates that P-gp inhibition is largely non-stereoselective .[1] Both (R)- and (S)- enantiomers of Verapamil and Norverapamil bind P-gp with high affinity.

  • Calcium Channel Blockade: L-type calcium channel binding is highly stereoselective , favoring the (S)-configuration. Therefore, (R)-isomers (like (R)-Norverapamil) retain P-gp potency but lose the majority of the vasodilatory and negative inotropic effects.

Pathway Visualization

MDR_Mechanism cluster_0 Therapeutic Outcome Chemo Chemotherapy (Substrate) Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Efflux Pgp->Chemo Extrusion Tumor_Cell Tumor Cell (MDR+) Pgp->Tumor_Cell Drug Accumulation (Therapeutic Effect) Verapamil Verapamil (Racemic) Verapamil->Pgp Inhibits (High Potency) Ca_Channel L-Type Ca2+ Channel Verapamil->Ca_Channel Blocks (High Toxicity) R_Nor (R)-Norverapamil R_Nor->Pgp Inhibits (High Potency) R_Nor->Ca_Channel Weak Blockade (Low Toxicity)

Figure 1: Mechanism of Action. (R)-Norverapamil retains P-gp inhibition (Green) while minimizing off-target Calcium Channel blockade (Red), unlike Verapamil (Blue).

Comparative Potency Data

The following data aggregates findings from MDCK, LoVo-R, and Caco-2 cell line assays.

Table 1: Potency & Toxicity Profile
ParameterVerapamil (Racemic)(R)-NorverapamilComparison Notes
P-gp Inhibition (

)
1.1

0.3 - 1.2

(R)-Norverapamil is equipotent or slightly superior in specific assays [1].
MDR Reversal Ratio 41.3x~35.4x - 38.9xAbility to sensitize resistant cells to Doxorubicin is statistically comparable [2].[2]
Ca

Channel Affinity
High (

~ 0.1

)
Low (

> 1.0

)
(R)-Norverapamil has ~20% of the cardiac activity of parent Verapamil [3].
Metabolic Stability Low (Rapid 1st Pass)HighNorverapamil is the stable metabolite; longer half-life in vivo.
Therapeutic Index NarrowBroad Primary advantage for clinical development.

Data Insight: In Caco-2 cells, (R)-Norverapamil demonstrated an


 of 0.3 

for inhibiting Digoxin transport, compared to 1.1

for Verapamil, suggesting a potential 3-fold potency advantage in specific transport models [1].

Experimental Protocol: Validation of Reversal Activity

To objectively compare these agents in your lab, use the Rhodamine 123 (Rh123) Accumulation Assay . Rh123 is a fluorescent P-gp substrate. Inhibition of P-gp results in increased intracellular fluorescence.

Materials
  • Cell Line: MDR1-overexpressing cells (e.g., Caco-2, MDCK-MDR1, or Doxorubicin-resistant KB cells).

  • Reagents: Rhodamine 123 (Sigma), Verapamil HCl, (R)-Norverapamil (Enantiopure).

  • Detection: Flow Cytometer (FITC channel) or Fluorescence Microplate Reader (Ex/Em: 485/530 nm).

Step-by-Step Workflow
  • Seeding: Plate MDR+ cells at

    
     cells/well in 6-well plates. Incubate 24h to reach confluence.
    
  • Pre-Treatment: Treat cells with varying concentrations (0.1, 1.0, 10, 50

    
    ) of Verapamil or (R)-Norverapamil for 1 hour at 37°C.
    
    • Control: Vehicle (DMSO < 0.1%).

  • Substrate Loading: Add Rhodamine 123 (Final concentration 5

    
    ) directly to the wells containing the inhibitors.
    
  • Incubation: Incubate for 60-90 minutes at 37°C in the dark.

  • Efflux Phase (Optional but Recommended):

    • Wash cells 2x with ice-cold PBS.

    • Resuspend in inhibitor-free media for 30 mins to allow efflux of Rh123 (if testing retention).

    • Note: For pure accumulation (uptake) assays, skip the efflux phase and proceed to lysis/reading immediately after washing.

  • Analysis:

    • Flow Cytometry: Trypsinize, wash, and resuspend in PBS. Measure Mean Fluorescence Intensity (MFI).

    • Plate Reader: Lyse cells with 1% Triton X-100. Read fluorescence.[3]

Protocol Logic Diagram

Protocol_Workflow Start Seed MDR+ Cells (24h Incubation) Treat Add Inhibitor (Verapamil / (R)-Norverapamil) 0.1 - 50 µM Start->Treat Load Add Substrate (Rhodamine 123) Treat->Load Incubate Incubate 90 min 37°C Load->Incubate Wash Wash 2x PBS (Ice Cold) Incubate->Wash Analyze Measure Fluorescence (Flow Cytometry / Plate Reader) Wash->Analyze

Figure 2: Rhodamine 123 Accumulation Assay Workflow for P-gp Inhibition.

References

  • Pauli-Magnus, C. et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein.[1][4][5] Journal of Pharmacology and Experimental Therapeutics.

  • Toffoli, G. et al. (1995).[2] Structure-activity relationship of verapamil analogs and reversal of multidrug resistance.[2][4][6][7] Biochemical Pharmacology.[2][5][8]

  • Adams, K.N. et al. (2014). Verapamil, and its metabolite norverapamil, inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs.[8][9] Journal of Infectious Diseases.

  • Kroemer, H.K. et al. (1993). Stereoselective pharmacokinetics of verapamil and norverapamil.[1][10][11] Clinical Pharmacology & Therapeutics.

Sources

Comparative

Validating (R)-Norverapamil as a Reference Standard for Metabolic Studies: A Comparative Guide

As a Senior Application Scientist, I frequently observe a critical methodological oversight in drug-drug interaction (DDI) modeling: the reliance on racemic mixtures when investigating highly stereoselective metabolic pa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical methodological oversight in drug-drug interaction (DDI) modeling: the reliance on racemic mixtures when investigating highly stereoselective metabolic pathways. Verapamil is an FDA-recommended index inhibitor for Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp)[1]. However, its biotransformation is profoundly enantioselective.

This guide provides an objective, mechanistically grounded comparison to validate (R)-Norverapamil as an indispensable reference standard for precise pharmacokinetic and metabolic studies, contrasting its utility against (S)-Norverapamil and racemic alternatives.

The Mechanistic Causality of Enantioselective Metabolism

Verapamil undergoes extensive first-pass intestinal and hepatic metabolism, primarily driven by CYP3A4, CYP3A5, and CYP2C8[2]. The N-demethylation of verapamil yields the active metabolite norverapamil, but the reaction kinetics are heavily dependent on the substrate's chirality:

  • The (S)-Pathway: When (S)-verapamil is the substrate, CYP3A4 predominantly drives N-demethylation, making (S)-norverapamil the major metabolic product[3].

  • The (R)-Pathway: Conversely, when (R)-verapamil is the substrate, CYP3A4 preferentially drives N-dealkylation to form the D-617 metabolite, rendering (R)-norverapamil a kinetically distinct, minor product[3].

Crucially, verapamil enantiomers and their metabolites are mechanism-based inactivators (MBIs) of CYP3A4[1]. They form metabolic intermediate complexes that irreversibly deplete the CYP3A4 enzyme pool[4]. The inactivation potency follows a strict stereochemical hierarchy: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617 [4].

Pathway Racemic Racemic Verapamil R_Ver (R)-Verapamil Racemic->R_Ver Chiral Separation S_Ver (S)-Verapamil Racemic->S_Ver Chiral Separation CYP_R1 CYP3A4 / CYP2C8 (N-demethylation) R_Ver->CYP_R1 CYP_R2 CYP3A4 (N-dealkylation) R_Ver->CYP_R2 CYP_S1 CYP3A4 / CYP2C8 (N-demethylation) S_Ver->CYP_S1 R_Nor (R)-Norverapamil (Target Standard) CYP_R1->R_Nor Minor Pathway D617 D-617 Metabolite CYP_R2->D617 Major Pathway S_Nor (S)-Norverapamil CYP_S1->S_Nor Major Pathway

Enantioselective metabolism of Verapamil by CYP3A4/CYP2C8 highlighting (R)-Norverapamil formation.

Comparative Analysis: Why (R)-Norverapamil?

Using a racemic standard to map these pathways obscures the distinct MBI parameters, which can lead to inaccurate physiologically based pharmacokinetic (PBPK) models[1]. Following oral administration of racemic verapamil, the high first-pass metabolism of the S-enantiomer results in plasma concentrations of (R)-verapamil that are up to 5-fold higher than (S)-verapamil[1].

Therefore, accurately modeling the systemic exposure and DDI potential of verapamil requires isolating the R-pathway using (R)-Norverapamil as a reference standard.

Quantitative Kinetic Comparison

The table below summarizes the profound differences in Michaelis-Menten kinetics (


, 

) and inactivation parameters (

,

) between the enantiomers and their metabolites, underscoring why racemic averages are scientifically invalid for precision modeling[4][5].
Parameter(R)-Verapamil(S)-Verapamil(±)-NorverapamilD-617

(µM)
168 ± 35167 ± 23N/AN/A

(pmol/min/mg)
2502 ± 2753418 ± 234N/AN/A

(min⁻¹)
0.390.641.120.07

(µM)
6.462.975.897.93

Data derived from in vitro cDNA-expressed CYP3A4 assays. Note the higher


 for the S-enantiomer and the highly potent 

of norverapamil compared to the parent drug.

Self-Validating Experimental Protocol: In Vitro Quantification

To establish a highly trustworthy, self-validating system for quantifying (R)-Norverapamil formation, the following protocol leverages chiral chromatography and stable isotope labeling to eliminate matrix confounding variables.

Step 1: Enantiopure Substrate Incubation

  • Action: Incubate 40 µM of enantiopure (R)-Verapamil with cDNA-expressed CYP3A4 supersomes in phosphate buffer (pH 7.4) at 37°C for 20 minutes[2].

  • Causality: Utilizing cDNA-expressed CYP3A4 rather than pooled human liver microsomes (HLMs) isolates the specific isoform's kinetics, preventing cross-reactivity and confounding metabolite formation from CYP2C8 and CYP3A5[6].

Step 2: Reaction Quenching

  • Action: Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile[7].

  • Causality: Rapid solvent precipitation denatures the CYP enzymes instantly, locking the metabolic profile at the exact time point to ensure accurate kinetic derivation.

Step 3: Internal Standard Addition (The Self-Validating Mechanism)

  • Action: Spike the quenched mixture with a known concentration of a deuterated internal standard, specifically D6-(R)-Norverapamil[8].

  • Causality: This step creates a self-validating analytical system. Because the deuterated standard shares identical physicochemical properties and extraction efficiencies with the target analyte, any mass spectrometer signal suppression from the matrix is proportionally mirrored. This allows for absolute, rather than relative, quantification[7].

Step 4: Chiral LC-MS/MS Analysis

  • Action: Separate the extracted analytes using a Chiral AGP analytical column coupled with a tandem mass spectrometer (LC-MS/MS)[9].

  • Causality: Mass spectrometry alone cannot distinguish between stereoisomers due to their identical mass-to-charge (m/z) ratios. The chiral stationary phase is strictly required to resolve (R)-Norverapamil from any trace (S)-enantiomer impurities, ensuring stereospecific data integrity[8].

Protocol S1 1. Incubation (R)-Verapamil + CYP3A4 Supersomes S2 2. Quenching Ice-Cold Acetonitrile S1->S2 S3 3. Standardization Add D6-(R)-Norverapamil S2->S3 S4 4. LC-MS/MS Chiral AGP Column S3->S4 S5 5. Kinetic Analysis Calculate Km, Vmax S4->S5

Self-validating experimental workflow for (R)-Norverapamil quantification using chiral LC-MS/MS.

Conclusion

For laboratories conducting rigorous DDI predictions or PBPK modeling, substituting racemic norverapamil for enantiopure standards introduces unacceptable kinetic artifacts. Validating and utilizing (R)-Norverapamil as a reference standard is not merely a best practice—it is a mechanistic necessity to accurately map the unique


 and 

parameters of the R-pathway, which dominates systemic exposure in vivo.

References

1.2 2.6 3.5 4.1 5.3 6.9 7.8 8.4 9.7

Sources

Validation

cross-validation of LC-MS methods for Verapamil and Norverapamil

Beyond Legacy Limits: A Cross-Validation Guide for Verapamil and Norverapamil LC-MS/MS Quantification Introduction Verapamil is a first-generation calcium channel blocker widely used in the management of hypertension, an...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Legacy Limits: A Cross-Validation Guide for Verapamil and Norverapamil LC-MS/MS Quantification

Introduction

Verapamil is a first-generation calcium channel blocker widely used in the management of hypertension, angina, and arrhythmias. Following oral administration, it undergoes extensive first-pass metabolism in the liver—primarily mediated by the CYP3A4 enzyme—to form its active metabolite, norverapamil. Because both the parent drug and its metabolite exhibit pharmacological activity, their simultaneous and accurate quantification in human plasma is a strict requirement for pharmacokinetic (PK) and comparative bioavailability studies.

As bioanalytical laboratories modernize to handle higher throughputs, migrating from legacy Liquid-Liquid Extraction (LLE) methods[1] to automated Solid Phase Extraction (SPE) coupled with Ultra-Performance Liquid Chromatography (UPLC)[2] is a common operational necessity. However, this transition requires rigorous cross-validation to ensure data continuity and regulatory compliance, specifically adhering to the ICH M10 guidelines for bioanalytical method validation[3].

This guide objectively compares the performance of a legacy LLE-HPLC-MS/MS method against a modern SPE-UPLC-MS/MS platform, providing the mechanistic causality behind the experimental choices and the supporting cross-validation data.

Metabolism Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 Enzyme (Hepatic N-demethylation) Verapamil->CYP3A4 First-pass metabolism Norverapamil Norverapamil (Active Metabolite) CYP3A4->Norverapamil N-demethylation

Hepatic metabolism of Verapamil to Norverapamil via CYP450 enzymes.

Methodological Framework: The Self-Validating Protocols

To ensure scientific integrity, every bioanalytical protocol must operate as a self-validating system. Both protocols described below incorporate Internal Standard (IS) Tracking (using Verapamil-d3) introduced at the very first step. Any volumetric error or extraction loss is proportionally mirrored by the IS, keeping the analyte/IS ratio constant. Furthermore, as mandated by ICH M10[4], both workflows include Carry-over Monitoring by injecting a blank plasma extract immediately following the Upper Limit of Quantification (ULOQ) sample.

Protocol A: Legacy LLE-HPLC-MS/MS (The Baseline)

This traditional approach relies on physical partitioning between aqueous plasma and an immiscible organic solvent[1].

  • Sample Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Verapamil-d3 (500 ng/mL in methanol). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M NaOH.

    • Causality: Verapamil (pKa ~8.9) and Norverapamil are weak bases. Raising the pH above their pKa ensures they are un-ionized, maximizing their partition coefficient into the non-polar organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to break emulsions.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (Water:Acetonitrile 50:50, 0.1% Formic Acid). Inject 10 µL into the HPLC system.

Protocol B: Modern SPE-UPLC-MS/MS (The Upgrade)

This modern approach utilizes a Mixed-Mode Cation Exchange (MCX) chemistry in a 96-well micro-elution format, allowing for automation and eliminating the evaporation step[2].

  • Sample Pre-treatment: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of Verapamil-d3 IS and 50 µL of 2% Phosphoric acid.

    • Causality: Acidification disrupts drug-protein binding and ensures the basic amine groups of the analytes are fully protonated (positively charged), enabling strong ionic binding to the sulfonic acid groups of the MCX sorbent.

  • SPE Conditioning: Condition the MCX plate with 200 µL Methanol, followed by 200 µL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 200 µL 2% Formic acid in water, followed by 200 µL 100% Methanol.

    • Causality: The acidic wash removes hydrophilic interferences. The 100% methanol wash removes hydrophobic neutral lipids (like phospholipids) that cause matrix effects. The analytes remain locked to the sorbent via ionic bonds.

  • Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the analytes' charge, breaking the ionic interaction with the sorbent and releasing them into the elution solvent.

  • Dilution: Dilute the eluate with 100 µL of Water. Inject 2 µL into the UPLC system.

Workflow cluster_LLE Legacy LLE Method cluster_SPE Modern SPE Method Plasma Plasma Sample + IS LLE_Buffer Add NaOH (pH > pKa) Plasma->LLE_Buffer SPE_Pre Acidify (H3PO4) Plasma->SPE_Pre LLE_Extract Extract with MTBE LLE_Buffer->LLE_Extract LLE_Dry Evaporate to Dryness LLE_Extract->LLE_Dry LLE_Recon Reconstitute in Mobile Phase LLE_Dry->LLE_Recon LCMS LC-MS/MS Analysis LLE_Recon->LCMS SPE_Load Load on MCX Plate SPE_Pre->SPE_Load SPE_Wash Wash (Acidic & Organic) SPE_Load->SPE_Wash SPE_Elute Elute (Basic Methanol) SPE_Wash->SPE_Elute SPE_Elute->LCMS

Sample preparation workflow comparison: Legacy LLE vs. Modern SPE.

Cross-Validation Experimental Design & Data

According to ICH M10[3], changing the sample preparation method and analytical platform requires a cross-validation to prove that the new method yields equivalent or superior reliability.

Table 1: Chromatographic and Mass Spectrometry Parameters
ParameterLegacy LLE-HPLC-MS/MSModern SPE-UPLC-MS/MS
Column C18 (150 x 4.6 mm, 5 µm)BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic (50:50 Water:ACN, 0.1% FA)Gradient (Water/MeOH, 10mM NH4OAc)
Flow Rate 1.0 mL/min (split to MS)0.4 mL/min (direct to MS)
Run Time 8.0 min2.5 min
Verapamil MRM m/z 455.3 → 165.2m/z 455.3 → 165.2
Norverapamil MRM m/z 441.5 → 165.3m/z 441.5 → 165.3
Injection Vol. 10 µL2 µL
Table 2: Cross-Validation Performance Metrics (n=6 per QC level)
MetricAnalyteLegacy LLE MethodModern SPE MethodICH M10 Criteria
Mean Accuracy (LQC) Verapamil92.4%101.2%85 - 115%
Norverapamil89.8%99.5%85 - 115%
Precision (CV% at MQC) Verapamil8.7%3.2%≤ 15%
Norverapamil9.4%3.8%≤ 15%
Extraction Recovery Verapamil72% ± 11%94% ± 4%Consistent, CV ≤ 15%
Norverapamil68% ± 14%92% ± 5%Consistent, CV ≤ 15%
Matrix Factor (IS-norm) Verapamil0.82 (CV 12%)0.98 (CV 4%)CV ≤ 15%
Norverapamil0.78 (CV 14%)0.99 (CV 3%)CV ≤ 15%
ISR Pass Rate BothN/A (Baseline)95% (38/40 samples)≥ 67% within ±20%

Discussion: Causality of Performance Differences

The experimental data clearly demonstrates the analytical superiority of the SPE-UPLC-MS/MS approach for this specific assay:

  • Recovery and Precision: The LLE method relies on physical partitioning, which is highly dependent on vortexing efficiency and susceptible to plasma emulsion formation. This leads to lower and highly variable recoveries (68-72%, CV >10%). Conversely, the MCX SPE method utilizes targeted ionic interactions, yielding >90% recovery with exceptional precision (CV <5%).

  • Matrix Effects and Ion Suppression: The legacy LLE method co-extracts significant amounts of neutral lipids (e.g., triglycerides), which compete for charge in the Electrospray Ionization (ESI) source, causing ion suppression (Matrix Factor ~0.80). The modern SPE protocol's 100% methanol wash step—performed while the basic analytes are ionically bound to the sorbent—effectively washes away these phospholipids, resulting in a near-perfect Matrix Factor (~0.99).

  • Incurred Sample Reanalysis (ISR): When 40 incurred clinical samples previously analyzed by the legacy method were reanalyzed using the modern method, 95% of the samples fell well within the ±20% difference threshold[3], proving strict cross-validation continuity while offering a 60% reduction in analytical cycle time.

Conclusion

Cross-validating from a legacy LLE-HPLC to an SPE-UPLC method for Verapamil and Norverapamil not only meets all stringent ICH M10 regulatory criteria but fundamentally improves the scientific reliability of the assay. The self-validating nature of the SPE chemistry ensures that matrix interferences are systematically removed, providing a robust, high-throughput platform for modern pharmacokinetics.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study Source: ResearchGate URL: [Link]

Sources

Comparative

Introduction: The Critical Role of Metabolite and Enantiomer-Specific Reference Standards in Pharmaceutical Analysis

An In-Depth Technical Guide to (R)-(+)-Norverapamil Hydrochloride Certified Reference Material Verapamil, a widely prescribed calcium channel blocker, is a cornerstone in the management of hypertension, angina, and cardi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-(+)-Norverapamil Hydrochloride Certified Reference Material

Verapamil, a widely prescribed calcium channel blocker, is a cornerstone in the management of hypertension, angina, and cardiac arrhythmias.[1] Upon administration, it undergoes extensive metabolism in the liver, with its primary active metabolite being Norverapamil, formed through N-demethylation.[2] Norverapamil itself retains significant pharmacological activity, exhibiting approximately 20% of the vasodilatory efficacy of the parent drug.[2]

Furthermore, Verapamil is administered as a racemic mixture of its (R)- and (S)-enantiomers, which are known to have different metabolic and pharmacological profiles. This stereoselectivity extends to its metabolites. Consequently, the precise quantification of individual enantiomers of metabolites like (R)-(+)-Norverapamil is paramount in pharmacokinetic, toxicological, and clinical studies to fully understand the drug's disposition and effect.

Certified Reference Materials (CRMs) are the bedrock of analytical accuracy and reliability in the pharmaceutical industry. Produced under stringent ISO 17034 and ISO/IEC 17025 guidelines, CRMs provide a metrologically traceable benchmark for method validation, instrument calibration, and quality control, ensuring that analytical data is consistent, comparable, and defensible. This guide provides a comparative analysis of (R)-(+)-Norverapamil Hydrochloride CRM, its alternatives, and the rigorous experimental protocols required for its verification and use.

Comparative Analysis of Norverapamil Certified Reference Materials

The choice of a reference material depends on the specific analytical goal. For enantiomer-specific bioanalytical studies, a pure (R)-(+)-Norverapamil CRM is essential. For routine impurity profiling of Verapamil drug substance as per pharmacopeial methods, a racemic standard or other specified related compounds may be more appropriate.

Table 1: Specifications of (R)-(+)-Norverapamil HCl CRM and Racemic Alternative

Feature(R)-Nor Verapamil HCl(±)-Norverapamil HCl CRM
Product Name R-Nor Verapamil.HClN-norverapamil Pharmaceutical Secondary Standard
Supplier Example Daicel Pharma StandardsSigma-Aldrich (Supelco)
CAS Number 147158-71-267812-42-4
Molecular Formula C₂₆H₃₇ClN₂O₄[3]C₂₆H₃₆N₂O₄ · HCl
Molecular Weight 477.04 g/mol [3]477.04 g/mol
Purity/Assay Typically ≥98% (CoA specific)Certified value provided on CoA
Certification Accompanied by a full Certificate of Analysis (CoA) with 1H NMR, 13C NMR, IR, MASS, and HPLC purity data.[3]Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
Format Solid (Neat)Solid (Neat)
Storage Conditions Controlled room temperature, protected from light.2-30°C
Primary Application Enantiomer-specific pharmacokinetic/metabolism studies, chiral method development.General metabolite identification, method validation for racemic analysis.

Table 2: Comparison with Other Verapamil Related Compound CRMs

Reference MaterialCAS NumberPrimary Use in Verapamil Analysis
(R)-(+)-Norverapamil HCl 147158-71-2Quantification of the specific active (R)-metabolite.
Verapamil Related Compound A 67775-97-7Process impurity and degradation product analysis.
Verapamil Related Compound B 1794-55-4Key impurity specified in USP and Ph. Eur. monographs for system suitability and impurity profiling.[4]
Verapamil Hydrochloride CRM 152-11-4Assay of the active pharmaceutical ingredient (API), identity confirmation, and as a primary calibrator.[4][5][6]

Metabolic Pathway Visualization

The metabolic conversion of Verapamil to Norverapamil is a primary N-demethylation reaction, predominantly mediated by cytochrome P450 enzymes in the liver.

G Verapamil Verapamil Norverapamil (R,S)-Norverapamil Verapamil->Norverapamil  N-demethylation (CYP3A4, etc.)

Caption: Metabolic conversion of Verapamil to its active metabolite, Norverapamil.

Experimental Protocols for CRM Qualification

The following protocols represent a robust framework for the identity, purity, and assay verification of a (R)-(+)-Norverapamil Hydrochloride CRM. The system's validity is continuously checked through rigorous system suitability testing.

Protocol 1: Identity and Purity Assessment by Reverse-Phase HPLC

This method is designed to confirm the identity of the main peak and to detect and quantify any related impurities.

1. Rationale:

  • Stationary Phase: A C18 (L1 packing) column is a versatile, industry-standard choice for separating moderately polar compounds like Norverapamil and its potential impurities.[4][7]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer provides excellent resolving power. The buffer maintains a consistent pH to ensure reproducible retention times and sharp peak shapes.

  • Detection: UV detection at 278 nm is specified in the USP monograph for Verapamil and its related compounds, providing an authoritative basis for detection.[4]

2. Materials & Equipment:

  • (R)-(+)-Norverapamil Hydrochloride CRM

  • HPLC grade Acetonitrile, Methanol, and Water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC system with UV/PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 25 mM KH₂PO₄ buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector Wavelength: 278 nm[4]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-40 min: 30% B (equilibration)

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the (R)-(+)-Norverapamil HCl CRM in methanol or mobile phase to prepare a stock solution of ~1.0 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL with mobile phase.

  • System Suitability: Inject the working standard solution six times.

  • Analysis: Inject the working standard solution.

  • Data Processing: Integrate all peaks. Calculate the purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

5. Acceptance Criteria (System Suitability):

  • Relative Standard Deviation (RSD): For the peak area of six replicate injections, RSD must be ≤ 2.0%.[4]

  • Tailing Factor (T): For the Norverapamil peak, T must be ≤ 2.0.[4]

Protocol 2: Chiral Purity Assessment by Chiral HPLC

This method is critical to confirm that the CRM is the correct enantiomer and to quantify the presence of the (S)-(-)-Norverapamil enantiomer.

1. Rationale: The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Normal phase chromatography with a mobile phase of hexane and alcohol modifiers is often effective for this class of compounds, as it promotes the stereo-specific interactions necessary for separation.[8]

2. Materials & Equipment:

  • (R)-(+)-Norverapamil Hydrochloride CRM

  • (S)-(-)-Norverapamil Hydrochloride reference material (if available for peak identification)

  • HPLC grade Hexane, Isopropanol, and Ethanol

  • Triethylamine (TEA)

  • Chiral HPLC Column (e.g., cellulose- or amylose-based CSP)

3. Chromatographic Conditions:

  • Mobile Phase: Hexane:Isopropanol:Ethanol (85:7.5:7.5, v/v/v) containing 0.1% Triethylamine.[8] (Note: The addition of TEA improves peak shape for basic amines).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detector Wavelength: 278 nm

4. Procedure:

  • Sample Preparation: Prepare a solution of the (R)-(+)-Norverapamil HCl CRM at ~0.2 mg/mL in the mobile phase.

  • Analysis: Inject the sample solution onto the chiral HPLC system.

  • Data Processing: Identify the peaks for the (R) and (S) enantiomers. Calculate the enantiomeric purity (e.g., enantiomeric excess) by area normalization.

5. Acceptance Criteria:

  • Resolution (Rs): The resolution between the (R)- and (S)-Norverapamil peaks should be ≥ 1.5.

  • Enantiomeric Purity: The area of the (S)-enantiomer peak should be below the limit specified in the product's Certificate of Analysis (e.g., <0.1%).

CRM Qualification Workflow

The process of verifying and using a CRM follows a logical, self-validating sequence to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Documentation A Receive CRM & CoA B Verify Storage Conditions A->B C Prepare Solutions (Assay, Purity, Chiral) B->C D HPLC System Setup & Equilibration C->D E Perform System Suitability Testing (SST) D->E F SST Pass/Fail E->F F->D  Fail (Troubleshoot) G Inject Sample for Analysis F->G  Pass H Process Data G->H I Compare Results to CoA Specifications H->I J Document Verification & Approve for Use I->J

Caption: A typical workflow for the verification and approval of a new CRM lot.

Conclusion

(R)-(+)-Norverapamil Hydrochloride Certified Reference Material is an indispensable tool for researchers and analytical scientists in the pharmaceutical field. Its use ensures the accuracy, precision, and traceability required for demanding applications such as enantiomer-specific bioanalysis and metabolic research. By employing robust, well-rationalized analytical methods like the reverse-phase and chiral HPLC protocols detailed here, laboratories can confidently verify the identity and purity of their standard. This rigorous approach, which compares the CRM against its specifications and relevant alternatives, upholds the principles of scientific integrity and provides a solid foundation for generating high-quality, reliable data in drug development and quality control.

References

  • Journal of Liquid Chromatography (2006). An HPLC Method for the Determination of Verapamil and Norverapamil in Human Plasma. Taylor & Francis Online. Available at: [Link]

  • Tsvetkova, B., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • USP (2025). Verapamil Hydrochloride Monograph. Web of Pharma. Available at: [Link]

  • Al-Ghanana, S. M., et al. (2014). Simultaneous HPLC analysis of S- and R-verapamil and metabolites, S- and R-norverapamil in human plasma. ResearchGate. Available at: [Link]

  • Veeprho. Verapamil Hydrochloride Working Standard (Secondary Reference Standard). Available at: [Link]

  • Japanese Pharmacopoeia. Verapamil Hydrochloride. Available at: [Link]

  • El-Zaher, A. A., et al. (2017). Comparative pharmacokinetics of trandolapril, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • PubChem. Verapamil Hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • USP-NF. Verapamil Hydrochloride Extended-Release Tablets. Available at: [Link]

  • USP-NF. Verapamil Hydrochloride Extended-Release Capsules. Available at: [Link]

  • Lacroix, P. M., et al. (1991). High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • EDQM. VERAPAMIL HYDROCHLORIDE ICRS batch 1. Available at: [Link]

  • CBG-MEB. (2010). Public Assessment Report: Tarka 240/4 mg, modified release tablets. Available at: [Link]

  • FIP. (2004). Biowaiver monographs for immediate release solid oral dosage forms based on biopharmaceutics classification system (BCS) literature. Available at: [Link]

Sources

Validation

Structural Elucidation and Enantiomeric Confirmation of (R)-Norverapamil: A Comparative NMR Spectroscopy Guide

Executive Summary Objective: This guide provides a technical framework for the structural confirmation of (R)-Norverapamil, the primary N-demethylated metabolite of Verapamil.[1] Unlike standard certificates of analysis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural confirmation of (R)-Norverapamil, the primary N-demethylated metabolite of Verapamil.[1] Unlike standard certificates of analysis, this document focuses on the specific NMR spectral distinctions required to differentiate (R)-Norverapamil from its parent compound (Verapamil) and its enantiomer ((S)-Norverapamil).

Core Challenge: In an achiral solvent (e.g.,


), (R)- and (S)-Norverapamil exhibit identical NMR spectra. Therefore, structural confirmation is a two-tier process:
  • Regiochemical Confirmation: Confirming N-demethylation via 1D

    
    H/ 
    
    
    
    C NMR.
  • Stereochemical Confirmation: Distinguishing the (R)-enantiomer using Chiral Solvating Agents (CSAs).

Structural Basis & Metabolic Context

Norverapamil is formed via N-demethylation of Verapamil by CYP450 enzymes (primarily CYP3A4).[1] The loss of the N-methyl group alters the basicity and steric environment of the amine, creating distinct spectral signatures.

Metabolic Pathway Visualization

The following diagram illustrates the structural transformation and the specific site of N-demethylation that serves as the primary NMR diagnostic marker.

MetabolicPathway Verapamil Verapamil (Parent Drug) Contains N-CH3 CYP CYP3A4 (Liver Microsomes) Verapamil->CYP Norverapamil (R)-Norverapamil (Metabolite) Loss of N-CH3 Formation of N-H CYP->Norverapamil N-Demethylation Formaldehyde Formaldehyde (Byproduct) CYP->Formaldehyde

Figure 1: Metabolic conversion of Verapamil to Norverapamil, highlighting the loss of the N-methyl group.[1]

Tier 1: Regiochemical Confirmation (Verapamil vs. Norverapamil)

The first step is proving the molecule is Norverapamil. The most definitive evidence is the disappearance of the N-methyl singlet and the appearance of an exchangeable amine proton.

Comparative Data: H NMR ( , 400 MHz)

The following table contrasts the diagnostic signals. Note that the aromatic and methoxy signals remain largely unchanged, serving as internal references.

Structural MoietyVerapamil (

ppm)
Norverapamil (

ppm)
Diagnostic Change
N-CH

2.20 (s, 3H) Absent Primary Indicator
N-H Absent~1.8 - 2.5 (br s, 1H)*Appearance of broad singlet
Aromatic Protons 6.75 - 6.95 (m, 6H)6.75 - 6.95 (m, 6H)Minimal shift
-OCH

(x4)
3.80 - 3.85 (s, 12H)3.80 - 3.85 (s, 12H)Minimal shift
Isopropyl Methyls 0.78 (d, 3H), 1.15 (d, 3H)0.78 (d, 3H), 1.15 (d, 3H)Diastereotopic nature retained

*Note: The N-H chemical shift is concentration and pH-dependent.[1]


 shake will cause this signal to disappear, confirming it is an exchangeable proton.[1]
Experimental Protocol: Tier 1 Confirmation
  • Solvent Selection: Dissolve 5-10 mg of sample in 0.6 mL

    
     (neutralized with basic alumina to prevent salt formation which shifts the N-H peak).
    
  • Acquisition: Run standard

    
    H NMR (16 scans) and 
    
    
    
    C NMR (1024 scans).[1]
  • Validation:

    • Integrate the aromatic region (set to 6H).

    • Verify the integration of O-Methyl groups (should be 12H).[1]

    • Pass Criteria: Absence of singlet at 2.2 ppm; presence of broad singlet exchangeable with

      
      .
      

Tier 2: Enantiomeric Confirmation (R vs. S)

Standard NMR cannot distinguish enantiomers.[1] To confirm the sample is (R)-Norverapamil and not the (S)-enantiomer or a racemate, you must create a diastereomeric environment.[1]

Recommended Method: Chiral Solvating Agent (CSA) NMR.[1][2] Alternative: Mosher's Acid Derivatization (requires chemical modification).[1] Selected CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol).[1]

Mechanism of Discrimination

The CSA forms a transient diastereomeric complex with the Norverapamil enantiomers via hydrogen bonding (Amine N-H


 O-CSA).[1] This induces magnetic non-equivalence in the Norverapamil signals, causing "splitting" of peaks in a racemic mixture, or distinct shifts for pure enantiomers.[1]

ChiralDiscrimination cluster_0 Achiral Environment (CDCl3) cluster_1 Chiral Environment (+ CSA) R_S (R) and (S) Signals Overlap Single Peak Observed CSA Add (R)-Pirkle Alcohol R_S->CSA Complex Formation of Diastereomeric Complexes [R-Norverapamil : R-CSA] vs [S-Norverapamil : R-CSA] Result Magnetic Non-Equivalence Peak Splitting Observed Complex->Result CSA->Complex

Figure 2: Mechanism of chiral discrimination using a Chiral Solvating Agent.

Diagnostic Data: CSA-Induced Shifts

Upon adding (R)-Pirkle alcohol (2-5 equivalents), the methoxy (-OCH


) signals of Norverapamil become the primary diagnostic markers.[1]
Signal(R)-Norverapamil + (R)-CSA(S)-Norverapamil + (R)-CSA

(Split Magnitude)
-OCH

(Aromatic)
Upfield Shift (Shielded)Downfield Shift (Deshielded)~0.02 - 0.05 ppm
Isopropyl Methyls Distinct Doublet ADistinct Doublet B~0.01 - 0.03 ppm

Interpretation: If the sample is pure (R)-Norverapamil, you will see single, shifted sets of peaks .[1] If the sample is racemic, you will see doublets (splitting) for the methoxy groups. To confirm absolute configuration "R", compare the shift direction against a known racemic standard spiked with the CSA.

Experimental Protocol: Tier 2 Confirmation
  • Baseline: Acquire a standard

    
    H spectrum of the Norverapamil sample in 
    
    
    
    .
  • Titration: Add 2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol directly to the NMR tube.

  • Equilibration: Shake well and allow to equilibrate for 5 minutes.

  • Acquisition: Acquire

    
    H NMR.
    
  • Analysis:

    • Focus on the region 3.7 - 3.9 ppm (Methoxy).[1]

    • Pure (R): Sharp singlets (shifted relative to baseline).[1]

    • Racemic: Two sets of singlets (split peaks).[1]

    • Enantiomeric Excess (ee): Calculate using integration of the split peaks (if minor S-isomer is present).[1]

      
      [1]
      

References

  • Metabolic Pathway & Structure: Eichelbaum, M., et al. "Stereoselective metabolism of verapamil in man."[1] Drug Metabolism and Disposition, 12(4), 487-492.[1]

  • NMR Chiral Discrimination (General Methodology): Parker, D. "NMR determination of enantiomeric purity."[1] Chemical Reviews, 91(7), 1441-1457.[1]

  • Verapamil NMR Spectral Data (Baseline): Toronto Research Chemicals. "Verapamil Hydrochloride - Certificate of Analysis & Spectral Data."

  • Chiral Solvating Agents Mechanism: Wenzel, T. J.[1] "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH.[1] [1]

Sources

Comparative

Technical Evaluation: Batch-to-Batch Consistency of (R)-(+)-Norverapamil HCl

Executive Summary: The Chirality-Toxicity Paradox In Multi-Drug Resistance (MDR) research and transporter assays, (R)-(+)-Norverapamil HCl is the preferred P-glycoprotein (P-gp) inhibitor over racemic verapamil.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality-Toxicity Paradox

In Multi-Drug Resistance (MDR) research and transporter assays, (R)-(+)-Norverapamil HCl is the preferred P-glycoprotein (P-gp) inhibitor over racemic verapamil.[1] While both enantiomers inhibit P-gp with similar potency, the (R)-enantiomer exhibits significantly lower calcium channel blocking activity (approx. 10-20% of the (S)-enantiomer).[1]

The Core Problem: Batch-to-batch inconsistency in Enantiomeric Excess (%ee) does not necessarily alter P-gp inhibition data (


), but it drastically shifts the cytotoxicity and cardiotoxicity threshold .[1] A batch with low chiral purity (e.g., 90% ee) introduces enough (S)-impurity to trigger off-target calcium channel blockade, confounding cell viability data and shrinking the therapeutic window in in vivo models.[1]

This guide evaluates the performance of high-purity (R)-(+)-Norverapamil HCl against lower-grade alternatives, establishing protocols to validate batch consistency before experimental use.

Critical Quality Attributes (CQAs) for Benchmarking

When evaluating a new batch of (R)-(+)-Norverapamil HCl, three parameters define its fitness for purpose.

CQATarget SpecificationScientific Rationale
Enantiomeric Excess (%ee) > 98.0% High %ee minimizes (S)-enantiomer contamination, preventing unwanted L-type calcium channel blockade.[1]
Chemical Purity > 98.0% Impurities like D-617 or D-620 (cleavage metabolites) are P-gp substrates, not inhibitors, and will competitively interfere with transport assays.[1]
Salt Stoichiometry 1.0 : 1.0 (Base:HCl) Free base is lipophilic and sticky; excess HCl is acidic.[1] Precise stoichiometry ensures consistent solubility in DMSO/buffer.

Comparative Analysis: High-Grade vs. Generic Alternatives

The following analysis contrasts a Certified Reference Standard (CRS) grade (R)-Norverapamil against a Generic Chemical Grade batch. Data is synthesized from typical industry Certificates of Analysis (CoA) and functional assay variances.[1]

A. The "Safety Window" Shift

Hypothesis: Lower chiral purity reduces the maximum usable concentration (


) in assays due to onset of toxicity.[1]
ParameterProduct A: Certified High-Purity Product B: Generic / Low-Grade Impact on Data
Chiral Purity 99.5% (R)-isomer92.0% (R)-isomer (8% S-impurity)High Risk. The 8% (S)-content induces Ca2+ channel block.[1]
P-gp Inhibition (

)
1.2 µM1.1 - 1.3 µMNegligible. P-gp inhibition is non-stereospecific.[1]
Cytotoxicity (

)
> 100 µM~ 25 µMCritical. Product B kills cells at concentrations needed for full P-gp block.[1]
Solubility (PBS) Clear at 10 mMHazy/Precipitate at 10 mMInconsistent dosing; likely due to amorphous content or free base contamination.[1]
B. Functional Consequence Diagram

The diagram below illustrates why "Purity" equals "Safety" in this context.

SafetyWindow Batch_High Batch A (>99% ee) Target P-gp Inhibition (Desired) Batch_High->Target High Potency OffTarget Ca2+ Channel Block (Toxic) Batch_High->OffTarget Minimal Effect Batch_Low Batch B (92% ee) Batch_Low->Target High Potency Batch_Low->OffTarget Significant Activation (Due to S-isomer) Result_Good Valid Data Wide Therapeutic Window Target->Result_Good Result_Bad Confounded Data Cell Death / Toxicity OffTarget->Result_Bad

Figure 1: Mechanism of Action Variance.[1] Note that while both batches inhibit the target (P-gp), the low-purity batch triggers off-target toxicity, invalidating the experiment.

Validation Protocols (Self-Validating Systems)[1]

To ensure batch consistency, implement these protocols upon receipt of new material.

Protocol A: Chiral HPLC for %ee Determination

Objective: Quantify the ratio of (R) to (S) enantiomers.[1][2][3] Standard reverse-phase C18 is insufficient ; a chiral selector is required.

  • Column: Chiral-AGP (α1-acid glycoprotein) or Chiralpak AD.[1][3]

  • Mobile Phase:

    • Buffer: 10 mM Sodium Phosphate (pH 7.0).

    • Modifier: Acetonitrile (typically 90:10 Buffer:ACN for AGP columns).[1]

  • Flow Rate: 0.9 mL/min.[1]

  • Detection: Fluorescence (Ex: 280 nm, Em: 313 nm) – Higher sensitivity than UV for trace impurities.[1]

  • Acceptance Criteria:

    • Resolution (

      
      ) between (R) and (S) peaks > 1.5.[1]
      
    • Area under (S)-peak < 2.0% of total area.[1]

Protocol B: Functional P-gp Efflux Assay (MDCK-MDR1)

Objective: Confirm biological activity matches the reference standard.

  • Cell Line: MDCK cells transfected with human MDR1 (ABCB1).[1]

  • Substrate: Digoxin (5 µM) or Rhodamine 123.[1]

  • Procedure:

    • Seed cells on Transwell inserts.[1]

    • Add Substrate to Basolateral chamber.[1]

    • Add (R)-Norverapamil (Test Batch) at 0, 1, 10, 50 µM to both chambers.[1]

    • Measure Apical accumulation after 2 hours.

  • Calculation: Determine the Efflux Ratio (ER).

    • Valid Batch: Reduces ER of Digoxin from >10 (control) to <2 (inhibited) with an

      
       approx. 1-2 µM.[1]
      

Batch Release Workflow

Use this logic flow to accept or reject incoming shipments of (R)-(+)-Norverapamil HCl.

QC_Workflow Start Receive Batch (R)-Norverapamil HCl Step1 1H-NMR Analysis Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 Chiral HPLC (Protocol A) Decision1->Step2 Yes Reject QUARANTINE / REJECT Decision1->Reject No Decision2 ee > 98%? Step2->Decision2 Step3 Solubility Test (10mM in DMSO) Decision2->Step3 Yes Decision2->Reject No (High S-content) Decision3 Clear Solution? Step3->Decision3 Release RELEASE for Bio-Assay Decision3->Release Yes Decision3->Reject No (Salt/Form issue)

Figure 2: Quality Control Decision Tree for incoming reference standards.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123932-43-4, (R)-Norverapamil hydrochloride.[1] Retrieved from [Link][1]

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] Retrieved from [Link]

  • Brandsteterová, E., et al. (1999). Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples.[1][4] Neoplasma, 46(4), 207-211.[1] Retrieved from [Link]

  • Pauli-Magnus, C., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 293(2), 376-382.[1][5] Retrieved from [Link]

  • FDA (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-(+)-Norverapamil Hydrochloride

Executive Safety Summary (R)-(+)-Norverapamil Hydrochloride (CAS: 67812-42-4 for free base ref; specific salt forms vary) is the R-enantiomer of the major N-demethylated metabolite of Verapamil. While often used as a res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(R)-(+)-Norverapamil Hydrochloride (CAS: 67812-42-4 for free base ref; specific salt forms vary) is the R-enantiomer of the major N-demethylated metabolite of Verapamil. While often used as a research standard for chiral separation or metabolic studies, it retains significant pharmacological activity as a calcium channel blocker (phenylalkylamine class) and a potent P-glycoprotein (P-gp) inhibitor .

Critical Hazard Designation: Potent Compound (OEB 3/4 equivalent). Unlike standard laboratory reagents, this compound poses a dual risk:

  • Acute Cardiovascular Toxicity: Potent vasodilation and negative inotropy/chronotropy upon accidental exposure.

  • Reproductive Toxicity: Suspected human reproductive toxicant (Category 2/1B).

Hazard Identification & Mechanistic Rationale

To ensure safety, researchers must understand the causality of the hazard.

Hazard ClassMechanistic BasisOperational Implication
Acute Toxicity (Oral/Inhalation) L-Type Calcium Channel Blockade: Inhibits

influx in myocardial and vascular smooth muscle cells.
Zero-Inhalation Policy: Dust generation must be eliminated. Hypotension and bradycardia can occur rapidly after mucosal absorption.
Reproductive Toxicity Teratogenicity: Phenylalkylamines can cross the placental barrier; animal studies suggest embryotoxicity.Strict Barrier Protection: Pregnant or nursing personnel should be restricted from handling the powder form.
P-gp Inhibition Drug-Drug Interaction: Potently inhibits the efflux pump P-gp.Synergistic Risk: If you are taking other medications (e.g., immunosuppressants, digoxin), exposure to Norverapamil can dangerously elevate their plasma levels.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: This protocol treats the substance as a high-potency active pharmaceutical ingredient (HPAPI).

Respiratory Protection[2][3][4][5][6][7][8]
  • Primary Engineering Control: Handling must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • PPE: If handling powder outside a certified enclosure (strongly discouraged), a Powered Air-Purifying Respirator (PAPR) with loose-fitting hood is required.

  • Minimum Standard: N95/P3 particulate respirator (fit-tested) is acceptable only if working inside a functional fume hood.

Dermal Protection
  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: Nitrile (minimum 4 mil).

    • Outer Layer: Nitrile or Neoprene (minimum 5 mil) with extended cuff.

    • Technique: Tape the inner glove to the lab coat sleeve to prevent wrist exposure.

  • Body: Tyvek® lab coat or disposable gown with elastic cuffs. Standard cotton lab coats are insufficient for powder handling due to fiber entrapment.

Ocular Protection[3][5][9]
  • Standard: Chemical splash goggles (indirect venting).

  • Prohibited: Safety glasses with side shields are insufficient for powder handling due to the risk of airborne migration.

Operational Workflow: The "Self-Validating" Protocol

This workflow is designed to be self-validating—meaning you cannot proceed to the next step without confirming the safety of the previous one.

Phase 1: Preparation (The "Static" Check)
  • Static Elimination: Phenylalkylamine salts are often hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station before opening the vial.

    • Why? Static discharge can cause "powder fly," dispersing toxic dust invisible to the naked eye.

  • Lining: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture micro-spills.

Phase 2: Weighing & Solubilization
  • Tare First: Place the receiving vessel (volumetric flask) on the balance and tare before opening the source vial.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas.

  • Immediate Solubilization: Add solvent (e.g., Methanol, DMSO) to the vessel immediately after weighing.

    • Safety Note: Once in solution, the inhalation risk drops significantly, though dermal risk remains.

  • Wet Wiping: Immediately wipe the exterior of the source vial and the balance with a methanol-dampened Kimwipe. Discard this wipe as hazardous waste.

Phase 3: Decontamination
  • Solvent Wash: Wash the work surface with 70% Ethanol or Methanol.

  • Soap Wash: Follow with a detergent-based wash to remove any lipophilic residues.

Visualized Safety Workflow

The following diagram illustrates the "Closed Loop" safety logic required for handling (R)-(+)-Norverapamil HCl.

Norverapamil_Handling Start START: Risk Assessment Check_Controls Verify Engineering Controls (Fume Hood/BSC Airflow) Start->Check_Controls Don_PPE Don PPE: Double Nitrile Gloves + Goggles + Tyvek Gown Check_Controls->Don_PPE Airflow OK Static_Control CRITICAL: Static Elimination (Ionizer/Anti-static Gun) Don_PPE->Static_Control Weighing Weighing Process (Closed Balance Enclosure) Static_Control->Weighing Static Neutralized Solubilization Immediate Solubilization (Convert Powder to Liquid) Weighing->Solubilization Min. Air Exposure Decon Decontamination (Solvent Wipe -> Detergent) Solubilization->Decon Waste Disposal: Incineration (High Temp) Decon->Waste

Caption: Operational loop emphasizing static control and immediate solubilization to mitigate inhalation risks.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Remove victim to fresh air immediately.[2][3][4] Alert Emergency Services. Note that symptoms (bradycardia) may be delayed.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol on skin (increases absorption).

  • Antidote Awareness: Medical personnel should be informed this is a Calcium Channel Blocker . Standard clinical interventions often include Calcium Chloride (IV), Glucagon, and High-Dose Insulin Euglycemia therapy [1].

Waste Disposal[8][10]
  • Classification: Hazardous Chemical Waste (Toxic).

  • Protocol:

    • Collect all solid waste (wipes, gloves, spatulas) in a dedicated, yellow hazardous waste bag labeled "Toxic - CCB".

    • Liquid waste must be segregated into "Halogenated" or "Non-Halogenated" solvent streams depending on the solvent used.

    • Destruction: Must be disposed of via high-temperature incineration . Do not drain dispose.[5][2]

References

  • WikiEM. (2024). Calcium channel blocker toxicity. Retrieved from [Link]

  • Pfizer. (2018).[6] Safety Data Sheet: Verapamil Hydrochloride. Retrieved from [Link]

  • Deranged Physiology. (2022). Calcium channel blocker overdose. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.